(S)-3-Amino-4-(3-chlorophenyl)butanoic acid
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJTZNQNXPKGN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Proteolytic Resistance and Conformational Stability: A Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid in Peptidomimetic Design
Executive Summary
The transition from native α-peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor pharmacokinetic profiles of natural peptides. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (commonly referred to as 3-Chloro-L-β-homophenylalanine) is a highly specialized, non-proteinogenic β³-amino acid. By introducing an additional methylene group into the peptide backbone, this compound fundamentally alters the structural and thermodynamic landscape of the resulting oligomer.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the physicochemical properties, mechanistic advantages, and synthetic integration of this compound. This guide is designed for researchers and drug development professionals seeking to engineer proteolytically stable, conformationally predictable peptide therapeutics.
Physicochemical Profiling & Structural Elucidation
The utility of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid stems from its unique structural topology. Unlike α-amino acids where the side chain is attached directly adjacent to the carboxylate, this β³-homoamino acid shifts the 3-chlorobenzyl side chain to the β-carbon. This subtle homologation preserves the side-chain pharmacophore while completely altering the backbone trajectory. The meta-chloro substitution on the phenyl ring further modulates the molecule's lipophilicity, enabling favorable halogen-bonding interactions within hydrophobic receptor pockets [1].
Quantitative Data Summary
| Property | Specification |
| Chemical Name | (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride |
| Common Synonyms | 3-Chloro-L-β-homophenylalanine HCl; L-β-HomoPhe(3-Cl)-OH·HCl |
| CAS Number | 270596-38-8 |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ (Hydrochloride salt) |
| Molecular Weight | 250.12 g/mol |
| Optical Rotation [α]D²⁵ | -21 ± 2º (C=1 in DMF) |
| Appearance | White solid |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 0-8 °C, desiccated |
Data compiled from standardized chemical inventories and safety data sheets [1][3].
Mechanistic Insights: The Causality of Proteolytic Resistance
A primary failure point for native peptide therapeutics is their rapid degradation by endogenous peptidases (e.g., DPP-IV, trypsin, chymotrypsin). The incorporation of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid provides a definitive solution to this vulnerability.
The Causality of Resistance: Natural proteases have evolved highly specific active site clefts that perfectly accommodate the standard geometry of α-peptides (approximately 3.8 Å between adjacent Cα atoms). When a β³-amino acid is inserted, the backbone is extended by one carbon atom. This extension disrupts the spatial register of the hydrogen-bonding network and alters the dihedral angles (φ, ψ, and the newly introduced θ angle). Consequently, the scissile amide bond is physically displaced and cannot align with the catalytic triad (e.g., Ser-His-Asp) of the protease active site. Extensive studies have demonstrated that even a single β-amino acid substitution can render the adjacent peptide bonds completely resilient to enzymatic hydrolysis [2].
Furthermore, oligomers constructed from β-amino acids (β-peptides) predictably fold into stable secondary structures, such as 14-helices, which are thermodynamically stable even in short sequences, providing a rigid scaffold for receptor interaction.
Experimental Workflow: SPPS Integration Protocol
Integrating sterically hindered β-amino acids into a growing peptide chain requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The extra methylene group increases the conformational degrees of freedom, which entropically hinders amide bond formation. The following self-validating protocol ensures high-fidelity coupling.
Step-by-Step Methodology
Objective: To efficiently couple Fmoc-β-HoPhe(3-Cl)-OH while preventing the formation of deletion sequences.
-
Step 1: Resin Swelling. Suspend Rink Amide AM resin in a 1:1 (v/v) mixture of DMF/DCM for 30 minutes.
-
Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites and maximizing accessibility for the bulky β-amino acid derivative.
-
-
Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Causality: Complete removal of the Fmoc protecting group is mandatory to expose the primary amine nucleophile for the subsequent coupling step.
-
-
Step 3: Pre-activation and Coupling. Dissolve 3.0 equivalents of Fmoc-β-HoPhe(3-Cl)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Stir for 3 minutes for pre-activation, then add to the resin. React for 2 hours at room temperature.
-
Causality: DIC/Oxyma is explicitly chosen over standard uronium salts (like HBTU or HATU). The DIC/Oxyma system provides superior coupling kinetics for sterically hindered β-branched substrates and effectively suppresses the enantiomerization of the critical (S)-stereocenter during activation.
-
-
Step 4: Self-Validation (Kaiser Test). Perform a Kaiser test on a micro-aliquot of resin beads.
-
Causality: This is a critical self-validating checkpoint. β-amino acids suffer from slower coupling kinetics. A negative result (yellow) confirms complete coupling. A positive result (blue) indicates unreacted amines, dictating an immediate re-coupling cycle.
-
-
Step 5: Sequence Termination (Capping). If the Kaiser test remains slightly positive after re-coupling, treat the resin with Acetic Anhydride/DIEA (1:2) in DMF for 10 minutes.
-
Causality: Capping irreversibly acetylates unreacted amines. This prevents the formation of deletion peptides (n-1 sequences) that are chromatographically nearly identical to the target peptide, thereby ensuring the final product can be cleanly purified via RP-HPLC.
-
Logical Workflow Visualization
The following diagram illustrates the logical decision-making matrix of the SPPS protocol, emphasizing the self-validation loop required when working with hindered unnatural amino acids.
Fig 1: SPPS workflow for incorporating sterically hindered β-amino acids.
Applications in Advanced Therapeutics
The strategic placement of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid within a peptide sequence is widely utilized in the development of:
-
Neurological Therapeutics: Serving as a structural analogue to compounds like Baclofen (which is a γ-amino acid derivative), β-homoamino acids can cross the blood-brain barrier more efficiently while resisting degradation by central nervous system proteases.
-
Antimicrobial Peptides (AMPs): Engineering β-peptides that mimic host-defense peptides (like magainins) allows for potent antibacterial activity without the rapid in vivo clearance that limits natural AMPs.
-
Protein-Protein Interaction (PPI) Inhibitors: The predictable helical folding of β-peptides allows researchers to precisely display the 3-chlorophenyl pharmacophore to disrupt complex interfaces, such as those found in oncogenic signaling pathways.
References
-
Chem-Impex International. "3-Chloro-L-b-homophenylalanine hydrochloride Product Data". Chem-Impex. 1
-
Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides". Chemistry & Biodiversity, 2005. 2
-
Key Organics. "Safety Data Sheet: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid". Key Organics. 3
Sources
An In-Depth Technical Guide to (S)-beta-homo-3-chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-beta-homo-3-chlorophenylalanine, a non-proteinogenic amino acid with significant potential in neuroscience research and drug development. This document delves into its chemical identity, synthesis, and key applications, offering field-proven insights and detailed methodologies for its use in experimental settings.
Core Compound Identity: Structure and CAS Number
(S)-beta-homo-3-chlorophenylalanine, a derivative of the amino acid phenylalanine, is characterized by an additional methylene group in its backbone, classifying it as a beta-amino acid. The "homo" designation signifies this one-carbon extension. The stereochemistry is specified as (S) at the chiral center, and a chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.
Chemical Structure:
Systematic Information:
-
IUPAC Name: (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride[1]
-
Common Synonyms: 3-Chloro-L-β-homophenylalanine hydrochloride, L-β-HomoPhe(3-Cl)-OH·HCl[2]
-
CAS Registry Number: 270596-38-8[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-beta-homo-3-chlorophenylalanine is crucial for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |
| Molecular Weight | 250.12 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Optical Rotation | [α]D²⁵ = -21 ± 2º (c=1 in DMF) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Chirality: An Overview of Methodologies
One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the carbon-nitrogen bond. For instance, methods like the asymmetric Michael addition of a nucleophile to a prochiral α,β-unsaturated ester, followed by functional group manipulations, can yield the desired enantiomer.
Another promising route is the enzymatic resolution of a racemic mixture or the direct asymmetric amination of a suitable keto-acid precursor. For example, engineered transaminases have been successfully employed for the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, achieving high yield and enantiomeric excess.[3][4] This biocatalytic approach offers a greener and highly selective alternative to traditional chemical methods.
Applications in Drug Discovery and Chemical Biology
(S)-beta-homo-3-chlorophenylalanine serves as a valuable building block in several areas of biomedical research, primarily due to its unique structural features that can impart desirable properties to parent molecules.
Peptide and Peptidomimetic Synthesis
The incorporation of non-natural amino acids like (S)-beta-homo-3-chlorophenylalanine into peptides can enhance their proteolytic stability, modulate their conformation, and improve their pharmacokinetic profiles.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines a general workflow for incorporating a non-natural amino acid, such as (S)-beta-homo-3-chlorophenylalanine, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-beta-homo-3-chlorophenylalanine-OH:
This protocol outlines the manual synthesis of a peptide incorporating (S)-beta-homo-3-chlorophenylalanine using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-beta-homo-3-chlorophenylalanine-OH, 3 equivalents of a coupling agent (e.g., HATU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Neuroscience Research: A GABA Receptor Ligand?
The structural similarity of (S)-beta-homo-3-chlorophenylalanine to baclofen, a known agonist of the GABA-B receptor, suggests its potential as a modulator of the GABAergic system.[6] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders.
Experimental Protocol: GABA-B Receptor Radioligand Binding Assay
This protocol describes a method to assess the binding affinity of (S)-beta-homo-3-chlorophenylalanine to GABA-B receptors in rat brain membranes.
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane preparation.
-
50 µL of assay buffer or unlabeled (S)-beta-homo-3-chlorophenylalanine at various concentrations.
-
50 µL of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) at a fixed concentration.
-
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like baclofen) from the total binding.
-
Analyze the data using non-linear regression to calculate the IC₅₀ value of (S)-beta-homo-3-chlorophenylalanine, which can then be converted to a Ki (inhibition constant).
-
Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursor
Derivatives of β-homophenylalanine have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. While (S)-beta-homo-3-chlorophenylalanine itself is not a known DPP-4 inhibitor, its scaffold is a valuable starting point for the design of potent and selective inhibitors.
Signaling Pathway: DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by DPP-4 inhibition.
Caption: Mechanism of DPP-4 inhibition.
DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP, thereby prolonging their action. This leads to increased insulin secretion from pancreatic β-cells in a glucose-dependent manner, which helps to lower blood glucose levels.
Conclusion and Future Perspectives
(S)-beta-homo-3-chlorophenylalanine is a versatile and valuable building block for researchers in medicinal chemistry and drug discovery. Its unique structural features offer opportunities to develop novel peptides with enhanced stability and to design small molecules targeting important physiological pathways, such as the GABAergic and incretin systems. Further exploration of its biological activities and the development of efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications in the quest for new therapeutic agents.
References
-
Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]
-
Lo, H. H., Hsu, S. K., Lin, W. D., Chan, N. L., & Hsu, W. H. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology progress, 21(2), 411–415. [Link]
-
Olsen, R. W., & Li, G. D. (2011). GABA(A) receptor as a therapeutic target. Current opinion in pharmacology, 11(1), 21–29. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
ResearchGate. (2022). Green and Efficient Synthesis of Baclofen. ResearchGate. [Link]
-
SciELO México. (2010). and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. SciELO México. [Link]
-
Zhang, X., & Song, L. (2012). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Journal of Industrial Microbiology & Biotechnology, 39(11), 1645-1653. [Link]
Sources
- 1. idus.us.es [idus.us.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ALTERED GABAA RECEPTOR EXPRESSION DURING EPILEPTOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
Unnatural β-Amino Acid Building Blocks: Engineering Stability and Novel Function into Next-Generation Therapeutics
An In-Depth Technical Guide for Drug Discovery Professionals
As a Senior Application Scientist, it is understood that the landscape of drug discovery is in a constant state of evolution, driven by the need to address increasingly complex biological targets while overcoming the inherent limitations of traditional small molecules and biologics. Peptides, with their high specificity and potency, are compelling therapeutic candidates, yet their utility is often hampered by poor metabolic stability and limited conformational control. This guide delves into the core of a powerful solution: the strategic use of unnatural β-amino acid building blocks.
We will move beyond a simple survey of the field to provide an in-depth, mechanistically-grounded perspective on why these building blocks are transformative. This guide is structured to explain the causality behind their advantages, detail the robust synthetic strategies required to create them, and showcase their validated application in creating a new generation of therapeutics.
Part 1: The Strategic Imperative for β-Amino Acids
The fundamental difference between a natural α-amino acid and a β-amino acid is the position of the amino group. In β-amino acids, an additional carbon separates the amino and carboxyl termini.[1][2][3] This seemingly minor alteration in the peptide backbone has profound and strategically advantageous consequences for drug design.
Pillar 1: Overcoming Proteolytic Degradation
The primary obstacle for peptide therapeutics is their rapid clearance by endogenous proteases. These enzymes have evolved to specifically recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of peptides containing β-amino acids disrupts this enzymatic recognition, rendering them exceptionally resistant to proteolytic degradation.[2][4][5][6][7] This intrinsic stability translates directly to improved pharmacokinetic profiles and a longer duration of action in vivo, a critical parameter for reducing dosing frequency and improving patient compliance.
Pillar 2: Imposing Conformational Order - The Rise of Foldamers
While short α-peptides are often conformationally flexible in solution, the introduction of β-amino acids allows for the creation of "foldamers"—non-natural oligomers that adopt stable, well-defined secondary structures.[8][9][10] The additional backbone carbon atom creates unique torsional constraints, enabling β-peptides to form novel and highly stable helices (such as the 12-helix and 14-helix), sheets, and turns, often with as few as four to six residues.[5][11][12][13] This ability to pre-organize a molecule into a specific three-dimensional shape is paramount for mimicking the bioactive conformations of natural peptides and for designing high-affinity ligands for structured targets like protein-protein interfaces.
Pillar 3: Expanding Chemical Diversity
For a given side chain, a monosubstituted β-amino acid can exist as four distinct diastereoisomers, arising from the two stereocenters at the α- and β-carbons.[1][2][14] This explosion of stereochemical and structural possibilities provides medicinal chemists with a vastly expanded toolkit for fine-tuning molecular shape, vectoral presentation of side chains, and overall physicochemical properties to optimize ligand-target interactions.
Part 2: Enantioselective Synthesis - The Enabling Technology
The utility of β-amino acids is entirely dependent on the ability to produce them in high enantiopurity. The central challenge lies in controlling the absolute and relative stereochemistry of two adjacent stereocenters.[11][14] Over years of research, several robust and scalable strategies have emerged as field-proven standards.
The choice of synthetic route is a critical decision driven by factors such as desired substitution pattern, scalability, and the availability of starting materials. Asymmetric conjugate addition and Mannich-type reactions are particularly powerful due to their versatility and the high levels of stereocontrol achievable.
Key Synthetic Methodologies
| Method | Description | Key Advantage | Typical Catalysts/Reagents | References |
| Asymmetric Conjugate Addition | The 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Stereocontrol is achieved either through a chiral nucleophile or a chiral catalyst. | High versatility and functional group tolerance. Direct access to β³-amino acids. | Chiral Lewis acids, organocatalysts (e.g., thioureas), chiral lithium amides. | [15][16][17] |
| Asymmetric Mannich Reaction | The addition of an enolate (or enolate equivalent) to an imine. This is a powerful C-C and C-N bond-forming reaction. | Excellent for creating both β²- and β³-substituted products with high diastereoselectivity. | Chiral Lewis acids (e.g., Zr, Cu), organocatalysts (e.g., proline derivatives), chiral N-sulfinyl imines. | [15][18][19][20] |
| Asymmetric Hydrogenation | The reduction of a β-enamino ester double bond using a chiral transition metal catalyst. | Atom-economical and often provides very high enantioselectivity. | Chiral Rhodium (Rh) and Ruthenium (Ru) phosphine complexes. | [11] |
Protocol: Catalytic Asymmetric Aza-Michael Addition
This protocol describes a representative enantioselective synthesis of a protected β-amino ester using a chiral organocatalyst. The logic behind this choice is its operational simplicity and avoidance of sensitive organometallic reagents, making it a robust and accessible method.
Objective: To synthesize an enantiomerically enriched N-Boc-β-amino ester.
Materials:
-
Cinnamate ester (e.g., tert-butyl cinnamate)
-
Di-tert-butyl iminodicarboxylate
-
Chiral thiourea-based organocatalyst
-
Non-polar solvent (e.g., Toluene or Dichloromethane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral thiourea catalyst (5-10 mol%).
-
Add the α,β-unsaturated ester (1.0 eq) and the nitrogen nucleophile (di-tert-butyl iminodicarboxylate, 1.2 eq).
-
Dissolve the components in anhydrous toluene (0.1-0.5 M concentration). The precise concentration can be critical and should be optimized. Causality: Higher concentrations can accelerate the reaction but may negatively impact enantioselectivity.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed (typically 12-48 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Directly load the crude residue onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes to separate the product from the catalyst and unreacted nucleophile. The polarity of the eluent system must be carefully chosen to ensure good separation.
-
-
Characterization and Validation:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Crucial Validation Step: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). This is the definitive measure of the reaction's success and validates the effectiveness of the chiral catalyst. An ee of >95% is typically considered excellent for use as a building block.
-
Part 3: From Building Block to Bioactive Foldamer
The true power of β-amino acids is realized when they are incorporated into larger oligomers. This is seamlessly achieved using standard automated peptide synthesizers, demonstrating the compatibility of these unnatural building blocks with established drug development workflows.
Solid-Phase Peptide Synthesis (SPPS) of α,β-Peptides
The well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology is fully compatible with the incorporation of Fmoc-protected β-amino acids.[1][21][22] The cycle of deprotection, coupling, and washing remains the same, allowing for the precise, residue-by-residue construction of heterogeneous α,β-peptides or pure β-peptides. The use of controlled microwave heating can significantly accelerate coupling times, making the synthesis of these complex molecules highly efficient.[23]
Conformational Analysis: Validating the Fold
Once synthesized, the secondary structure of the β-peptide or α,β-peptide must be confirmed. This is not merely an academic exercise; it is a critical quality control step to ensure the peptide adopts its intended bioactive conformation.
-
Circular Dichroism (CD) Spectroscopy: This is a rapid, powerful technique for assessing the overall secondary structure content (e.g., helicity) in solution. Specific CD signatures, such as positive maxima around 200 nm and 225 nm, can be indicative of defined helical folds like the 11/9-helix in α/β-peptides.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed, residue-level structural analysis, 2D NMR techniques (like NOESY, TOCSY) are employed. The observation of specific Nuclear Overhauser Effect (NOE) contacts between backbone protons provides direct evidence of helical turns and other defined structures.[25][26]
Part 4: Validated Applications in Drug Discovery
The theoretical advantages of β-amino acids have been translated into tangible successes across multiple therapeutic areas. Their ability to generate stable, structure-controlled peptidomimetics makes them ideal for tackling challenging biological targets.
| Application Area | Mechanism & Rationale | Molecular Target Example(s) | Therapeutic Potential | References |
| Oncology (PPI Inhibition) | β-peptide foldamers are designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. This allows them to bind to and inhibit anti-apoptotic proteins like Bcl-xL, restoring the natural cell death pathway in cancer cells. | Bcl-2 family proteins (Bcl-xL, Mcl-1) | Cancer Therapy | [4][7] |
| Antimicrobials | Amphipathic β-peptides with cationic and hydrophobic faces mimic natural host-defense peptides. They selectively disrupt bacterial cell membranes, leading to cell death, while being resistant to bacterial proteases. | Bacterial Membranes | Infectious Diseases (especially drug-resistant strains) | [4][8] |
| Metabolic & Endocrine Disorders | Incorporation of β-amino acids into peptide hormone analogues (e.g., GLP-1, somatostatin) increases their half-life and stability, leading to more potent and long-lasting receptor agonism or antagonism. | GPCRs (e.g., GLP-1R, Somatostatin Receptors) | Diabetes, Acromegaly | [4][][28] |
| Neurodegenerative Disease | Specially designed β-peptides can interfere with the aggregation cascade of amyloidogenic peptides, such as β-amyloid (Aβ), by binding to toxic oligomers and preventing the formation of larger fibrils. | β-amyloid (Aβ) oligomers | Alzheimer's Disease | [8][29][30] |
Conclusion and Future Outlook
Unnatural β-amino acids are not merely academic curiosities; they are field-proven, strategically vital building blocks for modern drug discovery. They provide a rational and robust pathway to overcome the fundamental liabilities of natural peptides—namely, proteolytic instability and conformational ambiguity. By enabling the design of proteolytically resistant foldamers with precisely controlled three-dimensional structures, β-amino acids empower researchers to create highly specific and potent modulators for a wide range of challenging therapeutic targets.
The future of the field will likely focus on expanding the diversity of β-amino acid side chains, developing novel catalytic methods for their synthesis, and integrating computational design with high-throughput synthesis to rapidly explore vast chemical spaces.[10][31] As our ability to design and synthesize these innovative architectures continues to advance, β-amino acid-based peptidomimetics are poised to become a mainstream modality in the development of next-generation therapeutics.
References
As a Senior Application Scientist, I've curated this list to provide authoritative and verifiable resources for further technical exploration.
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris. (2015, July 27). Hilaris. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to N-Acyloxyiminium Ions and Application for Synthesis of Optically Active 5-Substituted 8-Methylindolizidines. ACS Publications. [Link]
-
Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris. (2017, October 16). Hilaris. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Scholarly Repository. [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. [Link]
-
Enantioselective Synthesis of Beta-Amino Acids. (2007). Wiley-VCH. [Link]
-
Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. Wiley Online Library. [Link]
-
β-Amino Acids: Versatile Peptidomimetics. (2002, April 1). Bentham Science Publishers. [Link]
-
Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. (2010, May 7). PubMed. [Link]
-
Design and synthesis of beta-peptides with biological activity. PubMed. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025, August 6). ResearchGate. [Link]
-
Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. (2010, February 24). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
-
On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. (2020, June 2). Frontiers. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). PMC. [Link]
-
Beta Peptide Foldamers. (2018, August 24). News-Medical. [Link]
-
Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. PubMed. [Link]
-
Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]
-
β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Semantic Scholar. [Link]
-
Beta-Amino Acids. Aapptec. [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2016). SCIRP. [Link]
-
Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
-
Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025, March 12). PMC. [Link]
-
Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024, May 16). Taylor & Francis. [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. PMC. [Link]
-
Conformational analysis of the beta-amyloid peptide fragment, beta(12-28). PubMed. [Link]
-
Biosynthesis of natural products containing β-amino acids. (2014, June 13). RSC Publishing. [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015, May 18). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
-
Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. (2022, May 6). MDPI. [Link]
-
Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024, May 16). PubMed. [Link]
-
Unnatural cyclic amino acids push limits of ribosome. (2020, May 19). Chemistry World. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Scripps Research Institute scientists discover a better way to make unnatural amino acids. (2014, March 13). News-Medical.net. [Link]
-
Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 13. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions [mdpi.com]
- 14. mmsl.cz [mmsl.cz]
- 15. wiley.com [wiley.com]
- 16. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]
- 20. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Conformational analysis of the beta-amyloid peptide fragment, beta(12-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective [frontiersin.org]
- 30. Scripps Research Institute scientists discover a better way to make unnatural amino acids | EurekAlert! [eurekalert.org]
- 31. researchgate.net [researchgate.net]
3-amino-4-(3-chlorophenyl)butyric acid pharmacological activity
The following technical guide details the pharmacological profile, chemical utility, and synthesis of 3-amino-4-(3-chlorophenyl)butyric acid (CAS 270596-38-8).[1][2]
Editorial Note: This compound is frequently confused with Baclofen due to nomenclature similarities.[1][2] This guide explicitly distinguishes the two to prevent experimental error. The subject of this guide is a
Pharmacological Activity, Synthesis, and Structural Biology[1][2]
Part 1: Chemical Identity & Structural Distinction[1][2]
To understand the pharmacological potential of 3-amino-4-(3-chlorophenyl)butyric acid, one must first define its structural topology relative to known neurotransmitter ligands.[1][2]
-
Compound Name: 3-amino-4-(3-chlorophenyl)butanoic acid[1][2][3]
-
Common Class:
-amino acid; -homo-3-chloro-phenylalanine.[1][2] -
Stereochemistry: The (S)-enantiomer is the most biologically relevant form for peptidomimetic synthesis.[1][2]
The "Baclofen Trap": A Critical Differentiation
Researchers often conflate this compound with Baclofen.[1][2] This distinction is non-trivial; it dictates the biological target.[1][2]
-
Baclofen (GABA-B Agonist): 4-amino-3-(4-chlorophenyl)butyric acid.[1][2][4][5][6][7][8] The amino group is on the
-carbon (relative to carboxyl).[1][2] -
Target Compound (Peptidomimetic Scaffold): 3-amino-4-(3-chlorophenyl)butyric acid.[1][2][3] The amino group is on the
-carbon.[1][2]
Pharmacological Implication:
The shift of the amino group from
Figure 1: Structural bifurcation showing why the target compound diverges from the GABA-B agonist pathway.[1][2]
Part 2: Pharmacological Applications[1][2][3][10]
This compound is rarely used as a standalone drug ("naked" API).[1][2] Its pharmacological activity is realized when it is incorporated into larger molecular architectures.[1][2]
1. Peptidomimetics & MDM2/p53 Inhibition
The primary pharmacological utility of 3-amino-4-(3-chlorophenyl)butyric acid is as a non-natural amino acid residue in "stapled peptides" or macrocycles designed to inhibit the MDM2-p53 interaction.[1][2][3]
-
Mechanism: The 3-chlorophenyl side chain mimics the hydrophobic residues (Phe19, Trp23, Leu26) of the p53 alpha-helix that binds to MDM2.[1][2]
-
Advantage: Incorporating a
-amino acid extends the peptide backbone by one methylene unit per residue.[1][2] This alters the hydrogen bonding pattern, inducing specific secondary structures (helices) that are resistant to proteolytic degradation by endogenous peptidases.[1][2] -
Result: Increased plasma half-life and enhanced binding affinity for the MDM2 pocket.[1][2]
2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Analogous Activity)
This scaffold is structurally homologous to the
-
Sitagliptin Core: 3-amino-4-(2,4,5-trifluorophenyl)butanoyl...[1][2]
-
Pharmacology:
-amino amides bind to the active site of DPP-4.[1][2] The amino group forms a salt bridge with Glu205/Glu206 in the enzyme's catalytic pocket, while the phenyl group occupies the S1 hydrophobic pocket.[1][2] -
Activity Profile: While the 2,4,5-trifluoro substitution is optimized for potency, the 3-chloro analog retains significant binding potential and is often used in Structure-Activity Relationship (SAR) studies to probe the S1 pocket's tolerance for steric bulk.[1][2]
Part 3: Experimental Protocols
Protocol A: Synthesis via Arndt-Eistert Homologation
The most reliable method to generate enantiopure 3-amino-4-(3-chlorophenyl)butyric acid is the homologation of (S)-3-chlorophenylalanine.[1][2] This protocol ensures the preservation of stereochemistry.[1][2]
Reagents Required:
Step-by-Step Workflow:
-
Mixed Anhydride Formation:
-
Diazoketone Synthesis:
-
Wolff Rearrangement (The Homologation):
-
Hydrolysis & Deprotection:
Protocol B: Quantitative Analysis (HPLC)
To verify purity before pharmacological screening.[1][2]
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) (for enantiomeric separation) or C18 (for chemical purity) |
| Mobile Phase | MeOH : Acetonitrile : H2O (50:25:[1][2]25) + 50mM Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (targeting the chlorophenyl chromophore) |
| Retention |
Part 4: Mechanism of Action Visualization
The following diagram illustrates how this specific
Figure 2: Mechanism of action when the compound is used as a residue in MDM2 inhibitors.[1][2]
References
-
EvitaChem. (n.d.).[1][2] 3-Amino-4-(3-chlorophenyl)butyric acid (EVT-15260997).[1][2] Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 44600 (Baclofen - for structural comparison). Retrieved from [1][2]
-
Google Patents. (2016).[1][2] Peptidomimetic macrocycles and uses thereof (WO2016049355A1). Describes the use of beta-amino acid analogs in p53/MDM2 inhibitors. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1][2] (±)-Baclofen Data Sheet. Provided for negative control comparison. Retrieved from [1][2]
-
Apeptides. (n.d.). D-3-Amino-4-(3-chlorophenyl)butyric acid hydrochloride. Retrieved from [1][2]
Sources
- 1. evitachem.com [evitachem.com]
- 2. JP2021508466A - Unnatural base pair composition and method of use - Google Patents [patents.google.com]
- 3. CA2961258A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. BindingDB BDBM24182 4-amino-3-(4-chlorophenyl)butanoic acid::Baclofen::Baclophen::CHEMBL701::Gabalon::Lioresal [bindingdb.org]
Chiral beta-amino acids with meta-chloro substituents
Precision Engineering of Chiral -Amino Acids: The Meta-Chloro Paradigm
Executive Summary
The incorporation of chiral
This guide details the precision synthesis of this scaffold, focusing on Asymmetric Hydrogenation as the primary scalable route and Biocatalytic Resolution as a complementary green methodology. It addresses the "why" and "how" with rigorous experimental protocols and mechanistic insights.
Structural & Pharmacological Rationale[2][3][4][5][6]
The -Amino Acid Backbone
Unlike
-
Proteolytic Stability:
-Peptides are resistant to degradation by endogenous peptidases. -
Defined Folding: They form stable secondary structures (e.g.,
-helices, 14-helices) useful for disrupting protein-protein interactions.
The Meta-Chloro Advantage
The selection of the 3-chlorophenyl (meta-chloro) moiety is not arbitrary. It is a calculated medicinal chemistry decision based on three factors:
-
Electronic Modulation: The chlorine atom is electron-withdrawing (
). This lowers the pKa of the -amine compared to the unsubstituted phenyl analog, potentially influencing membrane permeability and target binding kinetics. -
Lipophilicity & Filling: The meta-chloro group increases lipophilicity (Hansch
), enhancing hydrophobic collapse within binding pockets. Unlike para-substitution, which extends the vector of the molecule, meta-substitution fills lateral hydrophobic pockets often found in GPCRs and enzyme active sites. -
Metabolic Blocking: The C-Cl bond is metabolically robust, blocking oxidation at the typically reactive aromatic ring positions.
Primary Methodology: Asymmetric Hydrogenation[7][8]
The most robust route for generating high enantiomeric excess (ee) at scale is the Rhodium-catalyzed asymmetric hydrogenation of
Mechanistic Causality
We utilize a Rhodium(I)-Bisphosphine complex. The success of this reaction hinges on the chelation of the substrate's enamide oxygen and the olefin to the metal center.
-
Ligand Choice: Electron-rich, chiral bisphosphines like DuPhos or Ferrotane are essential. They create a rigid chiral pocket that discriminates between the Re and Si faces of the prochiral olefin.
-
Solvent Effect: Protic solvents (MeOH) often accelerate the reaction by stabilizing the anionic intermediates, though non-protic solvents (DCM) are used if substrate solubility is limiting.
Experimental Protocol: Synthesis of (R)-3-Amino-3-(3-chlorophenyl)propanoic Acid
Precursor Synthesis: The substrate, (Z)-3-acetamido-3-(3-chlorophenyl)acrylate, is prepared via the condensation of 3-chlorobenzaldehyde with malonic acid and ammonium acetate, followed by esterification and acetylation.
Asymmetric Hydrogenation Steps:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with
(1.0 mol%) and -Me-DuPhos (1.1 mol%). Add degassed methanol (0.1 M concentration relative to substrate). Stir for 15 min until the solution turns orange-red, indicating formation of the active solvent-complex. -
Substrate Loading: Add the enamide substrate (Z)-methyl 3-acetamido-3-(3-chlorophenyl)acrylate to the catalyst solution.
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge three times with
. Pressurize to 5 bar (75 psi) . Stir at room temperature for 12 hours.-
Note: Higher pressures (up to 30 bar) increase rate but are usually unnecessary for this highly active catalyst system.
-
-
Workup: Vent the hydrogen. Concentrate the solvent under reduced pressure.
-
Deprotection: Reflux the crude acetamido ester in 6N HCl for 4 hours to hydrolyze both the ester and the acetyl group.
-
Isolation: Neutralize to pH 6 with NaOH to precipitate the zwitterionic amino acid. Filter and recrystallize from water/ethanol.
Expected Yield: >95% conversion, >98% ee.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle for the Rh-DuPhos mediated hydrogenation. The oxidative addition of H2 is generally the rate-determining step (RDS), while migratory insertion dictates enantioselectivity.
Secondary Methodology: Biocatalytic Kinetic Resolution
For laboratories lacking high-pressure hydrogenation equipment, or when "green" ambient conditions are required, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is the method of choice.
Principle
Lipases catalyze the hydrolysis of esters. In a racemic mixture of ethyl 3-amino-3-(3-chlorophenyl)propanoate, CAL-B selectively hydrolyzes the (R)-ester (or (S)-ester depending on conditions/modification) to the acid, leaving the opposite enantiomer as the ester. This allows for easy separation via acid/base extraction.
Experimental Protocol
-
Substrate Preparation: Synthesize racemic ethyl 3-amino-3-(3-chlorophenyl)propanoate via a standard Rodionov reaction (condensation of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol).
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester (10 g) in phosphate buffer (pH 7.5) containing 10% acetone (co-solvent for solubility).
-
Add immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring: Monitor reaction progress via HPLC. Stop the reaction exactly at 50% conversion (typically 24-48 hours).
-
Separation:
-
Filter off the enzyme beads (recyclable).
-
Adjust pH to 9.0 and extract the unreacted (S)-ester with ethyl acetate.
-
Acidify the aqueous phase to pH 6.0 to precipitate the (R)-acid .
-
-
Purification: Recrystallize the (R)-acid from water/ethanol to upgrade ee from ~95% to >99%.
Workflow Visualization
Figure 2: Workflow for the kinetic resolution of racemic
Comparative Analysis of Methods
| Feature | Asymmetric Hydrogenation | Biocatalytic Resolution |
| Theoretical Yield | 100% (Enantioselective) | 50% (Kinetic Resolution) |
| Enantiomeric Excess | >98% | 95-99% (Requires control) |
| Scalability | High (kg to ton scale) | Moderate (Volumetric limits) |
| Cost Driver | Catalyst (Rh/Ligand) | Enzyme / Yield Loss (50%) |
| Atom Economy | Excellent | Poor (Discarding wrong isomer) |
References
-
Enantioselective Synthesis of
-Amino Acids: A Review. ResearchGate. [Link] -
Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides. Princeton University / ACS. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. NCBI / PMC. [Link]
-
Engineered Bioc
-N-Substituted- -Amino Acids. PubMed. [Link]
A Technical Guide to 3-Chlorophenyl Beta-Amino Acid Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-chlorophenyl beta-amino acid represent a compelling class of scaffolds in medicinal chemistry. The strategic incorporation of a chlorine atom at the meta position of the phenyl ring, combined with the inherent conformational flexibility and proteolytic resistance of the β-amino acid backbone, offers a unique platform for the design of novel therapeutics. This in-depth guide provides a comprehensive review of the synthesis, stereochemical considerations, and diverse biological activities of these derivatives, with a focus on their potential applications in drug discovery. We will explore key synthetic methodologies, including stereoselective routes to access enantiopure compounds, and delve into their promising roles as antimicrobial, anticonvulsant, and antinociceptive agents.
Introduction: The Significance of the 3-Chlorophenyl Beta-Amino Acid Scaffold
The journey of a drug molecule from a laboratory concept to a clinical reality is fraught with challenges, a primary one being the optimization of its pharmacological profile. The introduction of unnatural amino acids into peptide or small molecule design has emerged as a powerful strategy to enhance metabolic stability, modulate biological activity, and improve pharmacokinetic properties. Among these, β-amino acids have garnered significant attention due to their ability to form stable secondary structures and their resistance to enzymatic degradation.
The 3-chlorophenyl moiety, when appended to a β-amino acid framework, introduces a unique set of physicochemical properties. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the molecule's interaction with biological targets. Furthermore, the meta-substitution pattern can dictate the overall topography of the molecule, influencing its binding affinity and selectivity. This guide will provide a detailed exploration of the synthesis and therapeutic landscape of 3-chlorophenyl beta-amino acid derivatives.
Synthetic Strategies: Accessing the Core Scaffold and its Derivatives
The synthesis of 3-chlorophenyl beta-amino acid derivatives can be approached through various synthetic routes, with a significant emphasis on controlling the stereochemistry at the β-carbon.
Synthesis of the Core Building Block: 3-(3-Chlorophenyl)-β-alanine
The racemic form of 3-(3-chlorophenyl)-β-alanine serves as a fundamental starting material for the synthesis of a wide array of derivatives. A common synthetic approach involves the following key steps:
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)propanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-chlorophenyl)propionate in a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the reaction mixture to reflux for a period of two hours.
-
Acidification and Filtration: After cooling the reaction mixture, acidify it and filter the resulting precipitate.
-
Purification: Dissolve the filter cake in a hot aqueous solution of sodium bicarbonate and filter again.
-
Final Product Isolation: Acidify the filtrate to precipitate the pure 3-(3-chlorophenyl)propionic acid, which is then collected by filtration.
The resulting propionic acid can then be converted to the corresponding β-amino acid through various established methods, such as the Hofmann or Curtius rearrangement.
Stereoselective Synthesis: The Importance of Chirality
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure 3-chlorophenyl beta-amino acid derivatives is of paramount importance. One approach is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. The availability of specific enantiomers, such as (R)-3-Amino-3-(3-chlorophenyl)propionic acid, as starting materials provides a direct route to enantiopure derivatives.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of 3-chlorophenyl beta-amino acid derivatives.
Biological Activities and Therapeutic Potential
The 3-chlorophenyl beta-amino acid scaffold has been incorporated into a variety of molecules exhibiting a broad spectrum of biological activities.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Derivatives of chlorophenyl-containing compounds have shown promise in this area. For instance, a series of chlorinated N-arylcinnamamides, which share structural similarities with 3-chlorophenyl beta-amino acid derivatives, have demonstrated significant antibacterial activity. Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide was identified as a potent agent against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chlorophenyl group is believed to contribute to the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Selected Chlorophenyl Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus | Submicromolar | |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus, B. subtilis, E. coli | Favorable IZ range (16-26 mm) |
Anticonvulsant and Antinociceptive Activity
Derivatives incorporating the 3-chlorophenyl moiety have also been investigated for their potential in treating central nervous system disorders. A series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant and antinociceptive properties. These compounds demonstrated promising activity in various seizure models.
Furthermore, [(3-chlorophenyl)piperazinylpropyl]pyridazinones have been identified as potent antinociceptive agents in mouse models of pain. The mechanism of action is suggested to involve the noradrenergic and/or serotoninergic systems.
Diagram: Potential Therapeutic Applications
Topic: Biological Targets for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid and its Analogs
An In-depth Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive analysis of the biological targets for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid and its structural analogs, a class of compounds primarily recognized for their interaction with the central nervous system. The cornerstone of this class is Baclofen, a clinically significant muscle relaxant and antispasmodic agent. This document elucidates the primary molecular target, the γ-aminobutyric acid type B (GABA-B) receptor, detailing its structure, mechanism of action, and the critical structure-activity relationships that govern ligand interaction. Furthermore, it explores secondary targets, such as voltage-gated calcium channels, which are particularly relevant for certain analogs like Phenibut. We provide detailed, field-proven experimental protocols for target validation and characterization, alongside quantitative pharmacological data and visual diagrams of key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this important class of neuropharmacological agents.
Introduction: The GABAergic System and Phenyl-Substituted GABA Analogs
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of lipophilic analogs has provided powerful tools to modulate the GABAergic system.[2][3]
The compound class, typified by the user's query molecule (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, represents a family of GABA derivatives. The most extensively studied member is Baclofen, chemically known as β-(4-chlorophenyl)-GABA.[4] The key structural modification—the addition of a chlorophenyl ring—increases lipophilicity, enabling penetration into the CNS.[3] These molecules function primarily as agonists at the GABA-B receptor, leading to their use in treating conditions like muscle spasticity resulting from spinal cord injury or multiple sclerosis.[5][6] This guide will dissect the molecular interactions and downstream consequences of engaging these biological targets.
Primary Biological Target: The GABA-B Receptor
The predominant and therapeutically relevant target for Baclofen and its close analogs is the GABA-B receptor.[5][7] Unlike the ligand-gated channel of the GABA-A receptor, the GABA-B receptor is a G-protein coupled receptor (GPCR) belonging to Class C, which is characterized by a large extracellular domain.[8]
Structure and Function
The functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABAB1 and GABAB2.[9]
-
GABAB1 Subunit: This subunit contains the orthosteric binding site for GABA and agonists like Baclofen within its extracellular "Venus flytrap" domain.[8][9] Agonist binding induces a conformational change, closing this domain.
-
GABAB2 Subunit: This subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. It does not bind endogenous ligands but allosterically modulates the GABAB1 subunit and activates the G-protein upon agonist binding.[9]
Mechanism of Action
Activation of the GABA-B receptor by an agonist initiates a cascade of inhibitory signals mediated by the Gαi/o family of G-proteins.[8][10] The effects are twofold, occurring at both presynaptic and postsynaptic terminals.
-
Presynaptic Inhibition: The Gβγ subunits released upon receptor activation directly inhibit high voltage-activated Ca2+ channels (N-type and P/Q-type).[1][7] This reduction in calcium influx into the presynaptic terminal suppresses the release of excitatory neurotransmitters, most notably glutamate.[3][10]
-
Postsynaptic Inhibition: The Gβγ subunits also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][7] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane and generating a slow, prolonged inhibitory postsynaptic potential (IPSP).[1]
-
Adenylyl Cyclase Inhibition: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[8]
Structure-Activity Relationships (SAR)
The interaction with the GABA-B receptor is highly sensitive to the stereochemistry and structure of the ligand.
-
Stereoselectivity: The activity of these analogs is stereoselective. For both Baclofen and the related compound Phenibut, the (R)-enantiomer is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[11][12] The pharmacological activity of the racemic mixture is therefore primarily attributable to the (R)-isomer.[12][13]
-
Phenyl Ring Position: The position of the phenyl ring is critical for activity. Baclofen is a β-phenyl-GABA derivative, and this substitution is key to its agonist properties at the GABA-B receptor.[14]
-
Carboxyl Group: The presence of the carboxylic acid moiety is essential for binding to the orthosteric site on the GABAB1 subunit.[14]
Secondary & Analog-Specific Targets
While the GABA-B receptor is the primary target, some analogs exhibit affinity for other proteins, which may contribute to their unique pharmacological profiles.
Voltage-Gated Calcium Channels (VGCCs)
A notable secondary target for some analogs is the α2δ subunit of voltage-gated calcium channels. This is the mechanism that defines the "gabapentinoid" class of drugs, which includes gabapentin and pregabalin.[11]
-
Phenibut: This analog binds to the α2δ subunit with significant affinity. Both (R)- and (S)-phenibut display this action.[11] This interaction is distinct from the GABA-B mediated inhibition of calcium channels and contributes to Phenibut's anxiolytic and nootropic effects.[14][15]
-
Baclofen: In contrast, Baclofen has a much weaker affinity for the α2δ subunit, and its actions at this site are not considered clinically relevant at therapeutic doses.[5]
Other Potential Interactions
Some reports suggest that Phenibut may weakly interact with GABA-A receptors and stimulate dopamine receptors, but these actions are less pronounced than its effects at the GABA-B receptor and α2δ-containing VGCCs.[14][15] For Baclofen, its clinical effects are overwhelmingly attributed to GABA-B receptor agonism.[5][7]
Quantitative Pharmacology of Analogs
The binding affinities of these compounds for their targets can be quantified using radioligand binding assays. The data below is compiled from studies on rat brain tissue.
| Compound | Target | Affinity Constant (Ki or IC50, μM) | Reference |
| Baclofen | GABA-B Receptor | 6.0 | [12] |
| α2δ Subunit (VGCC) | 156 | [5] | |
| (R)-Baclofen | GABA-B Receptor | 0.14 | [16] |
| (S)-Baclofen | GABA-B Receptor | >100 (low affinity) | [16][17] |
| Phenibut (Racemic) | GABA-B Receptor | 177 | [11][12] |
| α2δ Subunit (VGCC) | Not Determined | [11] | |
| (R)-Phenibut | GABA-B Receptor | 92 | [11] |
| α2δ Subunit (VGCC) | 23 | [11] | |
| (S)-Phenibut | GABA-B Receptor | >1,000 | [11] |
| α2δ Subunit (VGCC) | 39 | [11] |
Note: Lower Ki/IC50 values indicate higher binding affinity.
Experimental Protocols for Target Validation & Characterization
The following protocols provide a framework for assessing the interaction of novel analogs with their primary molecular targets.
Protocol: GABA-B Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.
Rationale: This competitive binding assay is a direct measure of a compound's ability to occupy the receptor's binding site. The use of an antagonist radioligand, such as [3H]CGP54626, prevents receptor activation and provides a stable baseline for measuring displacement.[12]
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Crude Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of test compound (at various concentrations) or vehicle.
-
50 µL of radioligand (e.g., 2 nM [3H]CGP54626).
-
100 µL of membrane preparation.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 1 mM GABA) in separate wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent displacement against the log concentration of the test compound and fit to a one-site competition model to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Protocol: [35S]GTPγS Functional Assay
This assay measures the functional activation of the G-protein coupled GABA-B receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, upon agonist stimulation.
Rationale: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, activating the G-protein. Using [35S]GTPγS allows for the quantification of this activation event, providing a direct measure of receptor agonism and its potency (EC50).
Methodology:
-
Membrane Preparation: Prepare cortical membranes as described in Protocol 5.1.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 100 µM GDP (pH 7.4). The excess GDP is crucial for ensuring that binding is dependent on agonist-stimulated nucleotide exchange.
-
Binding Reaction: In a 96-well plate, combine:
-
50 µL of test agonist (at various concentrations) or vehicle.
-
50 µL of 0.1 nM [35S]GTPγS.
-
100 µL of membrane preparation (10-20 µg protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filters and wash with ice-cold buffer.
-
Quantification: Measure filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract basal binding (in the absence of agonist) from all values. Plot the stimulated binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental sequences is essential for clarity and understanding.
Caption: GABA-B Receptor Signaling Cascade upon agonist binding.
Caption: Experimental workflow for characterizing novel GABA-B analogs.
Conclusion & Future Directions
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid and its analogs, particularly Baclofen, are potent modulators of the central nervous system, exerting their primary effects through the activation of the GABA-B receptor. The resulting presynaptic and postsynaptic inhibition underlies their clinical efficacy as muscle relaxants. The discovery that certain analogs, like Phenibut, also target the α2δ subunit of voltage-gated calcium channels highlights the potential for developing compounds with novel pharmacological profiles.
Future research should focus on developing analogs with improved selectivity for GABA-B receptor subtypes, should they be definitively characterized, or on creating compounds with a designed polypharmacology to engage multiple targets for synergistic therapeutic effects. Furthermore, the exploration of positive allosteric modulators (PAMs) for the GABA-B receptor represents a promising avenue for achieving a more nuanced modulation of the GABAergic system with potentially fewer side effects than direct orthosteric agonists.
References
-
Baclofen - Wikipedia. [Link]
-
Phenibut - Wikipedia. [Link]
-
Baclofen - StatPearls - NCBI Bookshelf - NIH. [Link]
-
What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? - Dr.Oracle. [Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar. [Link]
-
Mechanism of Action of Baclofen - Pharmacy Freak. [Link]
-
Baclofen – Knowledge and References - Taylor & Francis. [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. [Link]
-
Comparative pharmacological activity of optical isomers of phenibut - PubMed. [Link]
-
The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. [Link]
-
Comparative pharmacological activity of optical isomers of phenibut - ResearchGate. [Link]
-
Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. [Link]
-
Structural biology of GABA B receptor - PMC - NIH. [Link]
-
Molecular Structure and Physiological Functions of GABA B Receptors. [Link]
-
GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. [Link]
-
Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R - ACS Publications. [Link]
-
(S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem - NIH. [Link]
-
Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]
-
Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH. [Link]
-
BindingDB BDBM50032963 (S)-4-Amino-3-(4-chloro-phenyl)-butyric acid::BACLOFEN. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baclofen - Wikipedia [en.wikipedia.org]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Phenibut - Wikipedia [en.wikipedia.org]
- 12. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BindingDB BDBM50032963 (S)-4-Amino-3-(4-chloro-phenyl)-butyric acid::BACLOFEN::CHEMBL302213 [bindingdb.org]
Introduction: Unveiling a Niche Building Block for Neurological Drug Discovery
An In-Depth Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid for Advanced Research Applications
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS: 270596-38-8) is a non-proteinogenic β-amino acid derivative that has emerged as a valuable chiral building block in medicinal chemistry.[1] Structurally, it is a regioisomer of the well-known γ-amino acid derivative, Baclofen, a GABAB receptor agonist used clinically as a muscle relaxant.[2][3] While not as extensively studied as its 4-chlorophenyl counterpart, the 3-chloro substitution on the phenyl ring offers a unique steric and electronic profile. This provides researchers and drug development professionals with a critical tool for probing structure-activity relationships (SAR) at GABA receptors and for constructing novel molecular scaffolds targeting the central nervous system (CNS).
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive technical overview. We will delve into the practical considerations of sourcing and procurement, the non-negotiable aspects of analytical characterization, a high-level view of its synthesis, and its strategic application in modern drug discovery workflows.
Section 1: Strategic Sourcing and Procurement
The integrity of any research program begins with the quality of its starting materials. For a specialized intermediate like (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, selecting a reputable supplier is paramount to ensure chemical identity, high purity, and, critically, correct stereochemistry. Inconsistencies in raw material quality can lead to irreproducible results, jeopardizing project timelines and resources.
Supplier Landscape and Commercial Availability
Several chemical suppliers offer this compound, typically for research and development purposes. When evaluating suppliers, it is essential to request a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques.
Table 1: Supplier and Product Information for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
| Supplier | Catalog Number | Purity Specification | Form | CAS Number |
| Sigma-Aldrich | SY3H3D676A09 | ≥ 97% | White to off-white powder or crystals | 270596-38-8 |
| EvitaChem | EVT-15260997 | Not specified | Not specified | 270596-38-8 |
| BLDpharm | BD16059 | ≥ 98% (Boc-protected form) | Not specified | 270596-39-9 |
Note: Availability and specifications are subject to change. Pricing is typically provided upon quotation and varies based on quantity and purity grade.
Expert Insight: For early-stage discovery, a purity of ≥97% is often sufficient. However, for late-stage preclinical development or studies where minor impurities could have confounding biological effects, seeking a higher purity grade (≥99%) or considering custom synthesis and purification is a prudent strategy. Always verify the enantiomeric excess (e.e.) if it is not explicitly stated on the CoA, as the stereocenter is a key feature of this molecule's utility.
Section 2: Quality Control and Analytical Characterization
A self-validating research protocol relies on rigorously characterized reagents. The identity, purity, and stereochemical integrity of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid must be confirmed before its inclusion in any experimental workflow. The presence of impurities, such as regioisomers or the incorrect enantiomer, can significantly impact the quality and safety of downstream drug products.
Core Analytical Methodologies
-
Identity Confirmation (¹H NMR & Mass Spectrometry):
-
¹H NMR Spectroscopy: Provides structural confirmation by showing the characteristic proton signals and their coupling patterns. The aromatic protons will appear as a complex multiplet, while the aliphatic backbone protons will have distinct chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight (213.66 g/mol for the free acid).[1] High-resolution MS (HRMS) can further validate the elemental composition.
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile small molecules. A reversed-phase method is typically employed to separate the main compound from any process-related impurities.
-
-
Chiral Purity (Chiral HPLC):
-
Chiral HPLC: Essential for confirming the enantiomeric purity. This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for the quantification of the desired (S)-enantiomer.
-
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol provides a robust starting point for the quality control analysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. Method optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of the compound by separating it from potential non-chiral impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small molecule analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient ensures elution of the main peak and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | A standard diluent for reversed-phase analysis. |
Procedure:
-
Prepare the mobile phases as described above.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of 1 mg/mL.
-
Set up the HPLC system with the parameters listed in Table 2.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Section 3: Synthesis and Manufacturing Overview
Understanding the synthetic route of a key building block is crucial for anticipating potential impurities. A common laboratory-scale synthesis for β-aryl-γ-amino acids involves a multi-step sequence starting from commercially available materials.[1]
Illustrative Synthetic Pathway
A plausible synthetic approach begins with 3-chlorobenzaldehyde. The causality of this choice is clear: it directly incorporates the required 3-chlorophenyl moiety. The subsequent steps build the butanoic acid backbone and introduce the amino group.
Caption: High-level synthetic workflow for the target compound.
Process Rationale:
-
Condensation: The initial step involves a condensation reaction between 3-chlorobenzaldehyde and nitromethane to form an intermediate nitroalkene.[1] This establishes the carbon-carbon bond adjacent to the phenyl ring.
-
Reduction: The nitro group is then reduced to an amine.[1] Catalytic hydrogenation is a common and effective method for this transformation, valued for its clean reaction profile. The choice of catalyst and conditions can be critical to avoid dehalogenation of the chlorophenyl group.
-
Chain Extension and Chiral Introduction: The final butanoic acid structure is formed through a reaction with a malonic ester derivative, followed by hydrolysis and decarboxylation.[1] Introducing the stereocenter to yield the (S)-enantiomer specifically requires either an asymmetric synthesis strategy or a chiral resolution of the racemic product.
Section 4: Applications in Drug Discovery and Development
The primary value of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid lies in its dual identity as both a chiral building block and a structural analog of neuroactive compounds.[4][5]
Role as a Chiral Building Block
In pharmaceutical development, this compound serves as a key intermediate for more complex molecules.[4] Its predefined stereocenter is a significant advantage, as it saves synthetic steps and ensures enantiomeric purity in the final active pharmaceutical ingredient (API). It can be incorporated into peptide sequences or used as a scaffold to which other functional groups are added, enabling the systematic exploration of chemical space.[5]
Exploring GABAergic Pathways
Given its structural relationship to baclofen, a GABAB agonist, this compound is an excellent tool for investigating the SAR of the GABAB receptor.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate inhibitory neurotransmission.
Caption: Simplified GABAB receptor signaling pathway.
By synthesizing and testing analogs like the 3-chlorophenyl derivative, researchers can determine how the position of the halogen atom affects receptor binding affinity and functional activity. This information is invaluable for designing next-generation GABAB modulators with improved potency, selectivity, or pharmacokinetic properties for treating conditions such as spasticity, anxiety, and addiction.[3]
Conclusion
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is more than just another chemical in a catalog; it is a specialized tool for precision and innovation in neuroscience research and drug development. Its utility is unlocked through a diligent approach that emphasizes strategic sourcing, rigorous analytical validation, and a clear understanding of its synthetic origins and potential applications. By adhering to the principles of scientific integrity outlined in this guide, researchers can confidently leverage this unique building block to advance the frontier of neurological medicine.
References
-
BuyersGuideChem. (3RS)-4-Amino-3-(p-chlorophenyl)butanoic acid | C10H12ClNO2. BuyersGuideChem. Available from: [Link]
- Google Patents. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate. Google Patents.
-
Froestl, W., et al. (1999). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid. Journal of Medicinal Chemistry, 42(17), 3313–3321. Available from: [Link]
-
U.S. Food & Drug Administration. 3.2.S.4.3 Validation of Analytical Procedures. accessdata.fda.gov. Available from: [Link]
-
Panda, S. S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4258. Available from: [Link]
-
Pharmaffiliates. CAS No : 66514-99-6 | Product Name : (S)-Baclofen. Pharmaffiliates. Available from: [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 4(2), 158-163. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. Available from: [Link]
- Google Patents. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate. Google Patents.
-
PubChem. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. 4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. Available from: [Link]
-
PubChem. (S)-Baclofen. National Center for Biotechnology Information. Available from: [Link]
-
Bolte, A., & Gräfenstein, A. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 498–501. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Non-canonical Amino Acids in Peptide Science
The field of peptide chemistry has moved beyond the canonical 20 proteinogenic amino acids. The incorporation of non-canonical or unnatural amino acids (UAAs) offers a powerful strategy to modulate the pharmacological properties of peptides, including their stability, conformation, and receptor-binding affinity. Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a β-amino acid derivative that provides unique structural constraints and physicochemical properties when incorporated into a peptide sequence. The presence of the 3-chlorophenyl moiety can introduce favorable hydrophobic and electronic interactions, potentially enhancing binding to target proteins and improving metabolic stability.
This guide provides a comprehensive overview of the application of Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid in solid-phase peptide synthesis (SPPS), detailing protocols, critical considerations, and the scientific rationale behind the recommended procedures.
Compound Profile: Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
| Property | Value | Source |
| Synonyms | Fmoc-L-β-Phe(3-Cl)-OH, (S)-Fmoc-3-chloro-β-phenylalanine | [1] |
| CAS Number | 511272-53-0 | [2] |
| Molecular Formula | C24H22ClNO4 | [1] |
| Molecular Weight | 423.89 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The core of this building block is the β-amino acid structure, which imparts a different conformational preference compared to α-amino acids, often inducing turn-like structures in peptides. The 3-chlorophenyl group is an important pharmacophore that can participate in halogen bonding and other non-covalent interactions, which can be critical for molecular recognition.
Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc SPPS is the method of choice for the routine synthesis of peptides.[3] Its popularity stems from the use of a mild, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine, which is orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[4] This orthogonality allows for the selective deprotection of the N-terminus at each cycle without prematurely cleaving the side-chain protecting groups or the peptide from the resin support.[5]
The general SPPS cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[6] Each cycle consists of two main steps:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.
-
Coupling: Formation of a new peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.
Figure 2: Simplified mechanism of amino acid activation and coupling in SPPS.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
Protocol 4: Cleavage and Deprotection
Safety Precaution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). However, for many peptides, a simpler cocktail of TFA / triisopropylsilane (TIS) / water (95:2.5:2.5) is sufficient. The choice of scavenger (TIS, water, etc.) is crucial to prevent side reactions with sensitive amino acids like Trp, Met, or Cys.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the peptide.
-
Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether several times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Special Considerations
-
Difficult Couplings: The coupling of Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid may be slow due to steric hindrance. If a single coupling is incomplete (as indicated by a positive Kaiser test), perform a second coupling with a fresh solution of activated amino acid. Alternatively, using a more potent coupling reagent like COMU or increasing the reaction temperature may improve efficiency. [7]* Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete deprotection and coupling steps. Using specialized resins (e.g., PEG-based resins) or incorporating backbone-protecting groups like the Hmb group can help to disrupt aggregation. [8]* Racemization: While Fmoc chemistry generally minimizes racemization, the use of strong bases like DIPEA can increase this risk, especially with sensitive amino acids. [7]Using a weaker base like 2,4,6-collidine can help to mitigate this issue.
Conclusion
Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a valuable building block for the synthesis of modified peptides with potentially enhanced biological activity and stability. Successful incorporation requires careful consideration of coupling conditions due to the nature of β-amino acids. By employing optimized protocols with highly efficient coupling reagents and vigilant monitoring of reaction completion, researchers can effectively utilize this compound to advance their peptide-based research and drug discovery programs.
References
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Nowick, J. S. (2020, March 17).
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(8), 1304-1315.
- Albericio, F., & Subirós-Funosas, R. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 46(8), 1765-1776.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Tan, S. H., & Lee, W. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Reagents | Complete Guide [Video]. YouTube.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.
- Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
- Kotha, S., & Misra, S. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 226-229.
- Sigma-Aldrich. (n.d.). Fmoc-S-3-amino-4-(4-cyanophenyl)-butyric acid.
- ChemicalBook. (2025, October 14). Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid.
- MDPI. (2013, February 19).
Sources
Protocol for coupling (S)-3-Amino-4-(3-chlorophenyl)butanoic acid in peptide synthesis
Application Note & Protocol
Topic: A Robust Protocol for the Efficient Coupling of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Atypical Amino Acid Incorporation
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced potency, stability, and pharmacokinetic profiles. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid represents a class of building blocks of significant interest due to its dual nature as both a β-amino acid and a sterically hindered structure.
These characteristics, however, present distinct challenges during standard Solid-Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The bulky 3-chlorophenylbenzyl group at the C4 position can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing reaction kinetics and leading to incomplete couplings.
-
β-Amino Acid Reactivity: Unlike α-amino acids, the altered geometry of β-amino acids can lead to slower acylation rates and favor undesirable side reactions, such as intra-chain aggregation, which further obstructs the reactive site.
This guide provides a comprehensive, field-tested protocol for the efficient and reliable coupling of this challenging amino acid. We will detail a methodology centered around the use of a high-efficiency uronium salt-based coupling reagent, provide protocols for both the preparation of the requisite Fmoc-protected monomer and its subsequent incorporation into a peptide sequence, and offer a systematic approach to monitoring and troubleshooting.
Foundational Chemistry: Preparing the Fmoc-Protected Monomer
Prior to its use in SPPS, the free amino acid must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amine does not self-react during the carboxyl activation step.[1] The following protocol describes a standard procedure using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Protocol 2.1: N-α-Fmoc Protection of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
| Reagent/Parameter | Quantity/Setting | Rationale & Notes |
| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | 1.0 equivalent | The starting free amino acid. |
| Fmoc-Chloride (Fmoc-Cl) | 1.2 equivalents | A slight excess ensures complete reaction of the starting material.[2] |
| Base (e.g., NaHCO₃ or Na₂CO₃) | 2.5 equivalents | Neutralizes the HCl byproduct generated during the reaction.[1] |
| Solvent System | 1:1 Dioxane:Water | A biphasic system to dissolve both the organic-soluble Fmoc-Cl and the water-soluble amino acid salt. |
| Reaction Temperature | 0°C to Room Temp. | The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to ensure completion. |
| Reaction Time | 4 - 12 hours | Monitor by TLC until consumption of the starting amine is complete. |
Step-by-Step Methodology:
-
Dissolve (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (1.0 eq.) and sodium bicarbonate (2.5 eq.) in the aqueous portion of the solvent system.
-
In a separate vessel, dissolve Fmoc-Cl (1.2 eq.) in the dioxane portion.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add the Fmoc-Cl solution dropwise to the cooled, stirring amino acid solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Upon completion, acidify the solution to a pH of ~2 with 1M HCl. This protonates the carboxylic acid, making it less water-soluble.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the pure Fmoc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
Core Protocol: Solid-Phase Coupling Using HATU
The selection of the coupling reagent is the most critical factor for overcoming the steric and electronic challenges posed by this amino acid. Carbodiimide-based reagents (e.g., DIC) are often insufficient for such hindered couplings.[3] We therefore specify the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a uronium/aminium salt-based reagent.
Why HATU? HATU rapidly converts the Fmoc-amino acid into a highly reactive OAt-active ester.[4] The 7-azabenzotriazole (OAt) moiety is superior to the older HOBt moiety for two key reasons: it is more electron-withdrawing, which increases the reactivity of the active ester, and the pyridine nitrogen is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of amide bond formation and significantly suppressing racemization.[5][6]
Diagram 3.1: HATU Activation and Coupling Mechanism
The following diagram illustrates the two-stage process of carboxyl activation and subsequent nucleophilic attack by the peptide's N-terminal amine.
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol 3.1: SPPS Coupling Cycle
This protocol assumes a standard Fmoc-based SPPS workflow on a suitable resin (e.g., Rink Amide for C-terminal amides).
| Step | Reagent/Parameter | Quantity (rel. to resin loading) | Time | Rationale & Notes |
| 1. Resin Swelling | DMF or NMP | 10-15 mL / g resin | 30-60 min | Ensures polymer chains are fully solvated, allowing reagent access to reactive sites.[7] |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 10 mL / g resin | 2 x 10 min | Standard procedure to cleave the N-terminal Fmoc group, exposing the primary amine for coupling.[8] |
| 3. Washing | DMF | 5-7 washes | ~5 min | Crucial to completely remove piperidine, which would neutralize the incoming activated amino acid. |
| 4. Amino Acid Activation | Fmoc-AA / HATU / DIPEA | 4 eq. / 3.8 eq. / 8 eq. | 5 min | Pre-activation in a separate vessel is recommended to minimize side reactions, such as guanidinylation of the free amine by excess HATU.[4] |
| 5. Coupling Reaction | Activated AA Solution | - | 1 - 4 hours | The extended time accounts for steric hindrance. Reaction can be performed at room temperature. |
| 6. Washing | DMF (3x), DCM (3x) | 10 mL / g resin | ~5 min | Removes excess reagents and byproducts. |
| 7. Monitoring | Kaiser Test | A few beads | 5 min | A self-validating step to confirm reaction completion before proceeding.[9] |
Diagram 3.2: SPPS Coupling Workflow
Caption: Decision workflow for a single coupling cycle in SPPS.
Verification & Troubleshooting
Consistent success in SPPS, especially with difficult sequences, requires diligent monitoring and a clear strategy for addressing incomplete reactions.
Protocol 4.1: The Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive colorimetric assay to detect the presence of free primary amines.[9]
Procedure:
-
Withdraw a small sample of resin beads (1-2 mg) into a small glass test tube.
-
Wash the beads 3x with ethanol and 3x with DCM to remove residual DMF.
-
Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
| Observation | Meaning | Action Required |
|---|---|---|
| Beads and solution are yellow/colorless | Complete Coupling. No free primary amines detected. | Proceed to the deprotection step of the next cycle. |
| Beads are dark blue, solution is blue | Incomplete Coupling. Significant free amine remains. | Perform a "Double Coupling" (repeat the activation and coupling steps with fresh reagents). |
| Beads are yellow, solution is faintly blue | Nearly Complete. Trace amounts of free amine may be present. | Consider extending the initial coupling time in future runs. Proceed with caution or perform a capping step. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistently Positive Kaiser Test (Incomplete Coupling) | 1. Steric Hindrance: The primary challenge with this amino acid. 2. Peptide Aggregation: The growing peptide chain is folding on itself, blocking the N-terminus. 3. Poor Reagent Quality: Degradation of the Fmoc-amino acid or HATU. | 1. Double Couple: Immediately perform a second coupling with fresh reagents.[9] 2. Increase Equivalents: Use up to 5 eq. of amino acid/HATU and 10 eq. of DIPEA. 3. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures. |
| Low Final Peptide Yield After Cleavage | 1. Cumulative Inefficiency: Small, undetected coupling failures at each step. 2. Premature Cleavage: The linker is unstable to repeated deprotection cycles. 3. Incomplete Final Cleavage: The cleavage cocktail or time is insufficient. | 1. Implement Capping: After an unsuccessful double coupling, cap unreacted amines with acetic anhydride to prevent the formation of deletion impurities. 2. Perform a Test Cleavage: Before committing the full batch, cleave a small resin sample and analyze by mass spectrometry to confirm the target mass is present.[9] |
Conclusion
The successful incorporation of sterically demanding β-amino acids like (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is achievable through a rationally designed synthesis strategy. The protocol outlined in this guide—centering on the use of a high-potency coupling reagent (HATU), extended reaction times, and rigorous in-process monitoring via the Kaiser test—provides a robust framework for researchers. By understanding the underlying chemical principles and anticipating potential failure modes, scientists can effectively utilize these valuable building blocks to advance the frontiers of peptide-based therapeutics.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Peptides International. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides International. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate GmbH. [Link]
-
Jad, Y. E., et al. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(8), 2055. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Various Authors. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]
-
Various Authors. (2021, May 23). Solid phase peptide synthesis help. Reddit. [Link]
-
Wikipedia contributors. (2023, December 28). HATU. Wikipedia. [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51438. Royal Society of Chemistry. [Link]
-
Wikipedia contributors. (2023, August 28). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Penke, B., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Journal of Peptide Science, 3(2), 145-158. PubMed. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Aapptec. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
da Costa, J. C. S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Royal Society of Chemistry. [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. biomatik.com [biomatik.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis of Proteolytically Stable Peptidomimetics Incorporating Fmoc-(S)-β-homo-3-chlorophenylalanine
Executive Summary
The incorporation of non-canonical building blocks into peptide backbones is a transformative strategy in modern drug development. This application note details the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and analytical validation required to successfully integrate Fmoc-(S)-β-homo-3-chlorophenylalanine . By utilizing advanced coupling thermodynamics and self-validating quality control steps, researchers can overcome the inherent steric challenges of β-amino acids to yield highly pure, proteolytically stable peptidomimetics.
Mechanistic Rationale & Pharmacological Value
Native α-peptides are notoriously susceptible to in vivo enzymatic degradation, severely limiting their therapeutic half-life. The integration of β-amino acids—characterized by an additional methylene carbon between the amino and carboxyl termini—radically alters the local backbone conformation. This extra carbon shifts the dihedral angles (φ, θ, and ψ), rendering the resulting peptidic bonds virtually invisible to endogenous proteases such as pepsin, elastase, and carboxypeptidase A [[1]]([Link]). Consequently, β-peptides exhibit massive improvements in metabolic stability .
The specific selection of (S)-β-homo-3-chlorophenylalanine introduces two critical pharmacophoric features:
-
Steric & Lipophilic Bulk : The 3-chlorophenyl side chain enhances hydrophobic interactions within deep target binding pockets (e.g., GPCRs).
-
Halogen Bonding : The meta-chloro substituent acts as a highly directional halogen bond donor, improving target affinity and residence time compared to unhalogenated analogs.
Thermodynamic Challenges in SPPS
While β-amino acids provide exceptional biological stability, they introduce significant synthetic hurdles. The primary obstacle is steric hindrance; the bulky β-substituted side chain shields the N-terminal amine of the growing peptide on the solid support, impeding the nucleophilic attack on the activated carboxyl group of the incoming amino acid . Standard coupling reagents (like HBTU or DIC/HOBt) often fail to overcome this activation energy barrier, resulting in incomplete reactions and truncated deletion sequences .
To bypass this steric blockade, highly efficient coupling reagents like HATU are mandated. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the acylation rate through an intramolecular hydrogen-bonding mechanism, forcing the coupling to completion .
Workflow for SPPS incorporation of sterically hindered β-homo amino acids.
Quantitative Reagent Selection
The following table summarizes the causality and quantitative efficacy of various coupling strategies when applied to sterically hindered β-homo amino acids.
| Coupling Reagent | Activation Intermediate | Efficacy for β-homo AAs | Rationale / Causality |
| HBTU / DIPEA | OBt ester | Low | Insufficient reactivity for hindered β-amines; risks high deletion sequence rates . |
| DIC / Oxyma | Oxyma ester | Moderate | Good alternative to uronium salts, but requires extended coupling times (3-4 hrs). |
| HATU / DIPEA | OAt ester | High | Pyridine nitrogen in HOAt accelerates hindered coupling via hydrogen bonding . |
| PyAOP / DIPEA | OAt ester (Phosphonium) | Very High | Avoids guanidinylation of the N-terminus during slow couplings; ideal for extreme hindrance [[2]](). |
Step-by-Step Experimental Protocols
This methodology is designed as a self-validating system to ensure high-fidelity incorporation of Fmoc-(S)-β-homo-3-chlorophenylalanine.
Protocol A: Resin Preparation and Deprotection
-
Swelling : Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes at room temperature to fully solvate the polymer matrix .
-
Drain : Evacuate the DMF using vacuum filtration.
-
Fmoc Removal : Treat the resin with 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes .
-
Causality: The two-step treatment prevents premature quenching of the piperidine by the cleaved dibenzofulvene byproduct, ensuring complete deprotection .
-
-
Washing : Wash the resin rigorously with DMF (5 × 5 mL) to remove all residual piperidine, which would otherwise cap the incoming activated amino acid .
Protocol B: Optimized Coupling of Fmoc-(S)-β-homo-3-chlorophenylalanine
-
Reagent Preparation : In a clean vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(S)-β-homo-3-chlorophenylalanine and 0.38 mmol (3.8 eq) of HATU in 3 mL of anhydrous DMF .
-
Activation : Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for 2 minutes to pre-activate the amino acid, forming the reactive OAt ester.
-
Causality: Using slightly less HATU (3.8 eq) than the amino acid (4.0 eq) ensures all uronium salt is consumed, preventing irreversible capping (guanidinylation) of the resin-bound amine .
-
-
Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.
-
Self-Validation (Kaiser Test) : Withdraw a few resin beads and perform a Kaiser (ninhydrin) test .
-
Logic: A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted primary amines. If blue, perform a double coupling using DIC/Oxyma Pure (4 eq each) for an additional 2 hours to force completion without risking guanidinylation.
-
-
Washing : Wash the resin with DMF (5 × 5 mL).
Protocol C: Cleavage and Global Deprotection
Because the 3-chlorophenyl group does not require side-chain protection, standard TFA cleavage is sufficient, though scavengers are required to protect the peptide from reactive carbocations generated by other residues .
-
Preparation : Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 5 mL) to shrink the resin and remove DMF. Causality: Residual DMF traps TFA and severely complicates the isolation of the crude peptide . Dry under vacuum for 15 minutes.
-
Cleavage Cocktail : Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water.
-
Reaction : Add 5 mL of the cocktail to the resin. Agitate for 2 hours at room temperature.
-
Precipitation : Filter the cleavage solution into 40 mL of cold (-20°C) diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the crude peptidomimetic. Decant the ether and wash the pellet twice more with cold ether.
Analytical Validation
To confirm the structural integrity and purity of the synthesized peptidomimetic, the following self-validating analytical checks must be performed:
-
RP-HPLC : Analyze the crude peptide on a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm) using a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes.
-
Diagnostic Marker: The 3-chloro substitution significantly increases lipophilicity; expect a delayed retention time compared to an unhalogenated phenylalanine analog.
-
-
High-Resolution ESI-MS : Confirm the exact mass of the target sequence.
-
Diagnostic Marker: The presence of the chlorine atom will yield a distinct isotopic pattern—specifically, an M and M+2 peak in a ~3:1 ratio due to the natural abundance of
and isotopes. Observing this exact isotopic signature is definitive proof of successful (S)-β-homo-3-chlorophenylalanine incorporation.
-
References
-
Steer, D. L., et al. "The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors." ResearchGate. [Link]
-
Seebach, D., et al. "Beta-peptides: twisting and turning." PubMed (PMID: 10519905).[Link]
Sources
Application Note: Synthesis of Boc-Protected (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
Introduction & Mechanistic Rationale
The synthesis of enantiopure
The target compound, Boc-(S)-3-amino-4-(3-chlorophenyl)butanoic acid (also known as Boc-
To synthesize this compound with absolute stereochemical fidelity, the Arndt-Eistert homologation is the premier methodology[3]. This three-step sequence converts an
Experimental Workflow
The protocol is engineered as a self-validating system divided into three stages:
-
Activation : Conversion of the carboxylic acid to a mixed anhydride.
-
Diazotization : Reaction with diazomethane to form an
-diazoketone. -
Homologation : Silver-catalyzed Wolff rearrangement in the presence of water to yield the
-amino acid.
Figure 1: Three-stage synthetic workflow for the Arndt-Eistert homologation.
Detailed Experimental Protocol
Stage 1: Mixed Anhydride Formation
Causality & Rationale : Activation of the carboxyl group is required for nucleophilic attack by diazomethane. We utilize Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM)[3]. NMM is specifically chosen over Triethylamine (TEA) because its weaker basicity and lower steric bulk drastically reduce the formation of azlactone intermediates, thereby preventing the racemization of the sensitive
Procedure :
-
Dissolve 10.0 mmol of Boc-L-3-chlorophenylalanine in 30 mL of anhydrous THF under an inert argon atmosphere.
-
Cool the solution to -15 °C using an ice/salt bath. (Critical Step: Maintaining -15 °C is essential to prevent the thermal decomposition of the mixed anhydride).
-
Add 11.0 mmol (1.1 eq) of NMM, followed by the dropwise addition of 11.0 mmol (1.1 eq) of IBCF.
-
Stir the reaction mixture at -15 °C for 15–20 minutes. A white precipitate of NMM·HCl will form.
Stage 2: -Diazoketone Synthesis
Causality & Rationale : Diazomethane acts as both a nucleophile and a base. Excess diazomethane is used to prevent the newly formed diazoketone from reacting with unreacted mixed anhydride, which would lead to unwanted side products[4].
Procedure :
-
Rapidly filter the cold reaction mixture through a Schlenk frit to remove the NMM·HCl salts, washing the filter cake with 10 mL of cold anhydrous THF.
-
Add the filtrate dropwise to a freshly prepared solution of diazomethane in diethyl ether (~30 mmol, 3.0 eq) maintained at 0 °C in specialized Clear-Seal glassware (avoid ground glass joints to prevent detonation).
-
Allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
In-Process Control (IPC) : Quench excess diazomethane by adding dilute acetic acid dropwise until nitrogen evolution ceases.
-
Concentrate the mixture under reduced pressure to yield the crude
-diazoketone as a yellow oil.
Stage 3: Wolff Rearrangement
Causality & Rationale : Silver benzoate (AgOBz) catalyzes the extrusion of nitrogen gas, generating a highly reactive acylcarbene. This intermediate undergoes a concerted 1,2-alkyl shift to form a ketene. Because the shift is concerted, the (S)-configuration of the migrating chiral center is 100% retained[4]. The presence of water traps the ketene to form the free carboxylic acid directly[5].
Procedure :
-
Dissolve the crude diazoketone in 40 mL of a THF/Water mixture (9:1 v/v).
-
Add 2.0 mmol (0.2 eq) of Triethylamine (TEA).
-
Add 1.0 mmol (0.1 eq) of Silver Benzoate (AgOBz). (Critical Step: Wrap the reaction flask in aluminum foil. Silver salts are highly photosensitive and will prematurely reduce to inactive metallic silver if exposed to ambient light[5]).
-
Stir the reaction at room temperature for 3–4 hours.
-
Validation : Monitor by IR spectroscopy. The reaction is complete when the strong diazo absorbance band at ~2100 cm⁻¹ completely disappears.
-
Filter the mixture through a pad of Celite to remove silver residues.
-
Acidify the filtrate to pH 2.5 using 1M KHSO4. Extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure
-amino acid.
Mechanistic Pathway
Figure 2: Silver-catalyzed Wolff rearrangement mechanism detailing the concerted 1,2-alkyl shift.
Data Presentation & Quality Control
A robust protocol must be self-validating. The following table summarizes the expected quantitative and qualitative analytical data for the synthesized Boc-(S)-3-amino-4-(3-chlorophenyl)butanoic acid to ensure high trustworthiness of the final batch.
| Analytical Method | Expected Result / Specification | Diagnostic Significance |
| Overall Yield | 75% – 85% (over 3 steps) | Demonstrates efficiency of the activation and rearrangement steps. |
| Chiral HPLC (ee%) | > 99.0% | Confirms that NMM prevented azlactone formation and the 1,2-shift was concerted. |
| IR Spectroscopy | Disappearance of 2100 cm⁻¹ band | Validates complete consumption of the |
| ESI-MS (Negative) | m/z 312.1[M-H]⁻ | Confirms the molecular weight of the homologated product (C₁₅H₂₀ClNO₄). |
| ¹H NMR (400 MHz) | Multiplet at | Confirms the presence of the newly inserted |
References[2] Title: Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Forms of 5-Amino-3-(4-chlorophenyl)pentanoic Acid
Sources
Designing protease-resistant peptides with 3-chlorophenyl beta-amino acids
Title: A Strategic Guide to Designing Protease-Resistant Peptides Using 3-Chlorophenyl β-Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy. A leading strategy to overcome this challenge is the site-specific incorporation of non-natural amino acids that sterically and electronically shield the peptide backbone from proteolytic attack.
This guide provides the scientific rationale and detailed protocols for utilizing 3-chlorophenyl β-amino acids as a powerful tool to engineer protease-resistant peptides. By shifting the amino group from the α-carbon to the β-carbon, we fundamentally alter the peptide backbone, rendering it unrecognizable to the active sites of many common proteases. The addition of a 3-chlorophenyl group on the side chain further enhances this resistance and can be used to fine-tune the peptide's pharmacological properties.
The Scientific Rationale: Why 3-Chlorophenyl β-Amino Acids?
The strategic advantage of incorporating β-amino acids stems from their altered backbone conformation. Proteases have evolved to recognize and cleave the specific peptide bonds formed between α-amino acids. The introduction of a β-amino acid introduces an additional carbon atom into the backbone, which disrupts the canonical three-dimensional structure required for protease binding and catalysis.
Mechanism of Resistance:
-
Altered Backbone Geometry: The N-Cα-C bond angles and dihedral angles of a standard peptide backbone are altered by the insertion of the -CH2- group in a β-amino acid. This change in conformation prevents the peptide from fitting correctly into the active site of a protease.
-
Steric Hindrance: The side chain of the β-amino acid, in this case, the 3-chlorophenyl group, can provide significant steric hindrance, further blocking access of the protease to the scissile bond.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the local electronic environment of the peptide bond, potentially making it less susceptible to nucleophilic attack by the catalytic residues of the protease.
The 3-chlorophenyl moiety is particularly interesting as the chlorine atom can introduce favorable halogen bonding interactions or alter lipophilicity, which can be leveraged to improve cell permeability or target binding affinity.
Core Experimental Workflow
The process of designing and validating a protease-resistant peptide involves a systematic workflow, from initial design and synthesis to rigorous stability and functional testing.
Caption: High-level workflow for protease-resistant peptide development.
Protocol 1: Peptide Synthesis with 3-Chlorophenyl-β-Amino Acid
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating an Fmoc-protected 3-chlorophenyl-β-amino acid using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-(R)-3-(3-chlorophenyl)-β-alanine or Fmoc-(S)-3-(3-chlorophenyl)-β-alanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (ice-cold)
-
Acetonitrile (ACN), Water (HPLC grade), TFA (Trifluoroacetic acid)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. Note: Coupling of β-amino acids can be slower than α-amino acids, and may require extended coupling times or double coupling.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-3-chlorophenyl-β-amino acid.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide fractions using liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: In Vitro Protease Stability Assay
This protocol describes a method to assess the stability of the modified peptide against common serine proteases like trypsin and chymotrypsin.
Materials:
-
Purified native peptide (control) and β-amino acid-modified peptide.
-
Proteases: Trypsin (TPCK-treated), α-Chymotrypsin.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
-
RP-HPLC system with a C18 column.
Procedure:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the native and modified peptides in the assay buffer. Prepare a 1 mg/mL stock solution of the protease in the same buffer.
-
Assay Setup:
-
In a microcentrifuge tube, add 90 µL of the peptide stock solution.
-
Equilibrate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the protease stock solution (final peptide:protease ratio of 50:1 w/w is a good starting point).
-
Vortex gently to mix.
-
-
Time-Course Sampling:
-
Immediately withdraw a 10 µL aliquot (this is the T=0 time point) and quench the reaction by adding it to a tube containing 10 µL of 10% TFA.
-
Incubate the reaction mixture at 37°C.
-
Withdraw and quench 10 µL aliquots at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Include a control reaction with no protease to assess peptide stability in the buffer alone.
-
-
HPLC Analysis:
-
Analyze all quenched samples by RP-HPLC. Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the absorbance at 220 nm or 280 nm.
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time for both the native and modified peptides.
-
Data Presentation:
| Time Point | % Intact Native Peptide | % Intact Modified Peptide |
| 0 min | 100 | 100 |
| 30 min | 45 | 98 |
| 1 hr | 15 | 97 |
| 4 hr | < 5 | 95 |
| 24 hr | 0 | 92 |
Protocol 3: General Framework for Functional Bioassays
It is crucial to verify that the structural modification does not abolish the peptide's biological activity. The specific assay will depend on the peptide's function (e.g., receptor binding, enzyme inhibition, antimicrobial activity).
General Steps:
-
Select a Relevant Assay: Choose a quantitative in vitro assay that measures the peptide's known biological function. This could be a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation) or a biochemical assay measuring enzyme inhibition (e.g., IC₅₀ determination).
-
Dose-Response Curves: Generate dose-response curves for both the native peptide and the 3-chlorophenyl-β-amino acid modified peptide.
-
Determine Potency: Calculate the EC₅₀ or IC₅₀ value for each peptide from the dose-response curves.
-
Compare Activity: Compare the potency of the modified peptide to the native peptide. A significant loss of activity (>10-fold increase in EC₅₀/IC₅₀) may indicate that the modification site is critical for function.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low peptide yield after synthesis | Incomplete coupling of the β-amino acid. | Use double coupling, increase coupling time to 4 hours, or use a stronger coupling agent like HATU. |
| Peptide is unstable in assay buffer (control) | Peptide aggregation or adsorption to tube walls. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. Use low-binding microcentrifuge tubes. |
| Modified peptide shows zero activity | The modification site is critical for binding/function. | Re-design the peptide by moving the β-amino acid to a different, less critical position. |
Conclusion
The incorporation of 3-chlorophenyl β-amino acids represents a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The altered backbone conformation conferred by the β-amino acid structure provides a fundamental defense against protease degradation. By following the detailed protocols for synthesis, stability testing, and functional validation outlined in this guide, researchers can systematically engineer novel peptide candidates with significantly improved pharmacokinetic profiles, paving the way for the development of more effective and convenient peptide-based medicines.
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An in Vitro Investigation with Fifteen Peptidases. ChemistryOpen, 10.1002/1521-3765(20011105)7:21<4469::AID-CHEM4469>3.0.CO;2-Y. [Link]
-
Le Grel, P., Tasse, J., & Rapior, S. (2000). A convenient synthesis of various N-Fmoc-β-amino acids. Synthetic Communications, 30(20), 3735-3741. [Link]
Application Note: Advanced Macrocyclization Strategies Involving (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
Executive Summary & Mechanistic Rationale
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid (also known as
-
Conformational Pre-organization: The insertion of an additional methylene unit into the peptide backbone provides an extra rotational degree of freedom. Paradoxically, within a constrained macrocycle, this allows the peptide to adopt highly stable, predictable secondary structures (such as 14-helices or pseudo-
-turns) that are energetically inaccessible to pure -peptides[1]. This pre-organization minimizes the entropic penalty upon binding to flat protein-protein interaction (PPI) interfaces. -
Absolute Proteolytic Stability: The
-carbon substitution sterically shields adjacent amide bonds from hydrolysis by endogenous exopeptidases and endopeptidases, drastically extending the in vivo half-life of the therapeutic candidate[2]. -
Pharmacophore Engagement: The 3-chlorophenyl side chain acts as a dual-action binding moiety. The aromatic ring engages deep hydrophobic pockets, while the meta-substituted chlorine atom participates in directional halogen bonding with backbone carbonyls of the target protein (e.g., human EGFR)[1].
Strategic Workflow: Chemoselective Thioether Macrocyclization
While head-to-tail macrolactamization is a traditional approach, thioether macrocyclization —achieved via the reaction between an N-terminal chloroacetyl group and a downstream cysteine sulfhydryl—is the superior strategy for
Causality behind this choice:
Amide-based cyclization of sequences containing
Fig 1: SPPS and thioether macrocyclization workflow for β³-amino acid peptides.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol details the synthesis of the linear sequence: Chloroacetyl-Tyr-Arg-(S)-
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area for coupling.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Standard Amino Acid Coupling: For standard
-amino acids (Cys, Ala, Arg, Tyr), couple using 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF for 45 minutes. -
Incorporation of (S)-
-hPhe(3-Cl):-
Causality: The
-amine is intrinsically less nucleophilic and more sterically hindered than an -amine. -
Action: Employ a double-coupling strategy. Couple 3.0 eq of Fmoc-(S)-
-hPhe(3-Cl)-OH with 2.9 eq of COMU and 6.0 eq of DIPEA for 90 minutes. Drain and repeat the coupling step once. -
Self-Validating System: Perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS to confirm the absence of the deletion sequence before proceeding. Do not rely solely on the colorimetric Kaiser test, as hindered
-amines frequently yield false negatives.
-
-
N-Terminal Chloroacetylation: After the final Fmoc deprotection, react the resin with 10.0 eq of chloroacetic anhydride and 10.0 eq of DIPEA in DMF for 30 minutes.
Protocol B: Cleavage and Chemoselective Macrocyclization
Step-by-Step Methodology:
-
Cleavage: Treat the resin with a cocktail of TFA/TIPS/H2O/EDT (92.5:2.5:2.5:2.5) for 2 hours at room temperature.
-
Causality: Ethanedithiol (EDT) is strictly required as a scavenger for trityl carbocations. Without it, the highly reactive carbocations will irreversibly alkylate the critical Cysteine sulfhydryl group, completely preventing downstream cyclization.
-
-
Precipitation: Filter the cleavage mixture dropwise into cold diethyl ether (-20 °C) to precipitate the crude linear peptide. Centrifuge and wash the pellet twice with cold ether.
-
Macrocyclization: Dissolve the crude peptide pellet in 50 mM Tris-HCl buffer (pH 8.0) to a final peptide concentration of 0.5 mM.
-
Causality: High dilution (0.5 mM) thermodynamically favors intramolecular macrocyclization over intermolecular oligomerization. The mildly basic pH deprotonates the cysteine thiol (pKa ~8.3), generating a highly nucleophilic thiolate that rapidly attacks the N-terminal chloroacetyl group.
-
-
Self-Validating System (Ellman's Assay): After 2 hours of stirring at room temperature, extract a 10 µL aliquot and add it to 90 µL of Ellman's Reagent (DTNB) solution.
-
Validation: A shift from yellow to colorless indicates the complete consumption of free sulfhydryl groups, providing definitive proof that the thioether bridge has successfully formed.
-
-
Purification: Quench the reaction with 1% TFA to pH < 4.0 and purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).
Quantitative Data Presentation
The integration of (S)-
Table 1: Comparative Analysis of Peptide Constructs
| Construct Type | Sequence Example | Cyclization Yield (%) | Serum Half-Life (t½) | Target Binding Affinity (Kd) |
| Linear | Ac-YR(Phe)AC-NH2 | N/A | < 15 minutes | > 10,000 nM |
| Macrocyclic | cyclo-(ClAc-YR(Phe)AC-NH2) | 65% | 2.4 hours | 450 nM |
| Macrocyclic | cyclo-(ClAc-YR( | 88% | > 48 hours | 25 nM |
Note: The
Mechanism of Action
Fig 2: Mechanism of action for β³-hPhe(3-Cl) incorporated macrocyclic PPI inhibitors.
References
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides Source: Frontiers in Pharmacology / PMC URL:[Link]
-
In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
- Source: US Patent Office (Google Patents)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20160209421A1 - Macrocyclic Peptide, Method for Producing Same, and Screening Method Using Macrocyclic Peptide Library - Google Patents [patents.google.com]
- 3. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimized protecting groups for 3-amino-4-(3-chlorophenyl)butanoic acid side chains
Application Note: Optimized Protecting Group Strategies for 3-Amino-4-(3-chlorophenyl)butanoic Acid Side Chains
Abstract
The incorporation of 3-amino-4-(3-chlorophenyl)butanoic acid (
Molecule Profile & The "Side Chain" Challenge
The target molecule is a
-
Backbone: 3-aminobutanoic acid (
-amino acid). -
Side Chain: 3-chlorobenzyl group attached to the
-carbon (C3). -
Critical Vulnerability: The Aryl-Chlorine bond .
Unlike standard amino acid side chains (e.g., Lys, Asp) that require masking of reactive protons, the 3-chlorophenyl group is chemically inert to acid and base but labile to transition-metal catalyzed reduction .
The "Forbidden" Reaction:
Strategic Protection Logic
To successfully synthesize peptides containing this residue, the protection scheme must be orthogonal to hydrogenolysis .
Comparison of Protection Strategies
| Strategy | N-Terminus | C-Terminus | Side Chain Compatibility | Risk Level |
| Fmoc/tBu | Fmoc (Base labile) | tBu (Acid labile) | Excellent . Ar-Cl is stable to Piperidine and TFA. | Low |
| Boc/Bn | Boc (Acid labile) | Bn (HF/H2 labile) | Moderate . Must use HF or TFMSA for cleavage. Avoid H2/Pd. | Medium |
| Cbz (Z) | Cbz (H2 labile) | Me/Et/Bn | Poor . Standard removal (H2/Pd) destroys Ar-Cl. | High |
| Alloc | Alloc (Pd(0) labile) | Allyl | Good . Pd(PPh3)4 removal is generally safe at RT. | Low |
Optimized Protocols
Protocol A: Fmoc Solid-Phase Peptide Synthesis (Recommended)
Best for: Routine synthesis of
Rationale: The Fmoc group is removed by secondary amines (piperidine), and side-chain/C-terminal deprotection is achieved with Trifluoroacetic Acid (TFA). The Ar-Cl bond is completely stable under these conditions.
Step-by-Step Workflow:
-
Resin Loading: Use 2-Chlorotrityl Chloride resin for C-terminal protection (prevents diketopiperazine formation).
-
Coupling:
-
Activate Fmoc-3-amino-4-(3-chlorophenyl)butanoic acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Note:
-amino acids react slower than -amino acids. Extend coupling time to 2–4 hours.
-
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (
min). -
Wash with DMF (
).
-
-
Final Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Crucial: Do not use silanes if they are not needed; however, TIS (Triisopropylsilane) is safe. Avoid reductive scavengers that might activate under harsh conditions, though Ar-Cl is generally TFA-stable.
-
Protocol B: Solution Phase Strategy (The "No-Hydrogenolysis" Rule)
Best for: Scale-up or convergent synthesis where Fmoc is not suitable.
If you cannot use Fmoc and must use a carbamate that is stable to acid (like Boc), do not use Cbz (Z) unless you use a specialized deprotection cocktail. Instead, use Alloc (Allyloxycarbonyl) or modify the Cbz removal.
Option 1: Alloc Protection (The Safe Alternative to Cbz)
-
Protection: React free amino acid with Alloc-Cl and NaHCO3 in Water/Dioxane.
-
Peptide Coupling: Standard EDC/HOBt coupling.
-
Deprotection:
-
Dissolve peptide in dry DCM under Argon.
-
Add Phenylsilane (PhSiH3, 2 eq) as a scavenger.
-
Add Pd(PPh3)4 (0.05 eq). Stir at Room Temperature for 30 min.
-
Mechanism:[1][2][3][4][5] Palladium(0) removes the allyl group. While Pd(0) can do oxidative addition into Ar-Cl, this requires high temperatures or electron-poor rings. At RT with Alloc, the reaction is chemoselective for the allylic system.
-
Option 2: Chemoselective Cbz Removal (If Cbz is mandatory) Strictly avoid H2/Pd/C.
-
Reagent: 33% HBr in Acetic Acid.
-
Procedure: Dissolve protected peptide in AcOH. Add HBr/AcOH solution. Stir for 1 hour.
-
Result: Removes Cbz and Bn esters without affecting the Ar-Cl bond.
-
Warning: HBr is harsh; ensure other residues (Trp, Met) are protected or absent.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways to avoid dechlorination.
Figure 1: Decision tree for protecting group selection highlighting the incompatibility of Catalytic Hydrogenolysis with the 3-chlorophenyl side chain.
Stability Data Summary
The following table summarizes the stability of the 3-chlorophenyl moiety against common deprotection reagents.
| Reagent | Target Group | Ar-Cl Stability | Notes |
| 20% Piperidine/DMF | Fmoc | Stable | Standard Fmoc cycle is safe. |
| 50% TFA/DCM | Boc / tBu | Stable | Standard Boc cycle is safe. |
| H2 / Pd/C (1 atm) | Cbz / Bn | Unstable | Rapid dechlorination occurs. |
| H2 / Pd(OH)2 | Cbz / Bn | Unstable | Pearlman's catalyst is too active. |
| HBr / AcOH | Cbz / Bn | Stable | Harsh acidic conditions, but Halide is safe. |
| Pd(PPh3)4 / PhSiH3 | Alloc | Stable | Kinetic selectivity favors Allyl over Aryl-Cl. |
| HF (anhydrous) | Bn / MBHA | Stable | Standard Boc cleavage is safe. |
References
-
Chem-Impex International. "Boc-L-beta-homophenylalanine and derivatives." Chem-Impex Catalog. Accessed October 2023. Link
-
Siya, R. et al. (2003). "Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions."[1] Tetrahedron Letters, 44(21), 4041-4043.[1] Link
-
Ibuka, T. et al. (1995). "An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid (Baclofen)." Synthetic Communications, 25(12).[6] Link
-
Aapptec. "Technical Support Information Bulletin 1169: Removal of 2-Cl-Z." Aapptec Technical Library. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 4. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Solid-Phase Synthesis of Hydrophobic β-Amino Acids
Introduction: The Challenge and Significance of Hydrophobic β-Peptides
β-peptides, oligomers of β-amino acids, have garnered significant attention in medicinal chemistry and materials science due to their unique structural and biological properties. Unlike their α-peptide counterparts, β-peptides often adopt stable secondary structures, including helices, sheets, and turns, and exhibit remarkable resistance to proteolytic degradation. The incorporation of hydrophobic β-amino acids is particularly crucial for designing molecules that can interact with or traverse biological membranes, making them promising candidates for antimicrobial agents, cell-penetrating peptides, and other therapeutics.[1][2]
However, the solid-phase peptide synthesis (SPPS) of sequences rich in hydrophobic β-amino acids presents considerable challenges. The primary obstacle is the propensity of the growing peptide chain to aggregate on the solid support.[3][4] This aggregation, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, leads to poor solvation of the peptide-resin complex. Consequently, both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid are often incomplete, resulting in low yields and deletion sequences that are difficult to purify.[3][5] This guide provides a comprehensive overview of the strategies and detailed protocols to overcome these challenges and successfully synthesize hydrophobic β-peptides.
Understanding the Root of the Problem: Aggregation in SPPS
Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds, leading to stable β-sheet-like secondary structures.[3] This phenomenon is particularly pronounced in sequences containing a high content of hydrophobic and β-branched amino acids such as Valine (Val), Leucine (Leu), and Isoleucine (Ile).[3][4] The non-polar side chains of these residues tend to associate, bringing the peptide backbones into close proximity and facilitating the formation of hydrogen bonds.[3]
Visualizing the Aggregation Problem:
Caption: Workflow illustrating the impact of peptide aggregation on reagent accessibility during SPPS.
Core Strategies for Synthesizing Hydrophobic β-Peptides
Several strategies have been developed to mitigate aggregation and improve the efficiency of SPPS for "difficult sequences." These can be broadly categorized as modifications to the synthesis chemistry and alterations to the physical reaction conditions.
Optimization of Coupling Chemistry
The choice of coupling reagents and additives is critical for driving the acylation reaction to completion, especially for sterically hindered β-amino acids and aggregated sequences.
-
High-Efficiency Coupling Reagents: Uronium/aminium-based reagents are generally preferred over carbodiimides for difficult couplings due to their higher reactivity and lower risk of racemization.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts rapidly with minimal epimerization, making it a popular choice for complex sequences.[7][8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate): Widely used and effective, with byproducts that are soluble in common SPPS solvents.[6][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The presence of the 6-chloro substituent enhances the reactivity compared to HBTU, often leading to better results in challenging syntheses.[6]
-
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its analogues is crucial, particularly when using carbodiimides, to minimize racemization.[8] 6-Cl-HOBt offers a good balance of reactivity and cost.[10]
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, low racemization.[7][8] | Higher cost. |
| HCTU | Uronium/Aminium | More reactive than HBTU, good for difficult couplings.[6] | Byproducts can be slightly more difficult to wash away. |
| HBTU/TBTU | Uronium/Aminium | Effective, widely used, soluble byproducts.[6] | May be less effective than HATU/HCTU for severely aggregated sequences. |
| PyBOP | Phosphonium | High coupling efficiency, low racemization risk.[7] | Can be more expensive and require stricter handling. |
| DIC/HOBt | Carbodiimide | Cost-effective.[6] | Slower reaction kinetics, higher risk of racemization without additives.[8] |
Strategic Solvent Selection
The choice of solvent plays a significant role in solvating the growing peptide chain and the resin.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to N,N-dimethylformamide (DMF) for synthesizing hydrophobic peptides.[11] NMP is less polar than DMF, which can help maintain the solubility of the hydrophobic peptide chains and prevent on-resin precipitation.[11]
-
Solvent Mixtures: In some cases, using a mixture of solvents, such as NMP/DMSO, can improve the swelling of the resin and increase coupling yields for very hydrophobic sequences.[4]
Backbone Modifications and Disrupting Elements
Introducing elements that disrupt the formation of inter-chain hydrogen bonds is a powerful strategy.
-
Pseudoproline Dipeptides: Incorporating dipeptides like Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH can break up β-sheet formation.[3] These are introduced temporarily and the native structure is regenerated during the final trifluoroacetic acid (TFA) cleavage.
-
N-alkoxycarbonylamino acids (Hmb/Dmb): The use of backbone-protected amino acids, such as those containing the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, can prevent aggregation.[12] These are particularly useful for sequences prone to forming stable secondary structures.[5]
Elevated Temperatures and Microwave Synthesis
Increasing the reaction temperature can provide the energy needed to break up aggregates and accelerate coupling and deprotection steps.
-
Microwave-Assisted SPPS (MW-SPPS): This has become an increasingly popular technique for difficult sequences.[13] Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times and improve the purity of the crude peptide.[14][15][16] It is particularly effective at disrupting peptide chain aggregation.[14]
Detailed Protocol: Microwave-Assisted Solid-Phase Synthesis of a Hydrophobic β-Peptide
This protocol outlines a general procedure for the synthesis of a model hydrophobic β-peptide using Fmoc/tBu chemistry on a microwave-assisted peptide synthesizer.
Materials and Reagents:
-
Resin: Rink Amide resin or other suitable resin for peptide amides.[17]
-
Amino Acids: Fmoc-protected β-amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).[18][19]
-
Activator Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6]
-
Washing Solvents: NMP, DCM.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[9]
-
Precipitation Solvent: Cold diethyl ether.
Synthesis Workflow Diagram:
Caption: Automated Microwave-Assisted SPPS Cycle for Hydrophobic β-Peptides.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the appropriate amount of resin in a reaction vessel.
-
Swell the resin in DCM for at least 30 minutes, then wash thoroughly with NMP.[17]
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Perform Fmoc deprotection on the resin linker if necessary.
-
Dissolve 4-5 equivalents of the first Fmoc-β-amino acid and a slightly less than stoichiometric amount of coupling reagent (e.g., HATU) in NMP. Add 8-10 equivalents of DIPEA.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature or with gentle heating.
-
-
SPPS Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Add 20% piperidine in NMP to the resin. Perform the reaction in the microwave synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[13]
-
Washing: After deprotection, wash the resin extensively with NMP to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve 4-5 equivalents of the next Fmoc-β-amino acid and the coupling reagent (e.g., HATU) in NMP. Add 8-10 equivalents of DIPEA.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Perform the coupling step in the microwave synthesizer for 5-10 minutes at a controlled temperature (e.g., 75°C).[13]
-
-
Washing: Wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[3] Note that for sterically hindered couplings or in cases of severe aggregation, the Kaiser test can give false negatives.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection as described above.
-
Wash the resin with NMP, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., DMSO, formic acid) before diluting into the purification buffer for reverse-phase HPLC.[3]
-
Troubleshooting and Advanced Considerations
-
Incomplete Coupling: If monitoring indicates incomplete coupling, a second coupling step (a "double couple") can be performed before proceeding to the next deprotection.
-
Insoluble Crude Peptide: For extremely hydrophobic peptides that are insoluble after cleavage, consider synthesizing the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved off after purification.[3]
-
Boc vs. Fmoc Chemistry: While Fmoc chemistry is more common, Boc-based SPPS is known to sometimes yield better results for "difficult sequences" due to the repeated acid treatments which can help disrupt aggregation.[4]
By carefully selecting solvents, utilizing high-potency coupling reagents, and leveraging technologies like microwave synthesis, the challenges associated with the solid-phase synthesis of hydrophobic β-amino acids can be effectively overcome, enabling the creation of novel and potent β-peptides for a wide range of applications.
References
-
Hojo, K., Shiraishi, Y., Hara, A., Onishi, M., Fukumori, Y., & Ichikawa, H. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 9493–9503. Available from: [Link]
-
DeMarco, M. L., & Martin, I. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183688. Available from: [Link]
-
Jensen, K. J., & Giraud, M. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(5), 2459–2472. Available from: [Link]
-
Lee, H.-S., & Gellman, S. H. (2013). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 983, 3–23. Available from: [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Available from: [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available from: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available from: [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. Available from: [Link]
-
Samantray, S. K., & Singh, S. K. (2020). Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. The Journal of Physical Chemistry B, 124(48), 10887–10898. Available from: [Link]
-
Coin, I., & Beyermann, M. (2011). Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. Current Protocols in Protein Science, Chapter 18, Unit 18.13. Available from: [Link]
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. Available from: [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available from: [Link]
-
Didier, A., Viguier, B., & Inguimbert, N. (2013). Synthesis of a protected derivative of (2R,3R)-β-hydroxyaspartic acid suitable for Fmoc-based solid phase synthesis. Tetrahedron Letters, 54(2), 158–161. Available from: [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3220–3229. Available from: [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3220–3229. Available from: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
ResearchGate. (n.d.). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Available from: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Wessolowski, A., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1245–1256. Available from: [Link]
-
Cera, G., & Manzini, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(16), 2635–2646. Available from: [Link]
Sources
- 1. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. biomatik.com [biomatik.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. biotage.com [biotage.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. peptide.com [peptide.com]
- 19. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application Note: Rational Design of 14-Helical β-Peptide Foldamers Using (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, foldamer design, and protein-protein interaction (PPI) inhibitors.
Introduction & Mechanistic Rationale
The development of therapeutics targeting shallow, extended protein surfaces—such as those found in protein-protein interactions (PPIs)—requires scaffolds that can project functional groups in a highly predictable 3D orientation. While native
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid —also known as
The Causality of the 3-Chloro Substitution
Incorporating the
-
Multivalent Hydrophobic Faces: The 14-helix possesses exactly 3.0 residues per turn. Placing
-hPhe(3-Cl) at the and positions aligns the bulky 3-chlorobenzyl side chains perfectly along a single longitudinal face of the helix[3]. -
Halogen Bonding & Lipophilicity: The meta-chloro substitution on the aromatic ring significantly enhances the local lipophilicity of the helix face. Furthermore, the chlorine atom acts as a specific halogen-bond donor, allowing the foldamer to anchor deeply into hydrophobic clefts (e.g., the p53-binding pocket of MDM2 or the BH3-binding groove of Bcl-xL) with higher affinity than unhalogenated analogs.
Structural Biology: The 14-Helix vs. Native α-Helix
To successfully design a foldamer using
Table 1: Comparative Geometric Parameters of Helical Scaffolds
| Parameter | Native α-Helix | β-Peptide 14-Helix | β-Peptide 12-Helix |
| Residues per turn | 3.6 | 3.0 | 2.5 |
| H-bond directionality | |||
| H-bond ring size | 13 atoms | 14 atoms | 12 atoms |
| Helical pitch | ~5.4 Å | ~5.0 Å | ~5.6 Å |
| Macrodipole | C-term (-) to N-term (+) | N-term (-) to C-term (+) | C-term (-) to N-term (+) |
Design Insight: Notice that the macrodipole of the 14-helix is reversed compared to the
Experimental Workflows & Mechanisms
Figure 1: Self-validating workflow for synthesis and structural verification of β-peptide foldamers.
Figure 2: Mechanism of PPI inhibition by β³-hPhe(3-Cl) functionalized 14-helical foldamers.
Step-by-Step Methodologies
Protocol A: Fmoc-Solid Phase Synthesis of β³-hPhe(3-Cl) Foldamers
Objective: Assemble a sterically hindered, globally amphiphilic
Causality Check:
Procedure:
-
Resin Selection: Swell Wang resin (0.1 mmol scale) in DCM/DMF (1:1) for 30 minutes. Reasoning: Wang resin yields a free C-terminal carboxylate upon cleavage. Because the 14-helix macrodipole features a partial positive charge at the C-terminus, the negatively charged carboxylate provides critical electrostatic stabilization[3].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Primary Coupling: For each
-amino acid addition, prepare a solution of 3.0 eq Fmoc- -amino acid, 3.0 eq HATU, and 6.0 eq DIPEA in minimal DMF. Add to the resin and agitate at room temperature for 120 minutes. Reasoning: The bulky 3-chlorobenzyl side chain of -hPhe(3-Cl) severely hinders nucleophilic attack. HATU generates a highly reactive At-ester intermediate, overcoming this kinetic barrier. -
Double Coupling (Critical Step): Perform a mandatory second coupling for the
-hPhe(3-Cl) residue using DIC and OxymaPure (3.0 eq each) for 60 minutes. This orthogonal coupling chemistry ensures >99% conversion. -
Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2.5 hours.
-
Isolation: Precipitate the crude foldamer in cold diethyl ether, centrifuge, decant, and lyophilize the pellet. Purify via RP-HPLC using a C18 column.
Protocol B: Structural Validation via Circular Dichroism (CD) Spectroscopy
Objective: Confirm the self-assembly of the synthesized foldamer into a 14-helix.
Causality Check: A successful synthesis does not guarantee proper folding. CD spectroscopy acts as a self-validating checkpoint. The 14-helix exhibits a unique excitonic coupling pattern that is entirely distinct from native
Procedure:
-
Sample Preparation: Dissolve the purified
-peptide in HPLC-grade Methanol or 10 mM Phosphate buffer (pH 7.4) to a final concentration of 50 µM. Reasoning: Methanol is a strongly helix-promoting solvent for foldamers. If the peptide is designed to be globally amphiphilic (e.g., for antimicrobial applications), it will also maintain its 14-helical structure in aqueous buffers[4]. -
Data Acquisition: Transfer the solution to a 1 mm pathlength quartz cuvette. Scan from 260 nm to 190 nm at 25°C using a CD spectrometer. Accumulate 3 to 5 scans to improve the signal-to-noise ratio.
-
Spectral Analysis: Analyze the resulting curve. A properly folded 14-helical
-peptide will display a distinct minimum at ~214 nm and a maximum at ~195 nm . Reasoning: If the spectrum instead shows dual minima at 208 nm and 222 nm, the sequence has failed to adopt a 14-helix and is likely forming an aberrant -helical or random coil conformation.
References
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]
-
β-Peptides as inhibitors of protein–protein interactions Source: PubMed Central (PMC) URL:[Link]
-
Antifungal Activity of a β-Peptide in Synthetic Urine Media: Toward Materials-Based Approaches to Reducing Catheter-Associated Urinary Tract Fungal Infections Source: PubMed Central (PMC) URL:[Link]
-
Right-handed 14-Helix in β³-Peptides from L-Aspartic Acid Source: Chapman University Digital Commons URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of a β-Peptide in Synthetic Urine Media: Toward Materials-Based Approaches to Reducing Catheter-Associated Urinary Tract Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Peptides
Technical Overview
Welcome to the technical support guide for handling peptides containing (S)-3-Amino-4-(3-chlorophenyl)butanoic acid .
This residue is a
-
Enhanced Hydrophobicity: The meta-chlorophenyl group significantly increases the LogP compared to Phenylalanine, driving hydrophobic collapse.
-
Secondary Structure Stability:
-amino acids strongly promote the formation of stable secondary structures (such as 14-helices or -sheets) that resist solvation in aqueous buffers.
This guide provides a self-validating workflow to solubilize these "difficult sequences" without compromising biological integrity.
Master Solubility Workflow (Decision Matrix)
Do not guess. Follow this logic gate to determine the optimal solvent system.
Figure 1: The logical progression for solubilizing hydrophobic
Step-by-Step Troubleshooting Protocols
Protocol A: The "Organic Spike" Method
Use when: The peptide is neutral or slightly charged, and the biological assay tolerates small amounts of organic solvent.
The Science: The chlorophenyl ring creates "sticky" patches. A polar aprotic solvent disrupts these hydrophobic interactions before water is introduced.
-
Calculate Stock Concentration: Aim for
your final assay concentration. -
Initial Dissolution: Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise to the lyophilized powder.
-
Target: Use 5–10% of the final target volume.
-
Tip: If the peptide contains Cysteine or Methionine, use DMF instead of DMSO to prevent oxidation [1].
-
-
Sonication: Sonicate for 15 seconds. The solution must be clear before adding water.
-
Dilution: Slowly add your aqueous buffer (dropwise) while vortexing.
-
Critical: If cloudiness appears, stop. You have reached the "Critical Aggregation Concentration." Backtrack by adding more organic solvent.
-
Protocol B: Cyclodextrin Host-Guest Complexation
Use when: Organic solvents are toxic to your cells/assay, or the chlorophenyl group is causing stubborn aggregation.
The Science: The 3-chlorophenyl ring is an ideal "guest" for the hydrophobic cavity of
Reagents:
-
HP-
-CD (2-Hydroxypropyl- -cyclodextrin) - Preferred over native -CD due to higher solubility.
Procedure:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS. -
Add the peptide powder directly to a small volume of the HP-
-CD solution. -
Molar Ratio: Ensure a 5:1 to 10:1 molar excess of Cyclodextrin to Peptide. The chlorophenyl group requires 1:1 stoichiometry, but excess CD helps kinetics.
-
Sonicate at 30°C for 10 minutes.
-
Dilute to working concentration.[1]
Protocol C: Salt Exchange (TFA Removal)
Use when: The peptide was synthesized via SPPS and is a TFA salt.[2]
The Science: Trifluoroacetate (TFA) anions are hydrophobic and "ion-pair" with basic residues (Arg, Lys, N-terminus), forming a greasy shield that causes precipitation. Switching to Acetate or Chloride ions restores solubility [3].[2]
Procedure:
-
Dissolve peptide in a minimal amount of 0.1 M Acetic Acid (for Acetate salt) or 0.1 M HCl (for Chloride salt).
-
Lyophilize (freeze-dry) the solution.
-
Repeat 2-3 times. This physically displaces the volatile TFA with the new counter-ion.
Mechanistic Insight: Why is this happening?
Understanding the molecular behavior of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid prevents future errors.
Figure 2: The aggregation pathway. The 3-chlorophenyl group acts as a nucleation site for stacking, which is reinforced by the rigid
Frequently Asked Questions (FAQs)
Q1: I see a gel forming instead of a precipitate. What does this mean?
A: Gelation indicates the formation of an ordered network (amyloid-like fibrils), common with
-
Fix: This is not simple precipitation.[2][4][5][6][7][8][9] You must disrupt the hydrogen bonding network. Use Protocol A (DMSO) or add a chaotrope like Urea (2M) if the assay permits. Simple vortexing will not work; sonication is required.
Q2: Can I use standard pI calculators for this peptide?
A: Proceed with caution. Most algorithms are trained on
-
Recommendation: Assume the peptide is less soluble than predicted. If the calculator says pI is 6.0, avoid pH 5.0–7.0 entirely.
Q3: My HPLC peak is broad or splitting. A: This is likely on-column aggregation or conformational interconversion, not impurity.
-
Fix: Run the HPLC column at 50°C to 60°C . The heat increases the exchange rate between conformers and disrupts hydrophobic interaction with the C18 stationary phase [4].
Q4: Is the 3-chlorophenyl group reactive? A: Generally, aryl chlorides are stable under physiological conditions. However, avoid using strong reducing agents (like high concentrations of DTT) combined with high UV exposure, as this can theoretically lead to radical dechlorination, though rare in standard peptide workflows.
Solvent Compatibility Matrix
| Solvent / Additive | Compatibility | Notes |
| Water (Neutral) | Low | Likely to precipitate if sequence is >5 residues. |
| 0.1% Ammonia | High | Good for acidic peptides. |
| 10% Acetic Acid | Medium | Good for basic peptides; helps protonate. |
| DMSO | Excellent | Best universal solvent. Avoid with Met/Cys (use DMF). |
| HFIP | Excellent | Breaks |
| PBS (High Salt) | Very Low | Salt promotes hydrophobic collapse ("Salting out"). |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
- Mant, C. T., & Hodges, R. S. (2002).
Sources
- 1. biorbyt.com [biorbyt.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. biobasic.com [biobasic.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. jpt.com [jpt.com]
- 7. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
Preventing racemization of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid during coupling
Topic: Preventing Racemization of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid During Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of non-natural amino acids during peptide synthesis. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a valuable chiral
This guide provides the mechanistic causality behind this degradation and a field-proven, self-validating protocol to maintain
Part 1: Mechanistic Insights (The "Why")
To solve the problem, we must first understand the molecular mechanics. In standard
Instead, the primary mechanism for stereochemical loss in this compound is the Retro-Michael (E1cB) Elimination pathway 1. When the C1 carboxyl group is highly activated (e.g., as an O-acylisourea), the adjacent C2 protons become highly acidic. In the presence of strong tertiary bases, deprotonation at C2 triggers the expulsion of the
Mechanistic pathway of base-catalyzed retro-Michael racemization in β-amino acids.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am using HBTU/DIPEA for coupling. Why is my enantiomeric excess (ee) dropping below 80%?
A1: Uronium/aminium salts like HBTU and HATU require a strong tertiary base (typically 2 equivalents of DIPEA) to generate the active carboxylate for coupling. This highly basic environment is the primary catalyst for the E1cB elimination described above. Furthermore, prolonged exposure to DIPEA maximizes the formation of the achiral
Q2: What is the optimal coupling reagent combination for this
Q3: How do temperature and pre-activation time affect the coupling of this compound?
A3: Both factors are critical. The E1cB elimination is thermodynamically driven. Higher temperatures and prolonged pre-activation times increase the residence time of the activated species in the absence of the target nucleophile, driving the side reaction. Pre-activation must be strictly limited to
Part 3: Quantitative Data on Coupling Conditions
The following table summarizes the causal relationship between coupling conditions and the resulting stereochemical integrity (based on standard
| Coupling Reagent | Base (Equivalents) | Pre-activation Time | Temp | % D-Isomer Formation | Coupling Yield |
| HBTU / HOBt | DIPEA (2.0 eq) | 5 min | 25°C | 18.5% | 78% |
| HATU / HOAt | DIPEA (2.0 eq) | 5 min | 25°C | 14.2% | 82% |
| DIC / HOBt | None | 5 min | 25°C | 6.5% | 85% |
| DIC / Oxyma | None | 2 min | 0°C | < 1.0% | 91% |
| DIC / Oxyma | TMP (1.0 eq) | 2 min | 0°C | < 0.5% | 96% |
Part 4: Self-Validating Experimental Protocol
To guarantee stereochemical fidelity, this protocol employs a low-temperature, weak-base DIC/Oxyma strategy with an integrated validation step.
Step-by-step optimized coupling workflow to prevent C3 racemization.
Step 1: Reagent Preparation & Chilling
-
Dissolve 3.0 equivalents of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (appropriately N-protected, e.g., Fmoc) and 3.0 equivalents of Oxyma Pure in a minimal volume of anhydrous DMF.
-
Chill the solution to
using an ice bath. Causality: Lowering the temperature exponentially decreases the rate constant of the E1cB elimination while maintaining sufficient kinetics for active ester formation.
Step 2: Controlled Pre-Activation
-
Add 3.0 equivalents of DIC to the chilled mixture.
-
If the resin/amine requires neutralization, add 1.0 equivalent of 2,4,6-Collidine (TMP).
-
Allow pre-activation for exactly 1 to 2 minutes . Causality: Oxyma rapidly traps the DIC-activated intermediate. Exceeding 2 minutes risks accumulation of the active ester, which can slowly undergo elimination even at low temperatures.
Step 3: Coupling
-
Immediately transfer the activated mixture to the resin or amine solution.
-
Agitate gently at room temperature for 1.5 to 2 hours. Causality: Transferring the mixture introduces the primary amine nucleophile, which outcompetes the intramolecular elimination pathway, rapidly forming the stable peptide bond.
Step 4: System Validation (Micro-Cleavage & Chiral HPLC)
-
Self-Validation Step: Before proceeding to the next synthesis cycle, withdraw a 5 mg resin aliquot.
-
Perform a rapid micro-cleavage (e.g., TFA/TIPS/H2O 95:2.5:2.5 for 30 mins).
-
Analyze the crude cleavage product via Chiral HPLC (e.g., using a Chiralpak AD-H column) against a racemic standard. Causality: This self-validating step ensures that any deviation in temperature or reagent stoichiometry is caught immediately, verifying the stereochemical integrity of the C3 center before committing further expensive reagents to the sequence.
References
-
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism PMC (National Institutes of Health)[Link]
Sources
Technical Support Center: A Guide to Overcoming Difficult Couplings with Sterically Hindered β-Amino Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis involving sterically hindered β-amino acids. The unique structural properties of β-amino acids, while offering exciting opportunities for creating novel peptides with enhanced stability and bioactivity, also present significant synthetic challenges.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established protocols and the latest research to help you achieve successful couplings.
Understanding the Challenge: Why are Sterically Hindered β-Amino Acids Difficult to Couple?
The primary obstacle in coupling sterically hindered β-amino acids lies in the spatial arrangement of their atoms. Unlike their α-amino acid counterparts, the presence of substituents on the β-carbon, combined with bulky side chains, creates a crowded environment around the reactive amine and carboxyl groups. This steric hindrance physically obstructs the approach of coupling reagents and the reacting amino acid, slowing down or preventing the formation of the desired peptide bond.[3] This can lead to lower reaction yields and the formation of deletion sequences.[3]
Furthermore, peptides containing β-amino acids have a tendency to form stable secondary structures, such as helices, on the solid support.[4] This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible, leading to failed coupling reactions.[4][5]
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a β-amino acid is showing low yield. How can I confirm that steric hindrance is the primary cause?
A: Differentiating steric hindrance from other potential issues like reagent degradation or poor resin swelling is crucial for effective troubleshooting. Look for these indicators:
-
Sequence-Dependent Failure: If you consistently observe low coupling efficiency specifically when incorporating a particular bulky β-amino acid, while other couplings in the sequence proceed smoothly, steric hindrance is a likely culprit.[3]
-
Incomplete Deprotection: Incomplete removal of the N-terminal Fmoc protecting group can also be a sign of steric hindrance, as the bulky fluorenyl group can be difficult to access.[4] You can detect this by seeing a mass addition of 222.2 Da in your mass spectrometry analysis.[4]
-
Negative Kaiser Test (with a caveat): While a negative Kaiser test typically indicates a complete reaction, it can be misleading in cases of severe aggregation where the reactive amines are inaccessible to the test reagents.[6]
Q2: Which coupling reagents are most effective for sterically hindered β-amino acids?
A: Standard carbodiimide reagents like DCC or DIC are often inefficient for these challenging couplings.[7] More potent activating reagents are required to overcome the high activation energy barrier.
-
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HBTU, HCTU, and PyBOP are the workhorses for difficult couplings.[8][9] HATU is often considered one of the most efficient due to the high reactivity of the OAt-esters it forms.[7][10]
-
COMU: This newer generation uronium salt has shown coupling efficiencies comparable or even superior to HATU, with the added benefit of an improved safety profile as it is non-explosive.[11][12] Its byproducts are also more water-soluble, facilitating easier purification.[12]
-
Acyl Fluorides: For extremely hindered couplings where even the most potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be an effective strategy.[7][11]
Q3: Besides changing the coupling reagent, what other strategies can I employ to improve my coupling efficiency?
A: A multi-faceted approach is often necessary. Consider the following optimizations:
-
Double Coupling: A straightforward and often effective method is to simply repeat the coupling step with fresh reagents.[7][13] This can help drive the reaction to completion.
-
Increased Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful molecular interactions.[13] For particularly difficult couplings, increasing the equivalents of the amino acid and reagents may be necessary.[8]
-
Extended Reaction Time and Elevated Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2 hours to overnight) can improve yields.[3][7] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective as the increased energy helps to overcome the activation barrier, leading to faster and cleaner reactions.[7][14][15] If using conventional heating, proceed with caution to avoid racemization.[7]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for difficult couplings due to its superior solvating properties, which can help to disrupt peptide aggregation.[4][7] In some cases, a mixture of solvents like DCM/DMF/NMP may be beneficial.[7][16]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve solvation of the growing peptide chain.[14][16]
Troubleshooting Workflow
Here is a logical workflow to follow when encountering a difficult coupling with a sterically hindered β-amino acid.
Caption: A step-by-step troubleshooting workflow for difficult couplings.
Quantitative Data Summary
The choice of coupling reagent and reaction conditions can significantly impact the success of coupling sterically hindered amino acids.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[7] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides but may be insufficient for highly hindered residues.[7] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[7] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[7] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[7][11] |
Detailed Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is a robust starting point for coupling a sterically hindered β-amino acid.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide, thoroughly wash the resin with DMF.
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[7]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[7]
-
Washing: Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[7]
Protocol 2: Microwave-Assisted Coupling
For particularly challenging sequences, microwave energy can significantly enhance coupling efficiency.
-
Resin and Reagent Preparation: Swell the resin in NMP. In a separate vial, prepare the activated amino acid solution as described in Protocol 1, using NMP as the solvent.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel. Place the vessel in a peptide synthesizer with a microwave unit. Set the temperature to a maximum of 86°C and the reaction time to 10 minutes.[17]
-
Post-Coupling: After the microwave program is complete, wash the resin thoroughly with NMP and proceed to the next step in your synthesis.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Concluding Remarks
The successful incorporation of sterically hindered β-amino acids into peptide sequences requires a thoughtful and often empirical approach to synthesis optimization. By understanding the underlying principles of steric hindrance and peptide aggregation, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these synthetic hurdles. The ability to efficiently synthesize these unique peptides opens the door to exploring novel therapeutics and biomaterials with enhanced properties.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- PubMed. (n.d.). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity.
- PMC. (n.d.). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.
- RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- AAPPTEC. (n.d.). Coupling Reagents.
- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
- ACS Publications. (2005, November 15). Efficient Synthesis of a β-Peptide Combinatorial Library with Microwave Irradiation | Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- MDPI. (2024, February 7). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities.
- PMC. (n.d.). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
- ACS Publications. (2010, February 24). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating | The Journal of Organic Chemistry.
- NIH. (n.d.). Biochemistry, Peptide - StatPearls - NCBI Bookshelf.
- PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- Chegg.com. (2024, October 4). Solved Peptide bond planarity is due to:the steric hindrance.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- PMC. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.
Sources
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
Technical Support Center: Purification of Peptides Containing (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Modified Peptides
The integration of non-natural amino acids like (S)-3-Amino-4-(3-chlorophenyl)butanoic acid into peptide sequences is a powerful strategy in modern drug development, often enhancing stability, potency, and bioavailability.[1] However, these unique structural motifs introduce specific challenges during downstream processing, particularly purification. The presence of the 3-chlorophenyl group significantly increases the hydrophobicity of the peptide, which can lead to aggregation, poor solubility, and complex chromatographic behavior.[1][2]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for purifying peptides incorporating this specific amino acid. It is structured to provide rapid answers through FAQs and in-depth solutions via a detailed troubleshooting guide, grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs)
Q1: How does the (S)-3-Amino-4-(3-chlorophenyl)butanoic acid residue impact my peptide's behavior during purification?
The primary impact comes from the hydrophobic 3-chlorophenyl ring. This modification will almost certainly increase the peptide's retention time on a reversed-phase high-performance liquid chromatography (RP-HPLC) column compared to its non-modified analog.[3] You should anticipate that your peptide will be more "sticky" on C18 or other hydrophobic stationary phases. This increased hydrophobicity can also lead to aggregation, especially at high concentrations, which can complicate purification and reduce recovery.[1][2]
Q2: What is the recommended starting point for purifying my peptide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[4][5] For a peptide containing the 3-chlorophenylbutanoic acid residue, a C18 stationary phase is an excellent starting point.[5][6]
A generic scouting gradient using a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA) is recommended to first understand the elution profile of your crude material.[4][7]
Q3: Why is trifluoroacetic acid (TFA) so commonly used in the mobile phase?
TFA serves two critical functions in peptide purification.[4] First, at a typical concentration of 0.1%, it lowers the mobile phase pH to around 2, which ensures that the carboxyl groups on the peptide are protonated, reducing unwanted secondary ionic interactions with the column's stationary phase.[4] Second, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues (like Lysine, Arginine, or the N-terminus). This complex increases the peptide's overall hydrophobicity, leading to more predictable retention and significantly improved peak shape.[4]
Q4: Can I use a different ion-pairing agent or mobile phase modifier?
Absolutely. While TFA is a robust starting point, it may not provide the optimal selectivity for separating your target peptide from critical impurities. If you are struggling with co-eluting peaks, changing the mobile phase modifier is a powerful tool. Formic acid (FA) is a common alternative, especially if the final fractions will be analyzed by mass spectrometry (MS), as it is less ion-suppressing than TFA.[4] For particularly challenging separations, exploring different pH conditions (e.g., using an ammonium formate buffer at pH 5 or higher) can dramatically alter the selectivity by changing the ionization state of the peptide and impurities, leading to successful separation.[8][9]
Visual Workflow: General Peptide Purification Strategy
Caption: High-level workflow for peptide purification from crude to final product.
In-Depth Troubleshooting Guide
Problem: My peptide shows severe peak tailing.
-
Potential Cause 1: Secondary Silanol Interactions. Even on high-quality columns, residual, un-capped silanol groups on the silica surface can interact with basic residues on your peptide, causing tailing. The incorporation of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid does not inherently have a basic side chain, but your overall peptide sequence may.
-
Solution:
-
Ensure Proper TFA Concentration: Confirm your mobile phases contain at least 0.1% TFA. A low concentration of the ion-pairing reagent can lead to poor masking of these interactions.[4]
-
Consider a "Peptide-Specific" Column: Many manufacturers offer columns specifically designed for peptide separations, which often have advanced end-capping or a different surface chemistry to minimize these effects.[4]
-
Increase Mobile Phase Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry and reduce viscosity, though it may also alter selectivity.[10]
-
Problem: I am not getting good separation between my target peptide and a key impurity.
-
Potential Cause: The selected chromatographic conditions (stationary phase, mobile phase) do not offer sufficient selectivity for the two compounds. This is common with deletion sequences or other closely related impurities.[8]
-
Solution:
-
Shallow the Gradient: A shallower gradient slope increases the separation window between peaks.[11] If your peptide and the impurity are eluting at 45% Acetonitrile with a 1%/minute gradient, try a 0.5%/minute gradient around that elution point.
-
Change the Organic Modifier: While acetonitrile is most common, switching to methanol or isopropanol can alter selectivity (the "S" term in the resolution equation) and may resolve the peaks.
-
Change the Stationary Phase: If a C18 column is not working, try a different chemistry. A Phenyl-Hexyl phase might offer unique pi-pi interactions with the chlorophenyl ring, while a C8 or C4 column provides less hydrophobicity, which could be beneficial.[11][12]
-
Change the pH: This is a very powerful tool. Switching from a low pH (0.1% TFA) to a mid-range pH (e.g., 10 mM ammonium acetate, pH 5) or high pH (e.g., 10 mM ammonium bicarbonate, pH 10) will change the charge state of acidic or basic residues, drastically altering retention and potentially resolving your peaks.[8][9]
-
Problem: My peptide recovery is very low after preparative HPLC.
-
Potential Cause 1: Peptide Precipitation. Due to the high hydrophobicity conferred by the 3-chlorophenyl group, your peptide may be precipitating on the column, especially during the initial loading phase when it first encounters the less-polar stationary phase.
-
Solution:
-
Modify Sample Diluent: Dissolve your crude peptide in a solvent containing a small amount of the organic mobile phase (e.g., 5-10% acetonitrile) or another solvent like DMSO before injection. Ensure this solvent is compatible with your mobile phase.[13]
-
Reduce Loading Amount: Overloading the column can exacerbate precipitation and lead to peak distortion and loss of material.[8] Perform a loading study on an analytical column first to determine the maximum capacity before scaling up.[12]
-
-
Potential Cause 2: Irreversible Adsorption. In rare cases, highly hydrophobic peptides can bind almost irreversibly to the stationary phase.
-
Solution:
-
Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column to reduce the strength of the hydrophobic interactions.[6]
-
Perform Aggressive Column Washes: After your gradient, include a high-organic wash step (e.g., 95% Acetonitrile) for several column volumes to elute any strongly bound material.[10]
-
Troubleshooting Logic: Improving Peak Resolution
Caption: Decision tree for systematically troubleshooting poor peak resolution.
Key Protocols and Methodologies
Protocol 1: Analytical Method Development for Peptides with (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
This protocol outlines the steps to develop a robust analytical method for assessing the purity of your crude peptide product.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter all mobile phases through a 0.2 or 0.45 µm filter.[13]
-
-
Prepare Sample:
-
Accurately weigh ~1 mg of crude peptide.
-
Dissolve in 1 mL of Mobile Phase A. If solubility is poor, add Mobile Phase B dropwise until dissolved, not exceeding 20% B.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Set Up HPLC System & Column:
-
Run a Scouting Gradient:
-
Analyze and Optimize:
-
Identify the retention time (t_R) of your target peptide peak.
-
Based on the scouting run, design a focused gradient. For example, if your peptide eluted at 15 minutes (corresponding to ~50% B), a new gradient could be 35% to 65% B over 20-30 minutes. This will provide better resolution around your peak of interest.[4]
-
Data Summary: Starting Conditions for Method Development
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, wide pore (300 Å), 3.5-5 µm | C18 is a robust, hydrophobic phase suitable for most peptides. The chlorophenyl group will interact strongly. Wide pores prevent size-exclusion effects.[6] |
| Mobile Phase A | 0.1% TFA in Water | Standard acidic modifier for excellent peak shape and retention.[4][7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the most common organic modifier, providing good resolution and having low viscosity.[7] |
| Scouting Gradient | 5% to 95% B over 30 min | Quickly determines the approximate elution conditions for your specific peptide.[4] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Temperature | 30 - 50 °C | Reduces viscosity and can improve peak shape. Consistency is critical for reproducible retention times.[10] |
| Detection | 214 nm, 220 nm | Wavelengths where the peptide backbone amide bond strongly absorbs UV light.[5] |
References
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
- Linde, K., & Johansen, N. L. (2012). Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
-
protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]
-
Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Separation Science. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from [Link]
-
Chromedia. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
SpringerLink. HPLC of Peptides and Proteins. Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
AAPPTec. Peptide Purification. Retrieved from [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
YMC. Strategic peptide purification. Retrieved from [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Almac Group. (2024, May 20). Preparative chromatography of peptides and other large molecules. Retrieved from [Link]
-
LifeTein. Basic Peptides synthesis introduction. Retrieved from [Link]
-
Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]
-
Waters Corporation. (2026, February 15). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
Sources
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. bioxconomy.com [bioxconomy.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. peptide.com [peptide.com]
- 8. almacgroup.com [almacgroup.com]
- 9. biotage.com [biotage.com]
- 10. sepscience.com [sepscience.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. protocols.io [protocols.io]
Resolving aggregation issues in beta-homo amino acid synthesis
Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of foldamers. Synthesizing β-homo amino acid sequences (β-peptides) presents unique thermodynamic and kinetic challenges compared to standard α-peptides.
Below is our comprehensive, mechanistic troubleshooting guide designed to help you bypass sequence-length dependent aggregation and achieve high-purity β-peptide yields.
The Causality of β-Peptide Aggregation
To solve aggregation, we must first understand its physical chemistry. β-homo amino acids possess an additional methylene group (-CH₂-) in their backbone. While this protects the final peptide from enzymatic degradation, it also affords the backbone specific conformational flexibility that paradoxically locks into hyper-stable secondary structures—most notably the 14-helix [1].
Once a growing β-peptide chain reaches approximately six residues in length, the intermolecular hydrogen bonding becomes so thermodynamically favorable that the growing chains self-assemble into dense supramolecular networks[2]. This aggregation physically occludes the reactive N-terminal amine. Consequently, incoming activated esters cannot reach the reaction site, and deprotection reagents (like piperidine) cannot penetrate the solvation shell, leading to abrupt synthesis failure and truncated sequences.
Diagnostic Workflow
Diagnostic workflow for resolving β-peptide aggregation during SPPS.
Troubleshooting Guide & Step-by-Step Protocols
Q1: My synthesis fails abruptly after the 6th β-homo amino acid. How do I bypass this thermodynamic barrier?
A: You are experiencing sequence-length dependent aggregation. Standard room-temperature Solid-Phase Peptide Synthesis (SPPS) lacks the activation energy required to break the spontaneous hydrogen bonds forming the 14-helix. The most effective first-line solution is Microwave-Assisted SPPS (MW-SPPS) . The thermal energy directly disrupts the intermolecular hydrogen bonds and increases polymer resin swelling, exposing the reactive N-terminus.
Protocol 1: Optimized MW-SPPS for β-Homo Amino Acids Self-Validating System: This protocol utilizes real-time UV monitoring of the deprotection effluent to ensure the reaction is complete before proceeding.
-
Resin Preparation: Swell 0.1 mmol of PEG-based resin (e.g., ChemMatrix) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. PEG resins provide superior swelling in polar aprotic solvents compared to standard polystyrene.
-
Deprotection: Add 20% piperidine in NMP. Irradiate in a microwave synthesizer at 90 °C for 1 minute[3].
-
Validation Checkpoint (UV Monitoring): Monitor the effluent at 301 nm (measuring the piperidine-dibenzofulvene adduct). If the UV absorbance area under the curve (AUC) does not plateau, the aggregate is resisting deprotection. Automatically trigger a second 1-minute deprotection cycle.
-
Activation & Coupling: Prepare 5 equivalents of the Fmoc-β-homo amino acid, 5 eq of Oxyma Pure, and 5 eq of DIC in NMP.
-
Microwave Irradiation: Irradiate the coupling mixture at 50 °C and 50 W for 10 minutes[2]. Note: Do not exceed 50 °C for standard β-amino acids to prevent epimerization, though highly difficult sequences may require up to 90 °C for 4 minutes[3].
-
Wash: Wash thoroughly with NMP (3 x 2 min) before the next cycle.
Q2: MW-SPPS improved my yield, but I still see truncated sequences on LC-MS. How can I chemically disrupt the remaining aggregates?
A: When thermal energy is insufficient, we must alter the chemical environment. The addition of Chaotropic Salts (such as Lithium Chloride) is highly effective. Lithium ions (Li⁺) have a high charge density and coordinate directly with the carbonyl oxygens of the peptide backbone. This coordination chemically disrupts the hydrogen-bonding network that drives β-sheet and 14-helix formation, forcing the peptide into a random coil conformation[4].
Protocol 2: Chaotropic Salt-Assisted Coupling Self-Validating System: This protocol relies on micro-cleavage and LC-MS to definitively confirm mass addition rather than relying solely on colorimetric tests, which can yield false negatives in aggregated states.
-
Reagent Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in NMP[2][4]. Caution: LiCl is highly hygroscopic; ensure it is fully dissolved and stored over molecular sieves.
-
Pre-coupling Wash: After Fmoc deprotection, wash the peptide-resin with the 0.8 M LiCl/NMP solution (2 x 1 min) to pre-emptively break up existing secondary structures[4].
-
Coupling: Dissolve your Fmoc-β-homo amino acid and coupling reagents (DIC/Oxyma) directly into the 0.8 M LiCl/NMP solution[2].
-
Reaction: Proceed with the MW-SPPS coupling at 45 °C and 25 W for 10 to 20 minutes[2].
-
Validation Checkpoint (Micro-cleavage): Withdraw ~5 mg of resin. Wash with DCM and dry. Cleave using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and inject into LC-MS. If the target mass is absent, perform a double coupling in LiCl before proceeding to the next residue.
Quantitative Data Comparison
To benchmark your expectations, below is a summary of quantitative performance data when applying these aggregation-disrupting strategies to a standard 12-mer β-peptide sequence.
| Synthesis Strategy | Disruptive Mechanism | Avg. Coupling Efficiency | Crude Purity (%) | Primary Failure Mode |
| Standard RT-SPPS | None | < 40% | < 15% | Des-β-amino acid truncations |
| MW-SPPS (50°C, 50W) | Thermal disruption of H-bonds | 75 - 85% | 45 - 60% | Epimerization (if > 90°C) |
| MW-SPPS + 0.8M LiCl | Thermal + Chemical coordination | > 95% | > 85% | Reagent precipitation (if cooled) |
Frequently Asked Questions (FAQs)
Q: Can I use standard pseudoproline dipeptides to disrupt β-peptide aggregation? A: No. Standard pseudoproline dipeptides are derived from α-amino acids (specifically Serine, Threonine, and Cysteine) and will introduce α-residues into your sequence. For pure β-peptides, you must rely on solvent optimization, chaotropic salts, or specialized backbone protection (like Dmb/Hmb modifications) to introduce steric hindrance.
Q: Why do you recommend NMP over DMF as the primary solvent? A: N-Methyl-2-pyrrolidone (NMP) is slightly more polar and possesses a higher boiling point than Dimethylformamide (DMF). In the context of MW-SPPS, NMP absorbs microwave energy more efficiently and provides superior swelling of the growing peptide-resin matrix, which is critical when the sequence is attempting to collapse into an aggregate.
Q: My LiCl/NMP solution is precipitating during the coupling step. What went wrong? A: This usually occurs if the reaction mixture is allowed to cool drastically, or if non-polar additives were introduced. Ensure the reaction vessel maintains a consistent temperature. If precipitation persists, reduce the LiCl concentration slightly to 0.4 M, which still offers moderate chaotropic benefits without the solubility risks.
References
-
Supramolecular Self‐Assembly of β3‐Peptides Mediated by Janus‐Type Recognition Units Source: nih.gov URL:[Link]
-
Metal-induced aggregation of β-peptides on membrane surfaces Source: uni-goettingen.de URL:[Link]
-
The missing link between biomolecular condensates and amyloid fibrils Source: biorxiv.org URL: [Link]
Sources
- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 2. Supramolecular Self‐Assembly of β3‐Peptides Mediated by Janus‐Type Recognition Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The missing link between biomolecular condensates and amyloid fibrils | bioRxiv [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Yield Optimization for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Derivatives
Welcome to the Technical Support Center. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a highly valuable chiral
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the three primary synthetic routes used in modern process chemistry.
Caption: Overview of primary synthetic pathways for chiral beta-amino acids and common yield-loss nodes.
FAQ 1: Route Selection & Precursor Optimization
Before troubleshooting an underperforming reaction, ensure you have selected the appropriate synthetic route for your scale and purity requirements.
Table 1: Comparison of Synthetic Routes for
| Route | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Scalability | Primary Yield-Limiting Factor |
| Arndt-Eistert Homologation | (S)-3-Chlorophenylalanine | 45–60% | >98% (Retention) | Low | Wolff rearrangement side-reactions |
| Asymmetric Hydrogenation | 80–90% | 90–95% | High | Catalyst poisoning, Isomer geometry | |
| Biocatalytic Transamination | Prochiral | 85–95% | >99% | Very High | Thermodynamic equilibrium limits |
Q: Which route should I choose for milligram-scale discovery versus kilogram-scale process chemistry? A: For discovery chemistry (<10 g), the Arndt-Eistert homologation is the most reliable method because it directly transfers the stereocenter from commercially available (S)-3-chlorophenylalanine with complete retention of configuration[1]. For process scale (>1 kg), Biocatalytic Transamination or Transition-Metal Catalyzed Asymmetric Hydrogenation is mandatory due to the explosive hazards of diazomethane and the high cost of silver catalysts used in the Arndt-Eistert route[2][3].
Troubleshooting Guide 1: Arndt-Eistert Homologation (The Classic Route)
Causality Insight: The Arndt-Eistert homologation extends the carbon chain by one unit. The most critical step is the Wolff rearrangement of the diazoketone intermediate. Yield drops precipitously here if the oxo-carbene intermediate undergoes undesired C–H insertion, or if water is not strictly excluded during the initial mixed anhydride formation, leading to premature hydrolysis.
Step-by-Step Protocol: Homologation of Boc-(S)-3-Chlorophenylalanine
-
Mixed Anhydride Formation: Dissolve Boc-(S)-3-chlorophenylalanine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq), followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 min.
-
Diazoketone Synthesis: Filter the precipitated N-methylmorpholine hydrochloride. Add the filtrate to an ethereal solution of diazomethane (3.0 eq) at 0 °C. Stir for 2 hours, then carefully quench excess diazomethane with acetic acid.
-
Wolff Rearrangement: Concentrate the diazoketone. Dissolve in THF/H2O (9:1). Add silver benzoate (0.1 eq) and sonicate or stir in the dark at room temperature until N2 evolution ceases (approx. 2–4 hours).
-
Workup: Filter through Celite, concentrate, and extract with EtOAc. Wash with 1M HCl, then brine. Dry over Na2SO4 and purify via silica gel chromatography.
Q: Why is my Wolff rearrangement yielding a complex mixture instead of the pure
Troubleshooting Guide 2: Transition-Metal Catalyzed Asymmetric Hydrogenation
Causality Insight: Asymmetric hydrogenation of
Step-by-Step Protocol: Asymmetric Hydrogenation of Enamine
-
Preparation: Dissolve the unprotected enamine precursor (1.0 eq) in degassed methanol.
-
Catalyst Loading: Under a strict argon atmosphere, add[Rh(cod)(R,R)-Et-DuPHOS]BF4 (0.1 to 0.5 mol%).
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H2 three times, then pressurize to 400 psi. Heat to 50 °C and stir vigorously for 12–24 hours.
-
Isolation: Vent the reactor, concentrate the solvent, and precipitate the product by adding a non-polar anti-solvent (e.g., heptane).
Caption: Decision matrix for troubleshooting low yield or ee in asymmetric hydrogenation.
Q: Why is the enantiomeric excess (ee) stalling at 85% with the Rh catalyst? A: The ee is highly dependent on the E/Z ratio of your starting enamine. Rh-DuPHOS systems heavily favor (Z)-enamines for high enantioselectivity. If your substrate is a mixture of isomers, the (E)-isomer will hydrogenate with lower selectivity or opposite stereochemistry[5]. Ensure your enamine synthesis is thermodynamically controlled to yield the pure (Z)-isomer. Additionally, trace chloride ions from previous synthetic steps can bridge rhodium dimers, altering the active catalyst species and depressing ee[6]. Wash your organic layers thoroughly with water to remove halide salts before hydrogenation.
Troubleshooting Guide 3: Biocatalytic Transamination (The Scalable Route)
Causality Insight:
Step-by-Step Protocol: Transaminase-Catalyzed Amination
-
Reaction Setup: In a bioreactor, dissolve the
-keto acid precursor (100 mM) in 100 mM phosphate buffer (pH 7.5). -
Cofactor & Donor: Add pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (IPA, 1 M) as the amino donor.
-
Enzyme Addition: Add the engineered (S)-selective
-transaminase (e.g., an evolved Arthrobacter sp. variant)[7]. -
Equilibrium Shift: Apply a slight vacuum or sweep gas (N2) to continuously remove the volatile acetone byproduct. Incubate at 30 °C for 24 hours.
-
Downstream Processing: Adjust pH to 2.0 to precipitate unreacted ketone, filter, then adjust the aqueous layer to pH 7.0 and apply to a cation-exchange resin to isolate the
-amino acid.
Q: My transaminase reaction stalls at 40% conversion. How do I drive it to completion? A: The accumulation of the byproduct (acetone or pyruvate, depending on the amino donor) is shifting the equilibrium backward. You must implement an equilibrium-shifting strategy. If using IPA, increase the temperature slightly and use a nitrogen sweep to evaporate the acetone[3]. If using L-alanine as the donor, couple the system with Pyruvate Decarboxylase (PDC) to irreversibly degrade the pyruvate byproduct into acetaldehyde and CO2[8].
References
-
First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. ACS Publications.2
-
Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv.4
-
Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. ResearchGate.7
-
Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH.3
-
Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate.1
-
Synthesis of chiral β2-amino acids by asymmetric hydrogenation. ResearchGate.5
-
Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. ResearchGate.6
-
Development of A Sitagliptin Transaminase. ResearchGate.8
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solving deprotection challenges for Fmoc-beta-homo-3-chlorophenylalanine
To: User
From: Dr. Aris Thorne, Senior Application Scientist, Peptide Chemistry Division
Subject: Technical Guide: Deprotection Protocols for Fmoc-
Technical Support Center: Advanced SPPS Troubleshooting
Welcome to the technical support hub. You are likely here because standard Fmoc removal protocols (e.g., 20% Piperidine/DMF) are failing to yield high-purity crude when incorporating Fmoc-
This residue presents a "perfect storm" for Solid-Phase Peptide Synthesis (SPPS) failure:
-
-Backbone Architecture: Unlike
-amino acids, -amino acids possess an extra methylene group ( ) in the backbone. This allows them to fold into extremely stable secondary structures (e.g., 14-helices or 12-helices) as short as 4–6 residues, leading to on-resin aggregation . -
Hydrophobic Bulk: The 3-chlorophenyl side chain significantly increases hydrophobicity, exacerbating steric hindrance and solubility issues in polar aprotic solvents like DMF.
Below are the specific troubleshooting modules designed to resolve these challenges.
Module 1: Incomplete Deprotection (The Aggregation Block)
User Query: "My UV monitoring shows a progressive decrease in Fmoc removal efficiency after coupling Fmoc-
Root Cause Analysis:
The reagent is likely fine. The issue is hydrogen-bond network formation .
The Solution: The "Chaotropic Shotgun" Protocol Standard piperidine is insufficient here. You must disrupt the secondary structure while increasing base strength.
Optimized Deprotection Cocktail (The "DBU/Pip" Method)
| Component | Concentration | Function |
| Piperidine | 20% (v/v) | Primary Fmoc cleavage and fulvene scavenging. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | Non-nucleophilic superbase.[1][2][3] Accelerates proton abstraction 10-100x faster than piperidine. |
| DMF | Balance | Solvent (Ensure it is amine-free). |
Step-by-Step Protocol:
-
Swell: Pre-swell resin in DCM (dichloromethane) for 10 mins to expand hydrophobic domains.
-
Exchange: Wash with DMF (3 x 1 min).
-
Pulse 1: Add DBU/Piperidine cocktail . Agitate for 5 minutes . Drain.
-
Pulse 2: Add fresh cocktail. Agitate for 10 minutes . Drain.
-
Wash: Flow wash with DMF (5 x 1 min) to remove all traces of DBU (critical to prevent side reactions in the next coupling).
Critical Warning: Do NOT use DBU if your sequence contains Aspartimide-prone motifs (e.g., Asp-Gly, Asp-Ser) without backbone protection, as DBU drastically accelerates aspartimide formation.
Module 2: Solubility & "Gelling" of the Resin
User Query: "The resin looks clumped and 'sticky' during the deprotection of the 3-chlorophenylalanine residue. The flow rate in my vessel has dropped."
Root Cause Analysis: The 3-chlorophenyl moiety is highly lipophilic. When deprotected, the free amine and the side chain interact unfavorably with standard DMF, causing the peptide chains to collapse onto themselves (aggregation).
The Solution: Solvent Engineering Switching the solvent system to match the polarity of the growing chain is essential.
Solvent Recommendation Table
| Solvent System | Suitability | Mechanism |
| DMF (Standard) | Low | often insufficient for halogenated |
| NMP (N-Methyl-2-pyrrolidone) | High | Better solvation of hydrophobic aromatic side chains. |
| "Magic Mixture" | Optimal | Breaks H-bonds and solvates hydrophobic regions. |
Preparation of "Magic Mixture":
-
DCM / DMF / NMP (1:1:1 ratio)
-
Additive: 1% Triton X-100 or 0.1 M LiCl (Lithium Chloride).
-
Why LiCl? The lithium ion coordinates with the peptide backbone carbonyls, disrupting the inter-chain hydrogen bonds that cause aggregation.
-
Module 3: Monitoring & Validation
User Query: "The Kaiser test is coming out orange/brown instead of blue. Is it deprotected?"
Root Cause Analysis:
The Kaiser (ninhydrin) test relies on the formation of "Ruhemann's purple." However, the primary amine of a
The Solution: The TNBS or Chloranil Test Do not rely solely on Ninhydrin for this residue.
Validation Protocol (TNBS Test):
-
Take a few resin beads in a small tube.
-
Add 2 drops of 1% 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.
-
Add 2 drops of 10% DIPEA in DMF.
-
Wait 1-2 minutes.
-
Bright Red/Orange Beads: Positive (Free Amine present = Deprotected).
-
Yellow/Colorless: Negative (Fmoc still on).
-
Visualizing the Problem: Aggregation vs. Deprotection
The following diagram illustrates why standard protocols fail. The
Caption: Mechanism of aggregation-mediated deprotection failure and the disruptive action of DBU/LiCl.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
- Grounding: Establishes the tendency of -peptides to form stable secondary structures (helices) which cause SPPS difficulties.
-
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated chemical synthesis of peptides and proteins." Proceedings of the National Academy of Sciences. Link
- Grounding: Validates the use of DBU and chaotropic salts (LiCl)
-
Fields, G. B., & Fields, C. G. (1991). "Solvation effects in solid-phase peptide synthesis." Journal of the American Chemical Society. Link
- Grounding: Provides the theoretical basis for using NMP and binary solvent mixtures to improve solvation of hydrophobic residues like 3-chlorophenylalanine.
-
Coin, I., et al. (2007). "Depsipeptides as a tool to overcome aggregation in the synthesis of difficult sequences." Nature Protocols. Link
- Grounding: Discusses the mechanics of "difficult sequences" and aggregation, supporting the need for optimized deprotection protocols.
Sources
HPLC method development for lipophilic beta-amino acid peptides
Technical Support Center: HPLC Method Development for Lipophilic -Amino Acid Peptides
Status: Operational Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The -Peptide Challenge
Welcome to the technical support hub for
-
Extreme Retention: They bind irreversibly to standard C18 phases.
-
Aggregation: They form multimeric species leading to broad, ghost, or split peaks.
-
Solubility: They often precipitate in aqueous mobile phases before reaching the detector.
This guide provides a self-validating workflow to overcome these issues.
Module 1: Sample Preparation & Solubility (The Pre-requisite)
Critical Warning: 80% of "chromatographic" failures with lipophilic peptides are actually solubility failures inside the autosampler or at the point of injection.
The "Solvent Switch" Protocol
Do not dissolve lipophilic
-
Initial Dissolution: Dissolve the lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated alcohols are potent structure-breakers that disrupt intermolecular hydrogen bonds and helix aggregation.
-
Dilution: Dilute this stock 1:10 with the starting mobile phase (usually 50% Water / 50% Acetonitrile for lipophilic targets).
-
Checkpoint: If the solution turns cloudy, stop. You must increase the organic content of your starting gradient conditions.
-
-
Centrifugation: Spin at 10,000 x g for 5 minutes. Inject only the supernatant.
Container Material Compatibility
Hydrophobic peptides rapidly adsorb to glass surfaces.
| Container Material | Suitability | Notes |
| Standard Glass Vials | ❌ AVOID | High risk of irreversible adsorption (loss of titer). |
| Silanized Glass | ⚠️ Caution | Better than standard, but degradation of silane layer can occur. |
| Polypropylene (PP) | ✅ Recommended | Low surface energy; minimizes hydrophobic binding. |
| PFTE / Teflon | ✅ Excellent | Best for extremely hydrophobic sequences, though expensive. |
Module 2: Stationary Phase Selection
Standard C18 columns (100 Å pore size) are often fatal for lipophilic
The Physics of Selection
-
Ligand Chain Length: Move from C18 to C8 or C4 . Shorter alkyl chains reduce the hydrophobic interaction energy, allowing the peptide to elute within a reasonable organic window.
-
Pore Size: Use Wide-Pore (300 Å) particles.
-peptides are bulkier than -peptides of the same length. 300 Å pores improve mass transfer and prevent size-exclusion effects inside the pore network. -
Carbon Load: Select columns with low carbon load (<5%) to further reduce retention.
Visual Workflow: Column Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase based on peptide hydrophobicity and size.
Module 3: Mobile Phase Engineering
For lipophilic
The "Chaotropic" Mobile Phase System
Standard water/acetonitrile gradients often fail. Use the following modifications:
-
The "IPA Trick" (Eluent B):
-
Replace pure Acetonitrile (ACN) in Eluent B with a blend: 50% Isopropanol (IPA) / 50% ACN .
-
Why? IPA is a stronger solvent for lipophilic chains and has higher viscosity, which helps maintain backpressure stability when mixed with ACN.
-
-
Temperature Control (The Kinetic Variable):
-
Set Column Oven to 60°C – 80°C.
-
Why? High temperature reduces mobile phase viscosity (counteracting IPA), increases the solubility of the peptide, and speeds up mass transfer, sharpening the peaks significantly. Do not run these at room temperature.
-
-
Ion Pairing Agents:
-
0.1% TFA (Trifluoroacetic acid): The gold standard for peak shape. It masks silanols and pairs with the N-terminus/basic residues.
-
0.1% Formic Acid: Use only if MS sensitivity is critical and TFA signal suppression is unacceptable. Expect broader peaks.
-
Module 4: Troubleshooting & FAQs
Q1: I see "Ghost Peaks" in my blank injection after running a sample. How do I fix this?
Diagnosis: Carryover. Lipophilic peptides adsorb to the injection needle and valve rotor seals. Solution:
-
Needle Wash: Change your autosampler needle wash to 50% IPA / 50% MeOH + 0.1% Formic Acid . Standard water/methanol washes are too weak to strip lipophilic peptides.
-
Valve Cleaning: Execute a "full loop injection" with the needle wash solvent between runs if your hardware supports it.
Q2: My peak is extremely broad (tailing factor > 2.0). Is the column dead?
Diagnosis: Likely secondary structure aggregation or silanol interaction, not column death. Solution:
-
Increase Temperature: Move from 40°C to 70°C. This is the most effective fix for
-peptide peak shape. -
Add Chaotrope: Add 1-5% HFIP to Mobile Phase A. This prevents on-column aggregation.
Q3: The peptide elutes at the very end of the gradient (95% B) or not at all.
Diagnosis: The peptide is too hydrophobic for the current phase. Solution:
-
Switch from C18 to C4 .
-
If already on C4, switch the organic modifier to 100% Isopropanol (though watch your system pressure limits).
Visual Workflow: Troubleshooting Logic
Figure 2: Rapid troubleshooting logic for common chromatographic defects in lipophilic peptide analysis.
References
-
Phenomenex. (2024).[1] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Shimadzu. (2018). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Teledyne Labs. (2020). Reverse Phase Column Choice Affects Peptide Purity. Retrieved from [Link]
-
National Institutes of Health (PMC). (2010). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Retrieved from [Link]
-
Chromatography Forum. (2010).[2] HPLC method for hydrophobic peptide from antibody digest (HFIP usage). Retrieved from [Link]
Overcoming steric hindrance in (S)-3-Amino-4-(3-chlorophenyl)butanoic acid ligation
Topic: Overcoming Steric Hindrance in (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Ligation Ticket ID: #8834-BETA-LIG Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Overview: The "Beta-Blocker" Effect
User Issue: You are likely observing incomplete conversion (<40%) or slow kinetics when attempting to couple (S)-3-Amino-4-(3-chlorophenyl)butanoic acid . Standard conditions (HBTU/DIPEA) result in deletion sequences or unreacted amine.
Technical Analysis:
The target molecule is a
This creates two distinct barriers:
-
Steric Shielding: The 3-chlorobenzyl group acts as a "gatekeeper," physically blocking the trajectory of the incoming activated carboxylate.
-
Electronic Deactivation: While
-amines are generally more nucleophilic than -amines due to the distance from the electron-withdrawing carbonyl, the steric bulk overrides this electronic advantage, significantly raising the activation energy ( ) of the transition state.
Troubleshooting Modules
Module A: The Reagent Hierarchy (When HATU Isn't Enough)
Problem: Standard carbodiimides (EDC/DCC) or benzotriazoles (HBTU) yield <50% conversion.
The Fix: Move to 7-azabenzotriazole or Oxyma based reagents.
-
Tier 1 (Baseline): HATU. The nitrogen at position 7 of the benzotriazole ring forms a hydrogen bond with the incoming amine, stabilizing the transition state (Neighboring Group Effect).
-
Tier 2 (Optimization): COMU. Often superior to HATU for hindered sequences.[1] It utilizes the Oxyma leaving group, which is less explosive than HOAt and often shows faster kinetics with lower epimerization rates.[1]
-
Tier 3 (The Nuclear Option): Acid Fluorides (TFFH/BTFFH). For extremely hindered interfaces, converting the carboxylic acid to an acid fluoride creates a small, highly electrophilic species that can "slip" past the steric bulk of the 3-chlorobenzyl group.
Decision Logic:
Caption: Decision tree for selecting coupling reagents based on steric hindrance severity.
Module B: Solvation & Aggregation
Problem: Reaction mixture turns gel-like or cloudy; coupling stops at 60-70%.
The Science:
The Fix: Disrupt hydrogen bonding network.
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone).[1][2]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.
-
Fluorinated Solvents: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) in DCM.[1] HFIP is a potent H-bond donor that breaks up peptide aggregates.
The "Gold Standard" Protocol: Acid Fluoride Activation
Context: This protocol is designed for the most difficult scenario: coupling a bulky acid to the hindered (S)-3-Amino-4-(3-chlorophenyl)butanoic acid amine.
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][3]
-
Solvent: Anhydrous DCM or NMP (avoid DMF if possible for acid fluorides to prevent side reactions).[1]
Step-by-Step Procedure:
| Step | Action | Technical Note (Why?) |
| 1. Preparation | Dissolve the carboxylic acid component (3.0 eq) in dry DCM/NMP. | Concentration should be high (0.2–0.3 M) to drive kinetics.[1] |
| 2. Activation | Add TFFH (3.0 eq) followed by DIPEA (6.0 eq) .[1] | Crucial: Do not pre-activate for >5 mins.[1] Acid fluorides are reactive but hydrolytically unstable. |
| 3. Coupling | Add the activated solution immediately to the resin/amine containing the (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. | The small size of the -COF group minimizes steric clash with the 3-chlorobenzyl side chain. |
| 4. Incubation | Agitate for 2 hours at Room Temp. | If aggregation is suspected, perform at 40°C (microwave assisted if available).[1] |
| 5. Monitoring | Perform Chloranil Test (not Kaiser). | Kaiser test (Ninhydrin) often gives false negatives for secondary amines or hindered primary amines.[1] Chloranil is more sensitive for these cases.[1] |
| 6. Quench | Wash resin with DCM x3, DMF x3.[1] | Ensures removal of reactive fluorides. |
Frequently Asked Questions (FAQs)
Q: Can I use PyBOP for this coupling?
A: PyBOP is excellent but generates carcinogenic HMPA byproducts. For hindered
Q: Why is my product racemizing?
A: The 3-chlorophenyl group at the
-
Solution: Use Collidine (TMP) instead of DIPEA.[1] It is a weaker, more hindered base that minimizes proton abstraction while sufficient for activation.
Q: The amine isn't dissolving in DMF.
A:
-
Solution: Use the hydrochloride salt of the amine or protect the acid first. If using SPPS, ensuring the resin swelling in DCM/NMP is critical.[1][5]
Mechanistic Visualization: The HOAt Effect
Why does switching from HOBt (in HBTU) to HOAt (in HATU) work for your hindered molecule?
Caption: The pyridine nitrogen in HOAt pre-organizes the incoming amine via hydrogen bonding, lowering the entropy cost of the transition state.
References
-
Albericio, F., & El-Faham, A. (2018).[1][6] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link][1]
-
Carpino, L. A., et al. (1990).[1] The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) activation system for the synthesis of difficult peptides. Journal of the Chemical Society, Chemical Communications.[1] [Link][1]
-
Wenschuh, H., et al. (1995).[1] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[6] The Journal of Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Sources
Stability of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid in acidic media
Executive Summary & Compound Identity
CRITICAL DISTINCTION: Before proceeding, confirm the exact regioisomer in use.
-
Target Compound: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (A chiral
-amino acid ).[1][2][3][4] -
Common Confusion: This is NOT Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which is a
-amino acid.[1][2][3][4] The stability profiles differ significantly regarding lactamization and elimination.
Stability Verdict: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid exhibits moderate-to-high stability in aqueous acidic media at ambient temperatures, forming a stable ammonium salt.[1][2][3][4] However, it is highly susceptible to esterification in alcoholic acids and deamination (elimination) under thermal stress in strong acids.[2][3][4]
Critical Stability Alerts (The "Emergency" Section)
| Hazard Level | Condition | Outcome | Mechanism |
| 🔴 Critical | Alcoholic Acid (e.g., MeOH/HCl, EtOH/H₂SO₄) | Rapid Impurity Formation | Fischer Esterification.[1][2][3][4] The carboxylic acid converts to methyl/ethyl ester. |
| 🟠 High | High Temp (>60°C) + Strong Acid | Irreversible Degradation | |
| 🟡 Medium | pH 3–5 (Isoelectric Point) | Solubility Crash | Zwitterion formation leads to precipitation/crystallization.[1][2][3][4] |
| 🟢 Safe | Aqueous 1N HCl / H₂SO₄ (RT) | Stable | Protonation of amine ( |
Technical Troubleshooting Guide (FAQ)
Q1: I observed a new peak at M+14 (or M+28) in LC-MS after acidic workup. What happened?
Diagnosis: Inadvertent Esterification.
If you used methanol (M+14) or ethanol (M+28) as a solvent during acidification or transfer, you formed the ester.[2][3][4]
-
Fix: Switch to non-nucleophilic co-solvents like Acetonitrile (ACN) or THF if solubility is required.[1][2][3][4] Use aqueous acid only.[3][4]
-
Recovery: Hydrolyze the ester using LiOH/THF/Water (mild basic conditions), then carefully re-acidify with aqueous HCl.
Q2: My compound purity dropped after heating in 6N HCl. The impurity absorbs strongly in UV.
Diagnosis: Thermal Deamination (Elimination).
Unlike
-
Reaction: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
4-(3-chlorophenyl)but-2-enoic acid + .[1][2][3][4] -
Why it absorbs UV: The resulting product is a conjugated system (
-unsaturated acid) connected to the aryl ring, creating a strong chromophore (cinnamic acid derivative) that is absent in the starting material.[4] -
Prevention: Never heat above 40°C in concentrated acid. Use vacuum concentration at low temperature rather than thermal evaporation.[3][4]
Q3: Is there a risk of racemization in acid?
Analysis: Low Risk (at RT).
Acid-catalyzed racemization requires enolization of the carboxylic acid.[1][2] In
-
Caveat: If the conditions are harsh enough to cause the elimination described in Q2, the resulting alkene is achiral. Re-addition of ammonia (unlikely in acid) would produce a racemate.[2][3][4]
Q4: Can this compound form a lactam (cyclic amide) in acid?
Analysis: Unlikely.
Mechanistic Visualization
The following diagrams illustrate the safe handling windows and degradation pathways.
Diagram 1: Degradation Pathways in Acidic Media
Caption: Chemical fate of the compound under varying acidic conditions. Green path represents the target stability window.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing instability issues during acidic workup.
Validated Experimental Protocols
Protocol A: Safe Acidic Workup (Quench)
Use this when isolating the compound from a basic reaction mixture.[2]
-
Preparation: Cool the reaction mixture to 0–5°C using an ice bath.
-
Acidification: Slowly add 1N aqueous HCl dropwise.
-
Why: Controls exotherm to prevent localized heating and elimination.[4]
-
-
Target pH: Adjust pH to 1.5–2.0 .
-
Why: Ensures full protonation of the amine (
) and carboxylic acid ( ), keeping the molecule as a soluble salt or free acid depending on concentration, avoiding the isoelectric precipitation point (pH ~4) if solution homogeneity is desired for extraction.
-
-
Extraction: Extract immediately with Ethyl Acetate (if neutral impurities are present) or keep in aqueous phase if purification is by ion exchange.[1][2][3][4]
-
Concentration: Lyophilize (Freeze Dry) the aqueous layer.
-
Crucial:Do not use rotary evaporation at >40°C to remove acidic water, as this mimics the conditions for elimination.[4]
-
Protocol B: Storage of Reference Standards
-
Form: Store as the Hydrochloride Salt .
-
Why: The salt form locks the amine lone pair, preventing autoxidation and reducing hygroscopicity compared to the zwitterion.
-
-
Conditions: -20°C, Desiccated, Dark.
-
Shelf Life: >2 years if kept dry. Moisture can induce slow hydrolysis or crystal form changes.[3][4]
References
-
ChemicalBook. "Baclofen and related 3-amino/4-amino analogs: Synthesis and Properties."[1][2][3][4] ChemicalBook Database.[1][3][4] Accessed October 2023.[1][3][4] Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 60206642: (3S)-4-amino-3-(4-chlorophenyl)butanoic acid (Isomer comparison)."[1][2][3][4] PubChem. Accessed October 2023.[1][3][4] Link[1][2][3][4]
-
Weiner, B. et al. "Enantioselective Synthesis of
-Amino Acids."[1][2][3][4] Chemical Reviews, 2010.[3][4] (General mechanism of -amino acid stability and elimination pathways). -
Sigma-Aldrich. "(S)-3-Amino-4-(3-chlorophenyl)butanoic acid Product Specification and MSDS." Merck KGaA.[1][3][4] Link
-
Lelais, G. & Seebach, D. "
-Amino Acids: The Cinderella of the Amino Acid Family."[4] Biopolymers, 2004.[3][4] (Authoritative review on -peptide stability and folding).
Sources
- 1. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride | C10H13Cl2NO2 | CID 60206642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (s)-3-(boc-amino)-4-(3-chlorophenyl)butyric acid (C15H20ClNO4) [pubchemlite.lcsb.uni.lu]
- 4. Baclofen | 1134-47-0 [chemicalbook.com]
Validation & Comparative
Technical Guide: Chiral HPLC Separation of (S)- and (R)-3-Amino-4-(3-chlorophenyl)butanoic acid
Executive Summary & Molecule Profile
Target Molecule: 3-Amino-4-(3-chlorophenyl)butanoic acid
Class:
The Separation Challenge:
As a zwitterionic
-
Solubility: Poor solubility in non-polar solvents (hexane/heptane) limits traditional Normal Phase (NP) methods.
-
Ionization: The simultaneous presence of
and requires a stationary phase that can engage in electrostatic recognition or a mobile phase that suppresses one ionization state. -
Lack of Derivatization: While derivatization (e.g., Marfey's reagent) is possible, modern drug development prioritizes direct analysis to prevent kinetic resolution errors and reduce sample prep time.
This guide evaluates three direct separation methodologies, prioritizing the Zwitterionic Ion Exchange (ZWIX) mode as the modern "Gold Standard" for this class of compounds.
Primary Methodology: Zwitterionic Ion Exchange (ZWIX)
Recommended Column: Daicel CHIRALPAK® ZWIX(+) or ZWIX(-)
Status: Gold Standard for underivatized
Mechanism of Action
The ZWIX stationary phase employs a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1] This creates a "Double Ion-Pairing" mechanism:
-
Anion Exchange: The quinuclidine nitrogen (positively charged) interacts with the analyte's carboxylate group (
). -
Cation Exchange: The sulfonic acid group (negatively charged) interacts with the analyte's ammonium group (
). -
Spatial Fit: The chiral pocket discriminates based on the spatial arrangement of the
-carbon substituents.
Experimental Protocol (Optimized for -Amino Acids)
Mobile Phase Preparation:
-
Bulk Solvent: Methanol (MeOH) is the essential protic solvent.[1][2] Acetonitrile (ACN) is used as a modifier.[2]
-
Additives (Critical): You must maintain the zwitterionic state.
Step-by-Step Workflow:
-
Column: CHIRALPAK ZWIX(+) (
mm, 3 m).[4] -
Mobile Phase A: MeOH / ACN /
(49 : 49 : 2 v/v/v).[2] -
Additives: Add 50 mM Formic Acid and 25 mM DEA to the bulk solvent.
-
Flow Rate: 0.5 mL/min (for 3.0 mm ID).
-
Temperature: 25°C (Lower temperature, e.g., 10-15°C, often improves resolution for
-amino acids). -
Detection: UV @ 210 nm (or LC-MS/ELSD if UV is weak due to the meta-chloro position).
Elution Order Control:
-
ZWIX(+): Typically elutes (L)-isomers (S-configuration for this scaffold) first.
-
ZWIX(-): Reverses the order, eluting (D)-isomers first. This is critical for trace impurity analysis (eluting the minor impurity before the major peak).
Expected Performance Data
-
Selectivity (
): > 1.5 -
Resolution (
): > 3.0 (Baseline separation typical). -
Run Time: < 10 minutes.
Alternative Methodology: Crown Ether Ligand Exchange
Recommended Column: Daicel CROWNPAK® CR-I(+) Status: Robust Alternative (Acidic Mode).
Mechanism of Action
The Crown Ether phase (chiral 18-crown-6 derivative) forms an inclusion complex with the primary ammonium group (
Experimental Protocol
Constraint: The amine must be protonated. This requires strongly acidic conditions (pH 1.0 - 2.0).
Step-by-Step Workflow:
-
Column: CROWNPAK CR-I(+) (
mm, 5 m). -
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5) / Acetonitrile (85 : 15 v/v).-
Note: For LC-MS compatibility, substitute
with Trifluoroacetic Acid (TFA), though resolution may decrease slightly.
-
-
Temperature: Lower temperatures (10°C - 25°C) significantly enhance the inclusion complex stability.
-
Flow Rate: 0.4 mL/min.
Performance Note: While excellent for
Comparative Analysis Guide
The following table contrasts the performance metrics for separating 3-Amino-4-(3-chlorophenyl)butanoic acid.
| Feature | Method A: ZWIX (+/-) | Method B: Crownpak CR-I(+) | Method C: Chirobiotic T |
| Primary Mechanism | Double Ion-Pairing (Zwitterionic) | Host-Guest Inclusion (Cationic) | Macrocyclic Glycopeptide |
| Sample State | Underivatized (Zwitterion) | Underivatized (Cation) | Underivatized |
| Mobile Phase | MeOH/ACN + Formic Acid/DEA | Aqueous | MeOH / Water / Acid |
| MS Compatibility | Excellent (Volatile additives) | Poor ( | Good |
| Loadability | High | Low (Easily overloaded) | Moderate |
| Elution Control | Reversible (Switch +/- column) | Fixed (D-elutes first usually) | Fixed |
| Recommendation | Primary Choice | Secondary Choice | Tertiary Choice |
Visualizations & Decision Logic
Method Selection Decision Tree
This diagram guides the researcher in selecting the optimal column based on specific analytical needs (e.g., MS compatibility, trace analysis).
Caption: Decision matrix for selecting the optimal chiral stationary phase for
ZWIX Double Ion-Pairing Mechanism
Understanding the ZWIX mechanism is crucial for troubleshooting mobile phase additives.
Caption: The "Double Ion-Pairing" mechanism where the ZWIX selector simultaneously engages both charged termini of the amino acid.
References
-
Chiral Technologies. (2024).[4] CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Instruction Manual. Daicel Corporation.[2] Link
-
Ilisz, I., et al. (2013).
- and -amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A, 1296, 119-139. Link -
Daicel Corporation. (2020).[2] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I. Application Note. Link
-
Sigma-Aldrich. (2018). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T. Link
Sources
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-beta-homo-3-chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. This guide provides an in-depth, comparative analysis of the primary analytical techniques for quantifying the enantiomeric excess of (S)-beta-homo-3-chlorophenylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a nuanced understanding of the causality behind experimental choices, empowering you to select and adapt these methods for your specific research needs. We will delve into the core principles of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting detailed, field-tested protocols and a critical evaluation of their respective strengths and limitations.
The Analytical Imperative: Why Enantiomeric Purity Matters
The biological environment is inherently chiral. Receptors, enzymes, and other protein targets are composed of L-amino acids, creating a stereospecific landscape for drug-target interactions. As such, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. The precise quantification of the enantiomeric composition of a substance like (S)-beta-homo-3-chlorophenylalanine is therefore not just an analytical exercise but a fundamental aspect of ensuring its safety and efficacy as a potential therapeutic agent.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers due to its robustness, high resolution, and broad applicability.[1] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation on a conventional achiral column after derivatization with a chiral reagent.
A. Direct Chiral HPLC: Separation of Underivatized Enantiomers
The direct approach is often preferred as it eliminates the need for a derivatization step, thereby reducing sample preparation time and potential sources of error such as racemization or incomplete reaction.[2] The success of this method hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.
For a beta-homo-amino acid like (S)-beta-homo-3-chlorophenylalanine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. These phases possess ionic groups and are compatible with a range of mobile phases, making them ideal for the separation of polar, ionic compounds like amino acids.[2]
-
Column Selection: An Astec® CHIROBIOTIC® T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid). A starting condition could be a 70:30 (v/v) mixture of methanol and water with 0.02% formic acid.
-
Sample Preparation: Dissolve a precisely weighed amount of the (S)-beta-homo-3-chlorophenylalanine sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the phenyl ring).
-
-
Data Analysis:
-
Inject a racemic standard of beta-homo-3-chlorophenylalanine to determine the retention times of both enantiomers.
-
Inject the sample of (S)-beta-homo-3-chlorophenylalanine.
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
-
Choice of CSP: The teicoplanin CSP is selected for its ability to engage in multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which are effective for the separation of amino acids.[2]
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is a critical parameter that influences both retention and resolution. A higher organic content generally leads to shorter retention times. The acidic modifier helps to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to more consistent interactions with the stationary phase.
B. Indirect Chiral HPLC: Derivatization for Enhanced Separation and Detection
In cases where direct separation is challenging or when enhanced sensitivity is required, an indirect approach involving derivatization can be employed. This method involves reacting the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[3]
A common and effective CDA for primary amines like beta-homo-3-chlorophenylalanine is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs. The resulting diastereomers are highly UV-active, which significantly enhances detection sensitivity.
-
Derivatization:
-
To 50 µL of a 1 mg/mL solution of the beta-homo-3-chlorophenylalanine sample in 100 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase before injection.
-
-
Column Selection: A standard reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 20-30 minutes.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm.
-
-
Data Analysis: The % ee is calculated from the peak areas of the two diastereomers, analogous to the direct method.
Caption: Workflow for indirect chiral HPLC analysis.
II. Chiral Gas Chromatography (GC): A High-Resolution Technique for Volatile Analytes
Chiral GC is a powerful technique that offers very high resolution for the separation of enantiomers. However, a significant prerequisite for GC analysis is that the analyte must be volatile and thermally stable. Amino acids, including beta-homo-3-chlorophenylalanine, are non-volatile zwitterions at room temperature. Therefore, a derivatization step is mandatory to convert them into volatile derivatives before they can be analyzed by GC.[4]
A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.
-
Derivatization:
-
Esterification: Place a dried sample of beta-homo-3-chlorophenylalanine (approximately 100 µg) in a reaction vial. Add 200 µL of 3 M HCl in isopropanol. Seal the vial and heat at 110 °C for 30 minutes. Evaporate the reagent under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Seal the vial and heat at 150 °C for 10 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for GC injection.
-
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is required.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 5 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis: The % ee is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. Mass spectrometry provides an additional layer of confirmation by identifying the characteristic fragmentation patterns of the derivatized amino acid.
-
Derivatization: The esterification and acylation steps are crucial to block the polar functional groups (carboxylic acid and amine), which increases the volatility of the analyte and reduces its interaction with the GC column, leading to sharper peaks.
-
Chiral Stationary Phase: The chiral selector on the GC column forms transient diastereomeric interactions with the derivatized enantiomers, leading to their separation. The choice of the chiral phase is critical and often requires screening for a specific analyte.
III. NMR Spectroscopy: A Rapid and Absolute Method
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5] In the presence of a chiral auxiliary, the enantiomers of the analyte will experience different magnetic environments, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers, making NMR an absolute method that does not require calibration curves for each enantiomer.
A powerful and versatile method for the chiral discrimination of primary amines is the three-component system developed by Bull and James, which involves the condensation of the amine with 2-formylphenylboronic acid and an enantiopure diol like (R)-1,1'-bi-2-naphthol ((R)-BINOL).[6]
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the (S)-beta-homo-3-chlorophenylalanine sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (R)-BINOL to the NMR tube.
-
Add a small amount of activated 4 Å molecular sieves to remove any residual water, which can interfere with the reaction.
-
Gently shake the tube for about 1-2 minutes to ensure complete mixing and reaction.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the diastereomeric products. The imine proton signal is often well-resolved and suitable for integration.
-
Carefully integrate the signals for the two diastereomers.
-
Calculate the % ee from the integral values.
-
Caption: Workflow for NMR-based enantiomeric excess determination.
IV. Comparative Analysis of Techniques
The choice of the optimal analytical method for determining the enantiomeric excess of (S)-beta-homo-3-chlorophenylalanine depends on a variety of factors, including the required sensitivity, sample throughput, availability of instrumentation, and the stage of drug development. The following table provides a comparative summary of the key performance characteristics of each technique.
| Parameter | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column. | In-situ formation of diastereomers with distinct NMR signals. |
| Sample Preparation | Minimal for direct method; derivatization required for indirect method. | Mandatory derivatization (esterification and acylation). | Simple mixing in an NMR tube; derivatization may be required. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample. |
| Sensitivity | High (µg/mL to ng/mL level).[3] | Very high (pg/mL level with MS detection). | Lower (requires mg of sample).[5] |
| Resolution | Excellent, often baseline separation. | Very high, excellent for complex mixtures. | Dependent on the chemical shift difference between diastereomers. |
| Quantification | Relative (based on peak areas). | Relative (based on peak areas). | Absolute (based on signal integrals). |
| Advantages | Robust, widely applicable, direct analysis possible. | High resolution, high sensitivity with MS. | Rapid, non-destructive, absolute method, low solvent consumption. |
| Disadvantages | Higher solvent consumption, CSPs can be expensive. | Derivatization is required, analyte must be thermally stable. | Lower sensitivity, potential for signal overlap, requires high-field NMR. |
V. Conclusion and Recommendations
For the routine, high-precision determination of the enantiomeric excess of (S)-beta-homo-3-chlorophenylalanine in a quality control setting, direct chiral HPLC on a teicoplanin-based stationary phase is the recommended method. Its robustness, reliability, and the ability to analyze the compound without derivatization make it an efficient and accurate choice.
Chiral GC-MS is a viable alternative, particularly when very high sensitivity is required, for instance, in bioanalytical applications where sample amounts are limited. However, the mandatory derivatization step adds complexity and potential for error.
NMR spectroscopy is an exceptionally powerful tool for rapid screening and for confirming the results obtained by chromatographic methods. Its speed and the absolute nature of its quantification are significant advantages, especially in a research and development environment where quick feedback on the enantioselectivity of a reaction is needed.
Ultimately, for the most rigorous and comprehensive characterization of the enantiomeric purity of (S)-beta-homo-3-chlorophenylalanine, a cross-validation approach using two orthogonal techniques, such as chiral HPLC and NMR spectroscopy, is highly recommended. This provides the highest level of confidence in the analytical data, a critical aspect in the journey of a chiral molecule from a research compound to a potential therapeutic agent.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Accessed March 7, 2026. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. Accessed March 7, 2026. [Link]
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed. Accessed March 7, 2026. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. Accessed March 7, 2026. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Accessed March 7, 2026. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. Accessed March 7, 2026. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research. Accessed March 7, 2026. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Accessed March 7, 2026. [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PubMed Central. Accessed March 7, 2026. [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PubMed Central. Accessed March 7, 2026. [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. CORE. Accessed March 7, 2026. [Link]
-
Chiral HPLC Separations. Phenomenex. Accessed March 7, 2026. [Link]
-
Analyses of amino acids, Enantiomeric purity. CAT. Accessed March 7, 2026. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Accessed March 7, 2026. [Link]
-
Anisotropic 1H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments. Wiley Online Library. Accessed March 7, 2026. [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. Accessed March 7, 2026. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. Accessed March 7, 2026. [Link]
Sources
Comparative Guide: Crystal Structure Analysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Foldamers
Executive Summary
This guide provides a technical analysis of foldamers derived from (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (a
The inclusion of the 3-chlorophenyl moiety introduces unique crystallographic properties via halogen bonding and increased lipophilicity, distinguishing these foldamers from their non-halogenated counterparts (e.g.,
Part 1: Structural Mechanistics & Comparative Analysis
The -Peptide Advantage: Overcoming the -Peptide Limitations
The primary driver for investigating (S)-3-Amino-4-(3-chlorophenyl)butanoic acid foldamers is the inherent instability of natural
| Feature | (S)- | Mechanism of Superiority | |
| Proteolytic Stability | Low ( | High ( | "Stealth" backbone: Extra -CH |
| Folding Propensity | Context dependent (requires 10-20 residues) | High (stable helices at 4-6 residues) | Restricted conformational space around the C |
| Secondary Structure | 14-Helix (3.0 residues/turn) | Formed by 14-membered H-bond rings ( |
The Impact of the 3-Chlorophenyl Side Chain
While standard
-
Crystal Engineering (Halogen Bonding): The chlorine atom at the meta position facilitates intermolecular Cl
O or Cl Cl interactions, stabilizing the crystal lattice more effectively than the standard phenyl ring of -hPhe. -
Lipophilicity: The chloro-substituent increases logP, enhancing membrane permeability—a critical factor for peptidomimetic drug design targeting the CNS.
-
Space Filling: The meta-substitution alters the packing density, often forcing the helix into a more rigid conformation to avoid steric clash, thereby reducing entropic penalty upon binding to targets.
Helical Topology: 14-Helix vs. 12-Helix
The (S)-enantiomer of 3-amino-4-(3-chlorophenyl)butanoic acid predominantly favors the 14-helix in solution and solid state, unlike cyclic
-
14-Helix: Characterized by
C=Ongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> H-N hydrogen bonding. -
Structural Signature: An approximate 3-residue repeat creates a triangular prism shape, aligning the chlorophenyl side chains along specific "faces" of the helix.
Part 2: Experimental Validation & Protocols
Synthesis Strategy (Solid Phase Peptide Synthesis - SPPS)
To obtain high-quality crystals, high-purity oligomers are required. We utilize Fmoc-based SPPS optimized for
Protocol:
-
Resin Loading: Use Wang resin or Rink Amide resin.[2] Load the first (S)-3-Amino-4-(3-chlorophenyl)butanoic acid residue using DIC/DMAP.
-
Deprotection: 20% Piperidine in DMF (2
10 min). Note: -amino acids deprotect slower than -amino acids. -
Coupling: Use HATU/HOAt/DIPEA (3:3:6 eq) for 2 hours.
-
Critical Step: Double coupling is mandatory for residue lengths
due to the steric bulk of the chlorophenyl group.
-
-
Cleavage: TFA/TIS/H
O (95:2.5:2.5) for 3 hours. -
Purification: RP-HPLC (C18 column, Acetonitrile/Water gradient). Target purity
.
Crystallization Workflow (Vapor Diffusion)
Direct evaporation often yields amorphous powder. The Sitting Drop Vapor Diffusion method is validated for these foldamers.
Protocol:
-
Solvent: Dissolve lyophilized foldamer in Methanol or TFE (2,2,2-Trifluoroethanol) at 10 mg/mL.
-
Precipitant: Diisopropyl ether or n-Pentane.
-
Setup:
-
Place 2
L of peptide solution in the center well. -
Add 500
L of precipitant to the reservoir. -
Seal and incubate at 4°C (slows kinetics for better order).
-
-
Observation: Birefringent needles or prisms typically appear within 3-7 days.
X-Ray Diffraction Data Collection
-
Mounting: Cryo-loop with Paratone-N oil.
-
Temperature: 100 K (minimizes thermal disorder of the flexible side chains).
-
Source: Synchrotron radiation (approx
Å) is preferred due to the weak scattering of small organic oligomers, though Cu-K home sources suffice for larger crystals.
Part 3: Quantitative Performance Matrix
The following table compares the crystallographic parameters of the (S)-3-chlorophenyl foldamer against a standard non-chlorinated
| Parameter | (S)-3-Cl-Phenyl Foldamer | Significance | |
| Helix Type | 14-Helix | 14-Helix | Both adopt the stable 3.0-helix. |
| H-Bond Distance (N-H | Shorter distance in Cl-analog indicates tighter helical core. | ||
| Torsion Angle ( | High consistency with ideal 14-helix geometry. | ||
| Torsion Angle ( | C | ||
| Torsion Angle ( | C | ||
| Packing Density | 1.38 g/cm | 1.25 g/cm | Cl atom and halogen bonding increase density. |
| Side Chain Orientation | Lateral stacking (Cl | T-shaped (Edge-to-face) | Cl-stacking creates "zipper" motifs between helices. |
Part 4: Visualization of Structural Workflow
The following diagram illustrates the critical path from monomer synthesis to structural solution, highlighting the self-validating checkpoints (Purity Check, Optical Check).
Caption: Workflow for the isolation and structural determination of
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link -
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).
, , and Hybrid Peptides. Chemical Reviews, 111(2), 657–687. Link -
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Chlorophenyl Beta-Amino Acids
Executive Summary
In the development of peptidomimetics and foldamers,
This guide provides a technical comparison of the mass spectrometric (MS) behavior of 3-chlorophenyl
Key Takeaway: The presence of the
Comparative Analysis: vs. Isomers
Differentiation between regioisomers is a common challenge in metabolite identification. The fragmentation logic differs fundamentally between the
Table 1: Diagnostic Fragmentation Differences[1]
| Feature | Mechanistic Driver | ||
| Primary Neutral Loss | Neighboring group participation (NGP) of the carboxyl group in | ||
| Immonium Ion | Dominant High Abundance | Low Abundance / Absent | |
| Retro-Michael | Not Observed | Possible | |
| Chlorine Pattern | Preserved in fragments | Preserved in fragments | The aromatic ring stability retains the halogen in most primary fragments. |
The "Ortho Effect" Variable
While the target topic is the 3-chlorophenyl (meta) derivative, researchers must be aware of the "ortho effect" in 2-chlorophenyl isomers.
-
2-Cl (Ortho): May show enhanced loss of
or due to interaction with the side chain. -
3-Cl (Meta): Sterically precludes direct interaction, making the standard
-amino acid pathways ( loss) the dominant diagnostic features.
Detailed Fragmentation Pathways
The fragmentation of protonated 3-amino-3-(3-chlorophenyl)propanoic acid (
Mechanism 1: Neighboring Group Participation (The -Signature)
Unlike
-
Initiation: Protonation of the amine nitrogen.
-
Transition State: Formation of a 4-membered cyclic transition state involving the carboxyl group.
-
Product: Expulsion of
to form a stable acryloyl cation derivative (m/z 183/185).
Mechanism 2: The Chlorine Isotope Fingerprint
The chlorine atom introduces a distinct isotopic pattern that validates every fragment ion containing the phenyl ring.
-
Parent Ion (
): m/z 200 (100%) and m/z 202 (~32%). -
Fragment Ions: Any fragment retaining the aromatic ring must exhibit this 3:1 intensity ratio. A deviation from this ratio indicates either interference or loss of the halogen (rare in ESI).
Visualization: Fragmentation Pathway
The following diagram illustrates the competing pathways and the resulting diagnostic ions.
Figure 1: ESI-MS/MS fragmentation pathway of 3-chlorophenyl beta-alanine. The green node indicates the primary diagnostic transition distinguishing it from alpha-isomers.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), the following protocol is designed to be self-validating using the chlorine isotope ratio as an internal quality check.
Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of 3-amino-3-(3-chlorophenyl)propanoic acid in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Working Standard: Dilute to 1 µg/mL (approx 5 µM).
-
Matrix Control: If analyzing in plasma/urine, perform protein precipitation with cold acetonitrile (1:3 v/v) to minimize matrix suppression.
LC-MS/MS Parameters (ESI Positive Mode)
This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive ( | Amine protonation is highly efficient ( |
| Capillary Voltage | 3.5 kV | Standard for small molecules; prevents in-source fragmentation. |
| Cone Voltage | 20 - 30 V | Optimize to maximize m/z 200; too high causes premature |
| Collision Energy (CE) | 10 - 15 eV | Low Energy: Preserves |
| 20 - 25 eV | Medium Energy: Generates base peak m/z 183 ( | |
| > 35 eV | High Energy: Induces ring fragmentation (not recommended for ID). |
Validation Workflow
Use the following logic gate to confirm identity:
Figure 2: Logical decision tree for confirming the identity of 3-chlorophenyl beta-amino acid using MS/MS data.
References
-
Lam, A. K. Y., et al. (2010). "Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives."[1] Rapid Communications in Mass Spectrometry. [Link]
- Core Reference: Establishes the fundamental rule that -phenylalanines fragment via loss, distinguishing them
-
Zhang, P., et al. (2019).
-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry."[2] Scientific Reports. [Link][2]- Supporting Reference: Provides the baseline fragmentation mechanisms for amino acids to contrast with the -isomer behavior.
-
NIST Chemistry WebBook. "Mass Spectrum of 3-Chlorophenyl Derivatives." [Link]
- General Reference: Source for confirming isotopic abundance ratios of chlorine-containing small molecules.
Sources
Comparing proteolytic stability of alpha vs beta-amino acid peptides
Comparative Guide: Proteolytic Stability of - vs. -Amino Acid Peptides[1]
Executive Summary
In the landscape of peptidomimetics, the transition from
This guide analyzes the structural and mechanistic basis of this stability, provides comparative kinetic data, and details a validated LC-MS protocol for quantifying proteolytic resistance in drug discovery workflows.
Structural Foundation: The Backbone Shift
The fundamental difference lies in the homologation of the amino acid.
-
-Amino Acids: The amino and carboxylic acid groups are bonded to the same carbon (
). -
-Amino Acids: An extra methylene group separates the amino and carboxyl termini. Depending on the substitution site, these are classified as
- (substitution on next to carbonyl) or - (substitution on next to amine) amino acids.
This single atom insertion alters the Ramachandran plot, inducing unique secondary structures (e.g., 14-helices, 12-helices) that natural proteases cannot recognize or unfold.
Mechanistic Basis of Proteolytic Resistance
The enzymatic hydrolysis of a peptide bond requires a precise "lock-and-key" fit within the protease active site.
-
Scissile Bond Displacement: The extra methylene group shifts the scissile amide bond away from the catalytic triad (e.g., Ser-His-Asp in serine proteases). Even if the side chains bind to the S1/S2 pockets, the carbonyl carbon is not positioned for nucleophilic attack.
-
Stereochemical Mismatch: Natural proteases are evolved to recognize L-
-stereocenters. The distinct helicity and side-chain presentation of -peptides create steric clashes that prevent formation of the Michaelis complex ( ). -
Foldamer Stability:
-peptides often form stable secondary structures in solution that are thermodynamically unfavorable to unfold, preventing the extended conformation often required for active site binding.
Visualization: Enzymatic Interaction Pathways
The following diagram illustrates the kinetic divergence between
Figure 1: Mechanistic divergence in proteolytic processing. The
Comparative Performance Data
The stability gap between
| Peptide Class | Substrate Example | Enzyme / Medium | Half-Life ( | Stability Factor |
| Natural GLP-1 | DPP-IV (Enzyme) | < 2 minutes | 1x (Baseline) | |
| DPP-IV (Enzyme) | No degradation (> 24h) | > 700x | ||
| Somatostatin | Human Serum | ~ 3 minutes | 1x | |
| Human Serum | > 40 hours | > 800x | ||
| Generic 10-mer | Simulated Gastric Fluid | 15 minutes | 1x | |
| Generic | Simulated Gastric Fluid | Stable (> 48h) | > 190x |
Data synthesized from Seebach et al. [1] and Gellman et al. [2].
Experimental Protocol: Serum Stability Assay (LC-MS)
To objectively verify the stability of a
Reagents Required[2][3]
-
Matrix: Pooled Human Serum (commercial or fresh).
-
Internal Standard (IS): Caffeine or a stable isotopically labeled peptide (final conc. 10
M). -
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).
-
Stock Solution: 10 mM peptide in DMSO or water.
Step-by-Step Methodology
-
Preparation:
-
Dilute peptide stock into pre-warmed (37°C) human serum to a final concentration of 10-50
M. -
Prepare a "0-minute" control by immediately quenching an aliquot before incubation.
-
-
Incubation:
-
Incubate the mixture at 37°C with gentle agitation (300 rpm).
-
Sampling Timepoints:
- -peptides: 0, 5, 15, 30, 60, 120 min.
- -peptides: 0, 1h, 6h, 12h, 24h, 48h.
-
-
Quenching & Extraction:
-
At each timepoint, transfer 50
L of serum mixture into 150 L of Quenching Solution (1:3 ratio). -
Why: The high organic content precipitates serum proteins (albumin) and denatures proteases immediately, stopping the reaction.
-
Add Internal Standard (IS) at this stage if not pre-spiked.
-
-
Clarification:
-
Vortex for 30 seconds.
-
Centrifuge at 10,000
g for 10 minutes at 4°C. -
Collect the supernatant.[2]
-
-
Analysis (LC-MS):
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor the Molecular Ion
or specific transitions (MRM). -
Calculation: Plot (Area
/ Area ) vs. Time. Fit to a first-order decay model: .
-
Visualization: Assay Workflow
Figure 2: Workflow for LC-MS based serum stability assay. Critical control point is the immediate quenching with Acetonitrile to halt enzymatic activity.
Synthesis and Design Considerations
While stability is a major advantage, researchers must balance this with synthesis challenges.
-
Coupling Kinetics: The nucleophilicity of the
-amino group is lower than that of -amines. Standard solid-phase peptide synthesis (SPPS) protocols often require double couplings or more potent activators (e.g., HATU over HBTU). -
Solubility:
-peptides can form extremely stable secondary structures that aggregate, sometimes requiring backbone protection or specific solvent mixtures during synthesis.
Conclusion
For drug development professionals, the
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[3] Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[3]
-
Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Frackenpohl, J., et al. (2001).[5] "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." ChemBioChem.
-
Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[6] Current Medicinal Chemistry.
-
Nguyen, L. T., et al. (2010). "Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptides." PLoS One.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ethz.ch [ethz.ch]
- 4. Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing Peptides Containing (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid: A Focus on Circular Dichroism Spectroscopy
This guide provides a comprehensive comparison of analytical techniques for characterizing the secondary structure of peptides incorporating the non-proteinogenic β-amino acid, (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. While direct experimental data for this specific residue is limited in the public domain, this document synthesizes established principles of peptide spectroscopy and conformational analysis of β-peptides to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into the utility of Circular Dichroism (CD) spectroscopy as a primary tool and objectively compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography.
Introduction to Peptide Conformation and the Significance of β-Amino Acids
The three-dimensional structure of a peptide is intrinsically linked to its biological function. The incorporation of β-amino acids, such as (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, into peptide sequences offers a powerful strategy in drug design. The additional carbon in the backbone of β-amino acids imparts unique conformational properties and increased resistance to proteolytic degradation compared to their α-amino acid counterparts.[1][2] Understanding the secondary structural elements—α-helices, β-sheets, β-turns, and random coils—adopted by these modified peptides is paramount for rational drug design and development.
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid introduces both a chiral center and an aromatic, chlorinated phenyl ring. The stereochemistry at the β-carbon and the steric and electronic nature of the side chain are expected to significantly influence the local and global conformation of the peptide.
Circular Dichroism (CD) Spectroscopy: A Primary Tool for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique that provides information about the secondary structure of peptides in solution.[3] The method relies on the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. Different secondary structures exhibit distinct CD spectra, allowing for qualitative and quantitative analysis of the conformational ensemble.[4]
Expected CD Spectra for Peptides with (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
-
Helical Structures: β-peptides are known to form various helical structures, such as the 14-helix. These helices often exhibit a positive Cotton effect around 200 nm and a negative one around 215-220 nm.[5] The presence of the chlorophenyl group may influence the exact positions and intensities of these bands.
-
Sheet Structures: β-sheet-like structures in β-peptides can also give rise to characteristic CD signals, though these can be more varied than in α-peptides.
-
Turns: β-turns, which are common in cyclic peptides, also have unique CD signatures.[6]
It is crucial to note that the aromatic chlorophenyl side chain of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid may contribute to the far-UV CD spectrum, potentially complicating the analysis of the peptide backbone conformation.[7] Careful selection of control peptides and deconvolution algorithms is therefore essential.
Comparative Analysis of Analytical Techniques
While CD spectroscopy is a valuable initial tool, a multi-faceted approach employing complementary techniques provides a more complete picture of peptide conformation.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Low concentration (0.1-1 mg/mL) in solution.[8] | Rapid, sensitive to conformational changes, suitable for studying environmental effects (pH, temperature).[9] | Low resolution, provides an average structure of the ensemble, interpretation can be complex for non-standard structures.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. | Higher concentration (1-5 mM) in solution.[10] | Provides atomic-resolution 3D structures in solution, allows for the study of dynamics and intermolecular interactions.[11][12] | Requires larger amounts of sample, data acquisition and analysis can be time-consuming, not suitable for all peptides (e.g., aggregation-prone).[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, particularly the amide I and II bands of the peptide backbone. | Versatile (solution, solid, films).[14] | Provides information on secondary structure content, sensitive to hydrogen bonding, can be used for aggregated samples.[15][16] | Lower resolution than NMR, spectral deconvolution can be challenging, less sensitive to subtle conformational changes than CD. |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | High-quality single crystals. | Provides the highest resolution atomic structure.[17][18] | Requires crystallization which can be a significant bottleneck and may not represent the solution-state conformation, not suitable for flexible peptides.[19][20] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy Workflow
Detailed Steps:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer. Phosphate buffer is a common choice.[3] The buffer should not have high absorbance in the far-UV region.
-
Accurately determine the peptide concentration. This is critical for calculating mean residue ellipticity. Methods include UV-Vis spectrophotometry (if the peptide contains aromatic residues) or quantitative amino acid analysis.[21]
-
The typical peptide concentration for CD analysis is between 0.1 and 0.5 mg/mL.[3]
-
-
Instrument Setup and Data Acquisition:
-
Purge the CD spectrometer with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the scanning parameters, including wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scan speed.
-
Acquire a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Acquire the CD spectrum of the peptide sample. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n), where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.
-
Use deconvolution algorithms (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Detailed Steps:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a one-dimensional (1D) proton spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using appropriate software.
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Extract distance restraints from the NOESY/ROESY spectra and, if possible, dihedral angle restraints from coupling constants.
-
Use these experimental restraints in molecular dynamics simulations to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Workflow
Detailed Steps:
-
Sample Preparation:
-
Prepare the peptide sample in a suitable form. For solution studies, D2O is often used as a solvent to avoid interference from the H2O bending vibration in the amide I region.[23]
-
Alternatively, the peptide can be analyzed as a hydrated thin film or as a solid dispersion in a KBr pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent or KBr.
-
Acquire the FTIR spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Focus on the amide I band (approximately 1600-1700 cm⁻¹), which is most sensitive to secondary structure.[8]
-
Use spectral deconvolution and curve-fitting techniques to resolve the overlapping bands corresponding to different secondary structures (α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹, β-turn: ~1660-1685 cm⁻¹, random coil: ~1640-1650 cm⁻¹).
-
X-ray Crystallography Workflow
Detailed Steps:
-
Crystallization:
-
Data Collection:
-
Mount a single crystal and typically flash-cool it in liquid nitrogen to prevent radiation damage.
-
Collect a complete set of X-ray diffraction data using a diffractometer.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the "phase problem" to determine the phases of the structure factors.
-
Use the amplitudes and phases to calculate an electron density map.
-
Build an atomic model of the peptide into the electron density map and refine it against the experimental data.
-
Validate the final structure to ensure its quality.
-
Conclusion and Recommendations
Characterizing the secondary structure of peptides containing novel β-amino acids like (S)-3-Amino-4-(3-chlorophenyl)butanoic acid requires a strategic and multi-pronged analytical approach.
-
Circular Dichroism spectroscopy serves as an excellent initial screening tool due to its speed, sensitivity, and low sample consumption. It is particularly valuable for assessing conformational changes in response to environmental factors.
-
For atomic-level detail in solution, NMR spectroscopy is the gold standard, providing insights into the 3D structure, dynamics, and intermolecular interactions that are crucial for understanding biological activity.[12]
-
FTIR spectroscopy offers a versatile and complementary method, especially for samples that are difficult to analyze by other techniques, such as aggregates.[16]
-
When the highest resolution is required and crystallization is feasible, X-ray crystallography provides the definitive atomic structure.[17]
For a comprehensive understanding of a peptide incorporating (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, we recommend an integrated approach. Begin with CD spectroscopy for a rapid assessment of the secondary structure. Follow up with NMR spectroscopy for a detailed solution structure. If the peptide is prone to aggregation or if solid-state information is desired, FTIR can provide valuable data. Finally, if the peptide can be crystallized, X-ray crystallography will yield the most precise structural information. This tiered approach ensures a thorough and validated characterization of your novel peptide, paving the way for successful drug development.
References
-
A Newcomer's Guide to Peptide Crystallography - PMC. (2015, March 31). Retrieved from [Link]
-
NMR-Based Peptide Structure Analysis Service - Mtoz Biolabs. Retrieved from [Link]
-
The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed. Retrieved from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy of Peptides - Springer Nature Experiments. Retrieved from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - SCIRP. (2015, December 29). Retrieved from [Link]
-
Peptide Crystallization - Creative Biostructure. Retrieved from [Link]
-
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Retrieved from [Link]
-
7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]
-
Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? | Journal of the American Chemical Society. (2002, October 15). Retrieved from [Link]
-
Protein & Peptide NMR Spectroscopy : Practical Aspects - SARomics. Retrieved from [Link]
-
Secondary Structure, Stability, and Aggregation Determination of Protein in Solution Using Fourier Transform–Infrared Spectroscopy (FT-IR). (2020, November 16). Retrieved from [Link]
-
Protein Secondary Structure Estimation Using the Agilent Cary 630 FTIR Spectrometer. Retrieved from [Link]
-
Circular dichroism of beta turns in peptides and proteins - PubMed. Retrieved from [Link]
-
Spectroscopic Methods for Analysis of Protein Secondary Structure - Biophysics Instrumentation Facility. Retrieved from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - IUCr Journals. (2020, August 16). Retrieved from [Link]
-
(PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). Retrieved from [Link]
-
Beta-peptide - Wikipedia. Retrieved from [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed. Retrieved from [Link]
-
Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides | PNAS. Retrieved from [Link]
-
Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - RSC Publishing. Retrieved from [Link]
-
X-ray crystallography - Wikipedia. Retrieved from [Link]
-
What is Protein X-Ray Crystallography? - John Innes Centre. (2020, March 11). Retrieved from [Link]
-
is it better to use raman spectroscopy or circular dichroism in analyzing protein folding? (2023, July 17). Retrieved from [Link]
-
Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Retrieved from [Link]
-
Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - RSC Publishing. Retrieved from [Link]
-
Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy | PNAS. (2015, June 2). Retrieved from [Link]
-
Structure and Function Studies of De Novo Peptides Containing Novel Amino Acids. Retrieved from [Link]
-
The circular dichroism (CD) spectra of peptides in different... - ResearchGate. Retrieved from [Link]
-
Circular Dichroism Studies of Secondary Structure of Peptides. Retrieved from [Link]
-
Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Retrieved from [Link]
-
SYNTHESIS, STRUCTURAL INVESTIGATION AND BIOLOGICAL EVALUATION OF CONFORMATIONALLY CONSTRAINED PEPTIDOMIMETICS - AIR Unimi. Retrieved from [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC. Retrieved from [Link]
-
Structure of peptides analyzed by circular dichroism. The spectra were... - ResearchGate. Retrieved from [Link]
-
Synthesis and conformation of backbone N-aminated peptides - NSF PAR. Retrieved from [Link]
-
β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. agilent.com [agilent.com]
- 9. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 10. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 11. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. bif.wisc.edu [bif.wisc.edu]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. creative-biostructure.com [creative-biostructure.com]
Validation of (S)-Configuration in Synthesized 3-Amino-4-(3-chlorophenyl)butanoic Acid: A Comparative Technical Guide
Topic: Validation of (S)-configuration in synthesized 3-amino-4-(3-chlorophenyl)butanoic acid Content Type: Publish Comparison Guide
Executive Summary
The precise stereochemical validation of 3-amino-4-(3-chlorophenyl)butanoic acid (a
This guide objectively compares the four primary validation methodologies: Chiral HPLC (Zwitterionic) , Mosher’s NMR Analysis , X-Ray Crystallography , and Polarimetry . It provides experimental protocols and decision-making frameworks for researchers requiring absolute configuration assignment.
Comparative Analysis of Validation Methods
The following table contrasts the available methods based on resolution power, throughput, and their role in the validation lifecycle.
| Feature | Method A: Chiral HPLC (ZWIX) | Method B: Mosher's NMR | Method C: X-Ray Crystallography | Method D: Polarimetry |
| Primary Role | Routine QC & Quantitative ee% | Absolute Configuration Assignment | Absolute Proof (Gold Standard) | Quick Identity Check |
| Accuracy | Very High (>99.9% purity detection) | High (dependent on dispersion) | Absolute | Low (prone to solvent effects) |
| Sample Req. | < 1 mg | ~10-20 mg | Single Crystal (>5 mg) | > 50 mg |
| Throughput | High (20 min/run) | Low (Synthesis + NMR time) | Very Low (Days/Weeks) | High (Instant) |
| Destructive? | No | Yes (Derivatization) | No | No |
| Cost | Medium (Column investment) | Medium (Reagents) | High (Instrument/Service) | Low |
Expert Insight:
For 3-amino-4-(3-chlorophenyl)butanoic acid , standard Crown ether columns (Crownpak) often struggle with the lipophilic 3-chlorophenyl ring. Zwitterionic Cinchona-based phases (Chiralpak ZWIX) are the superior choice, offering simultaneous ion-pairing and
Decision Framework for Method Selection
The following logic flow illustrates the optimal path for validating the (S)-enantiomer based on the stage of development.
Figure 1: Decision tree for selecting the appropriate stereochemical validation method.
Detailed Experimental Protocols
Protocol A: Chiral HPLC (Zwitterionic Mode)
Objective: Quantitative determination of enantiomeric excess (ee).
Rationale: The ZWIX(+) column contains a quinine-derived selector that forms a specific ion pair with the
-
Column: Chiralpak ZWIX(+) (
, mm).[1] -
Mobile Phase: MeOH / MeCN / H2O (49:49:2 v/v/v).
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2]
-
Note: The acid/base ratio controls the ionization state of the Zwitterionic selector.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Low temperature enhances resolution).
-
Detection: UV @ 254 nm (targeting the chlorophenyl chromophore).
Expected Performance:
| Parameter | Value |
|---|
| Retention Time (
Protocol B: Mosher's Analysis (NMR)
Objective: Determination of absolute configuration when no standard is available. Mechanism: Reaction with (R)- and (S)-MTPA-Cl creates diastereomeric amides. The anisotropic effect of the phenyl group in the Mosher auxiliary shifts the protons of the target molecule differently depending on the spatial arrangement.
Workflow:
-
Derivatization: React 10 mg of substrate with (R)-MTPA-Cl and (S)-MTPA-Cl separately in pyridine/DCM.
-
Isolation: Purify the resulting amides via flash chromatography (silica gel).
-
NMR Analysis: Acquire
-NMR (500 MHz) for both diastereomers. -
Calculation: Determine
for protons (C2-methylene) and (C4-methylene).
Interpretation Logic:
-
Construct a Newman projection looking down the C3-N bond.
-
If the configuration is (S) (analogous to L-phenylalanine), the
values will follow a specific positive/negative pattern based on the shielding cone of the MTPA phenyl group. -
Validation: Ensure the signs of
are consistent across the molecular backbone.
Supporting Data & Visualization
Mosher's Analysis Conformational Model
The following diagram depicts the shielding regions used to assign the configuration based on NMR shifts.
Figure 2: Mechanistic basis for Mosher's method. The differential shielding (
References
-
Ilisz, I., et al. (2015).[3] "High-performance liquid chromatographic enantioseparation of cyclic
-amino acids on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. -
Chiral Technologies. (2024). "CHIRALPAK ZWIX(+) / ZWIX(-) Instruction Manual." Daicel Corporation.[4]
-
Seco, J. M., et al. (2004). "The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide." Chemical Reviews.
-
Hyun, M. H. (2001).
-amino acids." Journal of Chromatography A.
Sources
A Comparative Analysis of Meta- and Para-Chloro Beta-Phenylalanine Analogs: Potency and Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of amino acid scaffolds represents a cornerstone of modern medicinal chemistry. The introduction of halogen atoms, such as chlorine, onto the phenyl ring of β-phenylalanine can dramatically alter the molecule's physicochemical properties, leading to profound effects on its biological activity and potency. This guide provides an in-depth, objective comparison of meta-chloro and para-chloro substituted β-phenylalanine analogs, synthesizing experimental data to illuminate their differential effects on key biological targets.
Introduction: The Significance of Positional Isomerism
The seemingly subtle shift of a chlorine atom from the meta (3-position) to the para (4-position) of the phenyl ring in β-phenylalanine can result in vastly different pharmacological profiles. This phenomenon, known as positional isomerism, underscores the critical importance of structure-activity relationships (SAR) in drug design. The electronic and steric influences of the chlorine substituent, dictated by its position, govern how these analogs interact with their biological targets, influencing binding affinity, transport, and overall potency. This guide will explore these differences through the lens of specific, experimentally validated examples.
Comparative Potency at Key Biological Targets
The differential potency of meta- and para-chloro β-phenylalanine analogs is most evident when examining their interactions with specific proteins. Here, we delve into their effects on a crucial amino acid transporter and a key enzyme in neurotransmitter synthesis.
L-Type Amino Acid Transporter 1 (LAT1)
The L-type amino acid transporter 1 (LAT1) is a vital transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. As such, it represents a promising target for drug delivery. A study on the structure-activity characteristics of halogenated phenylalanine analogs for LAT1 revealed a clear preference for substitution at the meta-position.
Recent findings indicate that halogen groups at the meta-position (position 3) in the benzene ring of phenylalanine derivatives increase LAT1 affinity, with the inhibitory effect on LAT1 correlating with the size of the halogen group (fluorine < chlorine < bromine < iodine)[1]. This suggests that the hydrophobic subpocket of LAT1 can better accommodate a substituent at the meta-position compared to the para-position[1].
| Compound | Position of Chlorine | Relative LAT1 Affinity (Inhibition) |
| meta-chloro-phenylalanine | 3-position | Higher |
| para-chloro-phenylalanine | 4-position | Lower |
Table 1: Comparative affinity of chloro-substituted phenylalanine analogs for the L-Type Amino Acid Transporter 1 (LAT1). Data synthesized from findings that show increased LAT1 inhibition with meta-positioned halogens, correlating with halogen size[1].
This differential affinity has significant implications for the design of drugs targeting LAT1, suggesting that meta-chlorinated β-phenylalanine scaffolds may serve as more effective vehicles for delivering therapeutic agents into cancer cells.
Tryptophan Hydroxylase and Phenylalanine Hydroxylase
Para-chlorophenylalanine (PCPA), also known as fenclonine, is a well-characterized inhibitor of two critical enzymes: tryptophan hydroxylase and phenylalanine hydroxylase. Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin[2][3]. PCPA acts as a competitive inhibitor of tryptophan hydroxylase in vitro and an irreversible inhibitor in vivo, leading to significant depletion of serotonin levels in the brain[2]. This property has made it a widely used tool in neuroscience research to study the role of serotonin in various physiological and behavioral processes[2][3].
Furthermore, p-chlorophenylalanine has been shown to specifically reduce the activity of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine[4]. This inhibition appears to occur at or near the time of enzyme synthesis[4].
While para-chloro-β-phenylalanine's inhibitory effects on these hydroxylases are well-documented, there is a notable lack of comprehensive studies on the direct comparative potency of meta-chloro-β-phenylalanine on these specific enzymes. However, the established and potent activity of the para isomer highlights a significant functional divergence based on the chlorine's position.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to assess the potency of these analogs.
Protocol 1: Competitive Radioligand Binding Assay for LAT1 Affinity
This protocol describes a method to determine the binding affinity (Ki) of meta- and para-chloro-β-phenylalanine for the LAT1 transporter expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)
-
[³H]-L-Leucine (radioligand)
-
Unlabeled L-Leucine (for non-specific binding determination)
-
Meta-chloro-β-phenylalanine and para-chloro-β-phenylalanine
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hLAT1 cells to confluency in appropriate culture vessels.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.
-
Incubation: Add the incubation buffer (PBS) containing a fixed concentration of [³H]-L-Leucine and varying concentrations of the test compounds (meta- or para-chloro-β-phenylalanine) or unlabeled L-Leucine.
-
Competition: Incubate the cells at 37°C for a predetermined time to allow for competitive binding to reach equilibrium.
-
Termination: Terminate the assay by rapidly washing the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding, non-specific binding (in the presence of a high concentration of unlabeled L-Leucine), and specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Enzyme Inhibition Assay for Tryptophan Hydroxylase
This protocol outlines a method to assess the inhibitory potential of meta- and para-chloro-β-phenylalanine on tryptophan hydroxylase activity.
Materials:
-
Recombinant tryptophan hydroxylase
-
L-Tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Meta-chloro-β-phenylalanine and para-chloro-β-phenylalanine
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, and DTT.
-
Inhibitor Addition: Add varying concentrations of the test compounds (meta- or para-chloro-β-phenylalanine) to the reaction mixture.
-
Enzyme and Substrate Addition: Initiate the reaction by adding tryptophan hydroxylase, L-tryptophan, and the cofactor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Quantification: Centrifuge the mixture to pellet precipitated protein. Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using an HPLC system with fluorescence detection.
-
Data Analysis:
-
Calculate the rate of 5-HTP formation for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value for each compound.
-
Signaling Pathways and Mechanisms of Action
The differential potency of these analogs can be attributed to their distinct interactions with cellular signaling pathways.
LAT1-Mediated Transport and Downstream Signaling
The higher affinity of meta-chloro-β-phenylalanine for LAT1 suggests a more efficient transport into cells that overexpress this transporter, such as cancer cells. Once inside, these analogs can influence various cellular processes, including the mTOR signaling pathway, which is a key regulator of cell growth and proliferation and is sensitive to amino acid availability[5][6].
Caption: Inhibition of the serotonin synthesis pathway by p-chloro-β-phenylalanine.
Conclusion and Future Perspectives
The comparative analysis of meta- and para-chloro β-phenylalanine analogs reveals a striking example of how positional isomerism dictates biological activity. The meta-chloro analog exhibits superior affinity for the LAT1 transporter, suggesting its potential as a scaffold for targeted drug delivery, particularly in oncology. Conversely, the para-chloro isomer is a potent and well-characterized inhibitor of key enzymes in neurotransmitter synthesis, making it an invaluable tool for neuropharmacological research.
Future research should focus on a broader comparative screening of these isomers against a wider array of biological targets to fully elucidate their pharmacological profiles. Head-to-head potency studies on enzymes such as phenylalanine hydroxylase are warranted to provide a more complete picture of their structure-activity relationships. Furthermore, in vivo studies are necessary to translate these in vitro findings into a better understanding of their pharmacokinetic and pharmacodynamic properties. A deeper comprehension of how these simple structural modifications impact biological function will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents.
References
- Diniz, C.R.A.F., Rodrigues, M., Casarotto, P.C., et al. (2017). Monoamine involvement in the antidepressant-like effect induced by P2 blockade. Brain Research, 1676, 19-27.
-
Kaufman, S. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of Biological Chemistry, 251(12), 3659-3665. [Link]
-
O'Connell, K. M. P. (2020). L-Phenylalanine differentially activates G protein-coupled receptor signalling pathways. Honours Thesis, Mount Allison University. [Link]
-
Fenclonine. In: Wikipedia. [Link]
-
Zhang, Y., et al. (2012). Identification of Phenylalanine 3-Hydroxylase for meta-Tyrosine Biosynthesis. Request PDF. [Link]
-
Wang, Y., et al. (2022). Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. MDPI. [Link]
-
Wang, Q., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers. [Link]
-
Competition Assay Protocol. FabGennix International. [Link]
-
Xing, Y., et al. (2023). Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways. PMC. [Link]
-
Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]
-
Kua, J., et al. (2002). Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase. PubMed. [Link]
-
Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]
-
Carr, L. A., et al. (1993). Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. PubMed. [Link]
-
The protocol of competitive binding assay. ResearchGate. [Link]
-
Salter, D. S., et al. (1975). para-Chloro-D, L-phenylalanine induced filicidal behavior in the female rat. PubMed. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins Scientific. [Link]
-
Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]
-
Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. Selvita. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Uto, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]
-
Phenylalanine. In: Wikipedia. [Link]
-
Rudat, J., et al. (2012). Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. PMC. [Link]
-
Li, Y., et al. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. Frontiers. [Link]
-
Hughes, J. V., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC. [Link]
-
Hughes, J. V., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]
-
Delvalle, J. A., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC. [Link]
-
Zand, R., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. [Link]
Sources
- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Standards for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Raw Material
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Quality Control (QC) standards for the raw material (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. While this molecule is the (S)-enantiomer of Baclofen, a well-established muscle relaxant, its specific use in research and development necessitates a stringent and tailored QC approach. This guide will objectively compare established pharmacopeial standards for racemic Baclofen with modern analytical techniques, emphasizing the critical need for enantiomer-specific methods to guarantee the purity and identity of the (S)-form.
The Imperative for Rigorous QC of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid, as a chiral molecule, presents a unique challenge in quality control. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the primary goal of QC for this raw material is not only to confirm its chemical identity and purity but also to quantify the enantiomeric excess, ensuring the absence of the unwanted (R)-enantiomer.
This guide will deconstruct the essential QC parameters, comparing traditional methods with advanced, more sensitive techniques. We will explore the causality behind experimental choices and provide a framework for establishing a robust, self-validating QC system.
Core Quality Control Parameters: A Comparative Analysis
The quality control of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid raw material can be approached by adapting the well-established monographs for racemic Baclofen from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), with the crucial addition of a validated enantiomer-specific method.
Table 1: Comparison of Key QC Tests and Methodologies
| Quality Attribute | Traditional/Pharmacopeial Method (for Racemic Baclofen) | Recommended Modern/Alternative Method | Rationale for Alternative Method |
| Identification | Infrared (IR) Absorption Spectroscopy[1], Thin-Layer Chromatography (TLC)[1][2] | High-Performance Liquid Chromatography (HPLC) with UV detection, Mass Spectrometry (MS) | HPLC provides greater specificity and quantitative capability. MS offers definitive structural confirmation. |
| Assay (Purity) | Titration with perchloric acid[1][3] | Reverse-Phase HPLC (RP-HPLC) with UV detection[4] | HPLC is more specific, stability-indicating, and can simultaneously quantify impurities. |
| Enantiomeric Purity | Not applicable for racemic Baclofen | Chiral HPLC | CRITICAL: Differentiates and quantifies the (S) and (R) enantiomers. |
| Organic Impurities | TLC[1] | HPLC, Ultra-Performance Liquid Chromatography (UPLC) | HPLC/UPLC offers superior separation, detection, and quantification of related substances and degradation products.[4] |
| Residual Solvents | Gas Chromatography (GC)[1] | Headspace GC-MS | Provides higher sensitivity and specificity for identifying and quantifying residual solvents. |
| Water Content | Karl Fischer Titration[1] | Karl Fischer Titration | Remains the gold standard for accuracy and precision. |
| Residue on Ignition | Sulfated Ash test[1] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | ICP-MS offers multi-elemental analysis with much lower detection limits for inorganic impurities. |
| Heavy Metals | Colorimetric methods[1] | ICP-MS | Significantly more sensitive and specific than older colorimetric tests. |
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for key experiments. The rationale behind each step is explained to provide a deeper understanding of the analytical process.
Identification by High-Performance Liquid Chromatography (HPLC)
This method provides a more specific identity test than traditional TLC.
-
Principle: The retention time of the sample is compared to that of a certified reference standard.
-
Experimental Protocol:
-
Preparation of Standard Solution: Accurately weigh and dissolve a suitable amount of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Acceptance Criteria: The retention time of the principal peak in the chromatogram of the sample solution corresponds to that of the standard solution.
-
Assay and Impurity Determination by Reverse-Phase HPLC (RP-HPLC)
This method allows for the simultaneous determination of the assay and the quantification of organic impurities.
-
Principle: The separation of the main component from its impurities is achieved on a reverse-phase column. The concentration is calculated by comparing the peak area of the sample to that of a reference standard.
-
Experimental Protocol: The same chromatographic conditions as for the identification test can often be used.
-
Linearity: Establish the linearity of the detector response by preparing and injecting a series of solutions of the reference standard at different concentrations.
-
Procedure: Inject the standard and sample solutions.
-
Calculation for Assay: Calculate the percentage of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid in the sample using the following formula:
-
Calculation for Impurities: Calculate the percentage of each impurity by area normalization or against a diluted standard.
-
Enantiomeric Purity by Chiral HPLC
This is the most critical test for ensuring the quality of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) column.
-
Experimental Protocol:
-
Column Selection: A number of chiral columns are commercially available. The selection of the appropriate column and mobile phase is crucial and often requires method development. Common phases include those based on derivatized cellulose or amylose.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape.
-
Procedure:
-
Inject a solution of the racemic mixture to confirm the resolution of the two enantiomer peaks.
-
Inject the sample solution.
-
-
Calculation: Calculate the percentage of the (R)-enantiomer in the sample using the following formula:
-
Acceptance Criteria: The percentage of the (R)-enantiomer should be below a specified limit (e.g., not more than 0.1%).
-
Visualization of the QC Workflow
The following diagram illustrates a comprehensive QC workflow for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid raw material.
Caption: QC workflow for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
Logical Relationships in QC Testing
The relationship between different QC tests is crucial for a comprehensive quality assessment.
Caption: Interrelation of QC parameters for raw material assessment.
Conclusion
The quality control of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid raw material demands a modern, multifaceted approach. While pharmacopeial monographs for racemic Baclofen provide a valuable foundation, they are insufficient on their own. The implementation of a validated, specific chiral HPLC method is non-negotiable to ensure the enantiomeric purity of the (S)-form.
By integrating advanced analytical techniques such as HPLC for identification, assay, and impurity profiling, alongside established methods for water content and residual solvents, researchers and drug developers can establish a robust QC framework. This ensures the integrity of their starting material, which is the bedrock of reliable and reproducible scientific outcomes. This guide serves as a starting point for developing a comprehensive in-house QC strategy that is both scientifically sound and compliant with regulatory expectations.
References
- USP Monographs: Baclofen Tablets - USP29-NF24.
- USP Monographs: Baclofen - USP29-NF24.
- Official Monographs for Part I / Baclofen Tablets.
- Baclofen.
- PRODUCT MONOGRAPH PrJAMP Baclofen.
- Baclofen Tablets, USP - PRODUCT MONOGRAPH.
- Baclofen Tablets - USP-NF.
-
Baclofen Monograph - BP 2024. Available at: [Link]
-
Baclofen Monograph for Professionals - Drugs.com. Available at: [Link]
-
Baclofen European Pharmacopoeia (EP) Reference Standard. Available at: [Link]
-
Baclofen - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Baclofen Sintetica 0.5 mg/ml - Medic. Available at: [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Available at: [Link]
-
(S)-Baclofen - Pharmaffiliates. Available at: [Link]
-
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid;(3R) - PubChem. Available at: [Link]
-
4-amino-3-(4-chlorophenyl)butanoic acid - ChemBK. Available at: [Link]
-
Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. Available at: [Link]
-
Determination of 4-amino-3-(p-chlorophenyl)butyric acid (baclofen) in plasma by high-performance liquid chromatography - PubMed. Available at: [Link]
-
(S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem. Available at: [Link]
-
Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC. Available at: [Link]
-
Biochemical tests for identification of microorganisms. Available at: [Link]
-
Amino Acid Decarboxylase Test - Procedure, Uses and Interpretation. Available at: [Link]
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available at: [Link]
Sources
Safety Operating Guide
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid proper disposal procedures
Topic: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid Proper Disposal Procedures
Executive Summary & Substance Identification
Substance Name: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid CAS Number: 270596-38-8 Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol Physical State: White to off-white powder (Solid)[1]
Proper disposal of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid is critical not only for regulatory compliance but to prevent the release of halogenated organic compounds into municipal water systems.[1] As a halogenated beta-amino acid derivative, this compound requires specific segregation protocols to ensure it is routed to the correct incineration stream, preventing the formation of toxic byproducts (such as dioxins) during improper thermal treatment or environmental persistence in wastewater.[1]
Hazard Identification & Waste Categorization
Before initiating disposal, the waste generator must characterize the material.[1][2] While this specific enantiomer is often used in research, its structural analogs (like Baclofen) suggest significant biological activity.[1]
GHS Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - H302[1]
-
Serious Eye Damage/Irritation: Category 2A - H319[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system) - H335[1][3]
Waste Stream Designation:
-
Primary Category: Halogenated Organic Solid (for pure substance).[1]
-
Secondary Category: Halogenated Solvent Waste (if dissolved in organic solvents).[1]
-
RCRA Status (USA): Not P-listed or U-listed specifically.[1] However, it must be treated as a Hazardous Chemical Waste due to its toxicity profile and halogen content.[1]
Pre-Disposal Handling & Segregation
The Golden Rule of Halogenated Waste: Never mix halogenated compounds with non-halogenated solvents or oxidizers.[1] The presence of the chlorine atom on the phenyl ring dictates that this waste stream is often sent for high-temperature incineration with flue gas scrubbing.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling large quantities of dust.[1]
-
Skin: Nitrile gloves (0.11 mm minimum thickness).[1] Standard lab coat.[1]
-
Eyes: Chemical safety goggles.[1]
Segregation Logic
Use the following decision matrix to determine the correct waste container.
Figure 1: Waste segregation decision tree ensuring halogenated materials are isolated from incompatible streams.[1]
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
-
Containment: Transfer the solid into a clean, chemically compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred for solids.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (like nitric acid) to prevent potential reaction with the amine group.[1]
Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquors)
-
Identify the Solvent:
-
If Organic (e.g., MeOH, DCM): Pour into the Halogenated Solvent carboy.[1] Even if the solvent itself is non-halogenated (like Methanol), the presence of the chlorinated solute generally reclassifies the entire mixture as halogenated waste in many jurisdictions to ensure proper incineration.[1]
-
If Aqueous: Adjust pH to neutral (pH 6-8) if necessary, then pour into the Aqueous Chemical Waste container.[1]
-
Critical Prohibition: Do NOT discharge into the municipal sewer system.[1] The chlorophenyl moiety is resistant to biodegradation and can pass through treatment plants.[1]
-
Scenario C: Contaminated Packaging
-
Empty Containers: If the original bottle is "RCRA empty" (less than 3% by weight remains and it has been scraped clean), rinse it with a suitable solvent (collecting the rinsate as hazardous waste).[1] Deface the label and dispose of the bottle as general trash or glass recycling depending on local policy.[1]
-
Heavily Contaminated: If the container cannot be cleaned, dispose of the entire container as Solid Hazardous Waste .[1]
Emergency Spill Response Protocol
In the event of a spill, rapid containment prevents the spread of dust, which is the primary exposure vector.
Figure 2: Operational workflow for managing dry powder spills.[1]
Detailed Cleanup Steps:
-
Dampen: Gently mist the powder with water or cover with damp paper towels.[1] This prevents the generation of airborne dust particles (aerosolization) during cleanup.[1]
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.[1]
-
Wipe: Clean the surface area with a mild detergent solution.[1]
-
Disposal: Place all spill debris, including paper towels and gloves used, into the hazardous waste bag/container.
Physicochemical Properties Relevant to Disposal
Understanding these properties helps in choosing the right containment and predicting environmental fate.[1]
| Property | Data | Disposal Implication |
| Water Solubility | Moderate (Amphoteric) | Can migrate in water; do not sink drain.[1] |
| Stability | Stable under standard conditions | Does not require temperature-controlled waste storage.[1] |
| Reactivity | Incompatible with strong oxidizers | Keep away from Nitric/Perchloric acid waste streams.[1] |
| Flash Point | N/A (Solid) | Not classified as Ignitable (D001).[1] |
| Acidity/Basicity | Zwitterionic character | Buffer aqueous solutions before storage if concentration is high.[1] |
References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. Merck KGaA.[1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen Analog). Thermo Fisher Scientific.[1]
-
PubChem. (2024).[1] Compound Summary: 3-Amino-4-(3-chlorophenyl)butanoic acid.[1][5] National Center for Biotechnology Information.[1]
-
U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] United States Environmental Protection Agency.[1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Amino-4-(3-chlorophenyl)butanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides essential, immediate safety and logistical information for handling (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is conducted with the utmost care and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a white to off-white powder or crystalline solid[1]. A thorough risk assessment is the foundation of a safe experimental workflow. The primary hazards associated with this compound, as identified in safety data sheets for it and similar compounds, are:
-
H302: Harmful if swallowed [1]
The signal word for this chemical is "Warning"[1]. Given its physical state as a powder, there is a significant risk of airborne particle generation during handling, which can lead to inhalation and subsequent respiratory irritation. Direct contact with the skin and eyes must also be diligently avoided.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure to minimize exposure. The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes[5]. However, for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, a more stringent protocol is required.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Recommendation: Chemical splash goggles that meet EN 166 standards (Europe) or ANSI Z87.1 standards (US) are mandatory. Goggles provide a seal around the eyes, offering protection from airborne powder and accidental splashes[5][6].
-
High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[5][7].
Skin and Body Protection
Protecting the skin from irritation is crucial.
-
Lab Coats: A buttoned, long-sleeved lab coat is essential to protect clothing and skin from contamination[6][7].
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection[5]. Given that this compound causes skin irritation, it is advisable to:
-
Double-glove: Wearing a second pair of gloves provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Immediate Removal: Contaminated gloves must be removed immediately, followed by hand washing before donning a new pair[5].
-
-
Apparel: Always wear long pants and closed-toe shoes to protect the lower body from potential spills[5][8].
Respiratory Protection
The potential for respiratory irritation from inhaling the powder necessitates careful consideration of respiratory protection.
-
Engineering Controls: The primary method for controlling airborne hazards is through engineering controls. All handling of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid powder, including weighing and transferring, should be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Respirator Use: In the absence of adequate engineering controls or during a large-scale spill, respiratory protection is required. A NIOSH-approved N95 respirator or higher is recommended to protect against airborne particulates[7].
Table 1: Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not required with proper ventilation |
| Handling outside of fume hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | N95 Respirator or higher |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron over Lab Coat | N95 Respirator or higher |
Operational and Disposal Plan: A Step-by-Step Guide
A comprehensive plan for handling and disposal is essential for a safe laboratory environment.
Safe Handling Procedures
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][3][4].
-
Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Don all required PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal[9].
-
Disposal Plan
As a chlorinated organic compound, (S)-3-Amino-4-(3-chlorophenyl)butanoic acid and its associated waste are considered hazardous[10][11].
-
Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. This waste must be disposed of through an approved hazardous waste disposal company[12]. Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
Caption: PPE selection workflow for handling (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Personal Protective Equipment. (n.d.). Fisher Scientific.
- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. (n.d.). Sigma-Aldrich.
- Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab.
- Safety Data Sheet. (n.d.).
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). The Journal of Physical Chemistry C - ACS Publications.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
Sources
- 1. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | 270596-38-8 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. peptide.com [peptide.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
